Antitumor agent-106
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[2-[[(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-yl]oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C27H32N2O4/c1-27(2)9-8-20-23(33-27)7-6-21-25(20)31-17-22-19-5-4-18(16-24(19)32-26(21)22)30-15-14-29-12-10-28(3)11-13-29/h4-9,16,22,26H,10-15,17H2,1-3H3/t22-,26-/m0/s1 |
InChI Key |
FMRJJPDZXWJQRX-NVQXNPDNSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of ADG106 in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ADG106, a novel agonistic antibody, and its mechanism of action in the activation of T-cells. It consolidates preclinical and clinical data, outlines detailed experimental methodologies, and visualizes key pathways and processes to offer a clear understanding of its function for professionals in the field of oncology and immunotherapy.
Introduction to ADG106 and its Target: CD137 (4-1BB)
ADG106 is a fully human, agonistic monoclonal IgG4 antibody developed for the treatment of advanced solid tumors and non-Hodgkin's lymphoma[1][2]. It is engineered to target CD137, also known as 4-1BB, a key costimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF)[3][4]. CD137 is primarily expressed on activated T-cells (both CD4+ and CD8+), as well as on other immune cells such as natural killer (NK) cells[3]. The activation of CD137 signaling is a critical driver for robust and long-lasting T-cell proliferation, survival, and anti-tumor activity.
Unlike first-generation CD137 agonists that faced challenges with dose-limiting toxicities, particularly hepatotoxicity, ADG106 is designed for a more favorable safety profile by targeting a unique epitope and employing a specific mechanism of action.
Core Mechanism of Action: A Dual, Crosslinking-Dependent Approach
The mechanism of ADG106 is multifaceted, centered on conditional, crosslinking-dependent agonism and blockade of the natural ligand interaction.
Binding and Specificity: ADG106 binds to a unique and conserved epitope on the CD137 receptor that is cross-reactive across multiple species, including human, monkey, and mouse. This binding site overlaps with that of the natural CD137 ligand (CD137L), enabling ADG106 to act as a ligand-blocking antibody. A key characteristic is its specificity for activated T-cells; ADG106 effectively binds to activated CD4+ and CD8+ T-cells while exhibiting no binding to their naive counterparts.
FcγRIIB-Mediated Crosslinking: The agonistic activity of ADG106 is critically dependent on crosslinking mediated by the Fc gamma receptor IIB (FcγRIIB). This means that ADG106 only activates CD137 signaling when it simultaneously binds to a CD137-expressing T-cell and an FcγRIIB-expressing cell (such as a B cell, monocyte, or certain tumor cells). This conditional activation mechanism is designed to concentrate its immune-stimulating effects within the tumor microenvironment, where such crosslinking is more likely to occur, thereby minimizing systemic, off-target activation and associated toxicities.
Downstream Signaling and T-Cell Response: Upon successful crosslinking, ADG106 triggers the clustering of CD137 receptors on the T-cell surface. This initiates an intracellular signaling cascade primarily through the nuclear factor κB (NF-κB) pathway. Activation of this pathway results in a potent costimulatory signal that enhances T-cell function in several ways:
-
Increased Proliferation: It significantly boosts the proliferation of both CD8+ and CD4+ T-cells.
-
Enhanced Cytokine Production: It leads to a marked increase in the secretion of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).
-
Augmented Cytotoxic Activity: It enhances the tumor-killing capacity of cytotoxic T-cells.
-
Memory Formation: It promotes the development of a durable, antigen-specific memory T-cell response.
Preclinical studies confirm that this mechanism leads to dose-dependent tumor growth suppression and increased infiltration of CD8+ and CD4+ T-cells into the tumor.
Figure 1: ADG106 signaling pathway via FcγRIIB-mediated crosslinking.
Quantitative Data Summary
The following tables summarize the key quantitative metrics characterizing the binding and activity of ADG106 from preclinical studies.
Table 1: Binding Affinity (KD) of ADG106 to CD137
| Target Species | Recombinant Protein | Equilibrium Dissociation Constant (KD) | Citation |
| Human | CD137 Extracellular Domain | 3.73 nM | |
| Cynomolgus Monkey | CD137 Extracellular Domain | 4.77 nM | |
| Rat | CD137 Extracellular Domain | 14.7 nM | |
| Mouse | CD137 Extracellular Domain | 21.5 nM |
Table 2: Binding Potency (EC50) of ADG106 to Activated Human T-Cells
| T-Cell Subset | Measurement | EC50 Value Range (nM) | Citation |
| Activated CD4+ T-Cells | Cell Surface Binding | 0.158 - 0.258 | |
| Activated CD8+ T-Cells | Cell Surface Binding | 0.193 - 0.291 |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of ADG106.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of ADG106 binding to recombinant CD137.
-
Methodology:
-
Recombinant extracellular domains of human and cynomolgus monkey CD137 were immobilized on a sensor chip.
-
ADG106 was prepared in a series of concentrations and flowed over the chip surface.
-
Association and dissociation rates were measured in real-time.
-
The resulting sensorgrams were analyzed using a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Flow Cytometry for T-Cell Binding
-
Objective: To confirm the binding of ADG106 to activated primary human T-cells and determine the EC50.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
T-cells were activated in vitro.
-
Activated CD4+ and CD8+ T-cells were incubated with serial dilutions of ADG106.
-
Binding was detected using a fluorescently labeled secondary antibody.
-
The mean fluorescence intensity (MFI) was measured by flow cytometry.
-
EC50 values were calculated by plotting MFI against ADG106 concentration and fitting the data to a four-parameter logistic curve.
-
NF-κB Reporter Gene Assay
-
Objective: To demonstrate the FcγRIIB-crosslinking-dependent agonistic activity of ADG106.
-
Methodology:
-
A Jurkat reporter cell line, engineered to express human CD137 and an NF-κB-luciferase reporter gene, was utilized.
-
CHO-K1 cells engineered to express human FcγRIIB were used as crosslinking cells.
-
The Jurkat reporter cells were co-cultured with the FcγRIIB-expressing CHO-K1 cells.
-
The co-culture was incubated with serially diluted ADG106 or an isotype control antibody for 6 hours.
-
Activation of the NF-κB pathway was quantified by measuring the bioluminescence produced by the luciferase reporter enzyme.
-
Figure 2: Workflow for the NF-κB reporter gene assay.
T-Cell Proliferation and IFN-γ Secretion Assays
-
Objective: To measure the functional consequence of ADG106-mediated CD137 agonism on primary T-cells.
-
Methodology:
-
Human CD8+ T-cells were isolated from healthy donors.
-
96-well plates were pre-coated with a suboptimal concentration of anti-CD3 antibody (1 µg/mL) to provide a primary T-cell receptor signal.
-
The isolated T-cells were cultured in these wells with serially diluted ADG106 for 96 hours.
-
For Proliferation: T-cell proliferation was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
For Cytokine Release: The cell culture supernatant was collected, and the concentration of secreted IFN-γ was measured by a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
Conclusion
ADG106 activates T-cells through a well-defined and safety-oriented mechanism of action. By selectively binding to CD137 on activated T-cells and requiring FcγRIIB-mediated crosslinking for its agonistic function, it provides a powerful costimulatory signal that enhances T-cell proliferation and effector functions, primarily via the NF-κB pathway. This conditional activation localizes its activity, distinguishing it from earlier CD137 agonists and offering a promising therapeutic window. The robust preclinical data, supported by detailed in vitro and in vivo characterization, establish a strong foundation for its ongoing clinical development in cancer immunotherapy.
References
- 1. ADG106 - Adagene [adagene.com]
- 2. Adagene Presents Clinical Data from NEObody™ Program, ADG106, Anti-CD137 Agonist, in an Abstract at ASCO 2021 Annual Meeting – Adagene Inc. [investor.adagene.com]
- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
MX-106: A Selective Survivin Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a compelling target in oncology due to its dual role in promoting cell division and preventing apoptosis, and its high expression in cancerous tissues compared to normal adult tissues. MX-106 is a novel small-molecule inhibitor designed to selectively target survivin, representing a promising therapeutic strategy. This document provides a comprehensive technical overview of MX-106, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.
Introduction to Survivin and its Role in Cancer
Survivin, encoded by the BIRC5 gene, is a unique protein that functions as a critical regulator of both cell survival and mitosis.[1][2] It is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis during cell division.[1] Additionally, survivin directly inhibits caspase activity, thereby blocking the intrinsic pathway of apoptosis.[3][4] Its overexpression in a wide range of human cancers is strongly correlated with aggressive disease, resistance to therapy, and poor patient prognosis, making it an attractive target for cancer drug development.
MX-106: A Selective Survivin Inhibitor
MX-106 is a small molecule developed as a selective inhibitor of survivin. It belongs to a series of compounds based on a hydroxyquinoline scaffold. Preclinical studies have demonstrated that MX-106 and its analogs exhibit potent anti-proliferative activity across various cancer cell lines. The primary mechanism of action of MX-106 is the selective suppression of survivin expression, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Data Presentation
In Vitro Efficacy: Cytotoxic Activity of MX-106 and its Analogs
The anti-proliferative activity of MX-106 and its more potent analog, 12b, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cancer Cell Line | Cancer Type | Average IC50 (µM) |
| MX-106 | Melanoma, Breast, Ovarian | Various | 2.0 |
| Analog 12b | Melanoma, Breast, Ovarian | Various | 1.4 |
Table 1: In vitro cytotoxic activity of MX-106 and its analog 12b across a panel of cancer cell lines.
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor efficacy of MX-106 and its analogs has been demonstrated in preclinical xenograft models.
| Compound | Animal Model | Cancer Type | Key Findings |
| MX-106 | Human A375 melanoma xenograft | Melanoma | Effectively suppressed tumor growth and strongly induced apoptosis in tumor tissues. |
| MX-106 | Orthotopic ovarian cancer mouse model | Ovarian Cancer | Efficiently inhibited primary tumor growth in ovaries and metastasis to multiple peritoneal organs. |
| Analog 12b | Human A375 melanoma xenograft | Melanoma | Effectively inhibited tumor growth. |
| Analog 12b | Orthotopic ovarian cancer mouse model | Ovarian Cancer | Highly efficacious in suppressing both primary tumor growth and metastasis. |
Table 2: Summary of in vivo preclinical studies of MX-106 and its analog 12b.
Signaling Pathways and Experimental Workflows
Survivin Signaling Pathway
The following diagram illustrates the dual role of survivin in inhibiting apoptosis and promoting mitosis, the key pathways targeted by MX-106.
Experimental Workflow for Evaluating MX-106
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a survivin inhibitor like MX-106.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of MX-106 on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MX-106 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of MX-106 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of MX-106. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
Objective: To determine the effect of MX-106 on the expression levels of survivin and apoptosis-related proteins.
Materials:
-
Cancer cells treated with MX-106
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with MX-106 at the desired concentrations for the specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Animal Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of MX-106.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
MX-106 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer MX-106 (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of MX-106.
Conclusion
MX-106 is a promising selective survivin inhibitor with demonstrated preclinical anti-cancer activity both in vitro and in vivo. Its mechanism of action, targeting a key protein involved in both cell proliferation and survival, provides a strong rationale for its continued development as a novel cancer therapeutic. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the potential of MX-106 and similar targeted therapies.
References
In-Depth Technical Guide: The Core Mechanism of RNA Synthesis Inhibition by TAS-106
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-106, a novel nucleoside analog identified as 3'-C-ethynylcytidine, has demonstrated significant antitumor activity in preclinical and clinical studies. Its primary mechanism of action is the potent inhibition of RNA synthesis, a critical process for the survival and proliferation of cancer cells. This in-depth technical guide elucidates the core mechanism of TAS-106, detailing its intracellular activation, its direct interaction with RNA polymerases, and the subsequent cellular signaling pathways leading to apoptosis. This document provides a comprehensive resource, including detailed experimental protocols and quantitative data, to support further research and development in the field of oncology.
Introduction
Cancer is characterized by uncontrolled cell growth and proliferation, processes heavily reliant on the synthesis of macromolecules, including RNA. The three major types of RNA polymerases—I, II, and III—are responsible for the transcription of ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) and other small RNAs, respectively. The coordinated action of these enzymes is essential for protein synthesis and, consequently, for cell growth and division. Due to their central role, RNA polymerases represent a compelling target for anticancer therapies.
TAS-106 (3'-C-ethynylcytidine) is a cytidine analog designed to target and inhibit these crucial enzymes.[1][2] Preclinical studies have demonstrated its broad-spectrum antitumor activity against various human cancer cell lines and in xenograft models.[1][3] Clinical trials have further explored its therapeutic potential, both as a monotherapy and in combination with other chemotherapeutic agents. This guide provides a detailed examination of the molecular mechanisms underpinning the anticancer effects of TAS-106.
Mechanism of Action
The inhibitory action of TAS-106 on RNA synthesis is a multi-step process that begins with its cellular uptake and culminates in the induction of programmed cell death.
Cellular Uptake and Intracellular Activation
As a nucleoside analog, TAS-106 is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). This conversion is a critical step for its pharmacological activity.
Competitive Inhibition of RNA Polymerases I, II, and III
Downstream Signaling: RNase L Activation and Apoptosis
The widespread inhibition of RNA synthesis triggers a cellular stress response. One of the key downstream events is the activation of the endoribonuclease RNase L. The precise mechanism linking RNA polymerase inhibition to RNase L activation is not fully elucidated but is thought to involve the accumulation of aberrant RNA species or the disruption of cellular RNA homeostasis.
Activated RNase L degrades various cellular RNAs, including ribosomal RNA. This widespread RNA degradation further disrupts protein synthesis and contributes to the induction of apoptosis. The apoptotic cascade is executed through the activation of caspases, particularly caspase-3, which is a key effector of programmed cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of TAS-106 and a general workflow for its experimental evaluation.
References
- 1. 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
LS-106: A Fourth-Generation EGFR Inhibitor Targeting the C797S Mutation in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily driven by the C797S mutation, presents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). LS-106 is a novel, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and experimental methodologies related to LS-106, intended for researchers, scientists, and drug development professionals. Preclinical studies have demonstrated the potent and selective activity of LS-106 against EGFR triple mutations, including EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S, both in vitro and in vivo.
Introduction to EGFR C797S-Mediated Resistance
Third-generation EGFR TKIs, such as osimertinib, have revolutionized the treatment of NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. However, a significant portion of patients eventually develop resistance to these therapies. The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, C797S, which is estimated to account for 10% to 26% of osimertinib resistance cases.[1] The cysteine at position 797 is the covalent binding site for third-generation irreversible inhibitors. Its substitution with serine prevents this covalent bond formation, thereby rendering the inhibitors ineffective.[1] This has created an urgent need for the development of fourth-generation EGFR TKIs that can effectively target the C797S mutation.
LS-106: Mechanism of Action and Preclinical Efficacy
LS-106 is a novel small molecule inhibitor that has shown significant promise in overcoming EGFR C797S-mediated resistance.[1][2]
Biochemical Potency
In cell-free kinase assays, LS-106 demonstrated potent inhibitory activity against clinically relevant EGFR triple mutations.[2] It was found to be more potent than osimertinib against these resistant forms.
Table 1: In Vitro Kinase Inhibitory Activity of LS-106
| EGFR Mutant Kinase | LS-106 IC50 (nmol/L) |
| EGFR19del/T790M/C797S | 2.4 |
| EGFRL858R/T790M/C797S | 3.1 |
| EGFRL858R/T790M | 7.3 |
| Wild-type EGFR | Comparable to osimertinib |
Cellular Activity
LS-106 has been shown to effectively inhibit the proliferation of engineered cell lines expressing EGFR C797S triple mutations and induce apoptosis.
Table 2: Cellular Activity of LS-106
| Cell Line | EGFR Mutation Status | LS-106 Effect | Quantitative Data |
| BaF3 | EGFR19del/T790M/C797S | Inhibition of proliferation | IC50 = 90 nM |
| BaF3 | EGFRL858R/T790M/C797S | Inhibition of proliferation | IC50 = 120 nM |
| BaF3 | EGFR19del/T790M/C797S | Apoptosis induction | 65% at 100 nmol/L, 77% at 300 nmol/L |
| PC-9-OR | EGFR19del/T790M/C797S | Apoptosis induction | 41% at 100 nmol/L, 47% at 300 nmol/L |
In Vivo Antitumor Activity
Oral administration of LS-106 led to significant tumor regression in a xenograft model using PC-9-OR cells, which harbor the EGFR19del/T790M/C797S mutation.
Table 3: In Vivo Efficacy of LS-106 in PC-9-OR Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| LS-106 | 30 | 83.5% |
| LS-106 | 60 | 136.6% |
Signaling Pathway Inhibition
LS-106 exerts its antitumor effects by inhibiting the autophosphorylation of the mutant EGFR, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/RAF/MEK/ERK and PI3K/AKT pathways.
Caption: EGFR signaling pathway and the inhibitory action of LS-106.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of LS-106.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the concentration of LS-106 required to inhibit the enzymatic activity of mutant EGFR kinases by 50% (IC50).
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant mutant EGFR kinases (e.g., EGFR19del/T790M/C797S) are prepared in a kinase reaction buffer. LS-106 is serially diluted to a range of concentrations. ATP and a suitable peptide substrate are also prepared.
-
Kinase Reaction: The mutant EGFR kinase is pre-incubated with the various concentrations of LS-106 in a 96- or 384-well plate. The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of product generated (e.g., ADP) is quantified using a detection reagent, such as the ADP-Glo™ Kinase Assay, which produces a luminescent signal proportional to kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the log concentration of LS-106 to determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of LS-106 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: BaF3 or PC-9-OR cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of LS-106 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Generation of PC-9-OR (EGFR19del/T790M/C797S) Cell Line
The PC-9-OR cell line, which is resistant to osimertinib, was generated from the parental PC-9 cell line (EGFR19del) using CRISPR/Cas9 gene-editing technology.
Caption: Workflow for generating the PC-9-OR cell line using CRISPR/Cas9.
Methodology:
-
Design of CRISPR/Cas9 Components: A single guide RNA (sgRNA) is designed to target the specific genomic locus in exon 20 of the EGFR gene where the C797S mutation is to be introduced. A single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired C797S mutation is also synthesized.
-
Transfection: The parental PC-9 cells are co-transfected with the Cas9 nuclease, the designed sgRNA, and the ssODN donor template.
-
Selection and Clonal Isolation: Transfected cells are selected, and single-cell clones are isolated and expanded.
-
Verification: The genomic DNA of the expanded clones is sequenced to confirm the successful introduction of the C797S mutation.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of LS-106 in a living organism.
Methodology:
-
Cell Implantation: PC-9-OR cells are harvested and suspended in a suitable medium (e.g., a mixture of medium and Matrigel). The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: The tumor volume is monitored regularly by measuring the length and width of the tumor with calipers.
-
Drug Administration: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. LS-106 is administered orally at different doses (e.g., 30 and 60 mg/kg) daily for a defined period. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for LS-106. The development of this compound appears to be in the preclinical stage. Other fourth-generation EGFR TKIs targeting the C797S mutation, such as BLU-945, have entered clinical development.
Conclusion
LS-106 is a promising fourth-generation EGFR inhibitor that has demonstrated potent and selective activity against the clinically important C797S resistance mutation in NSCLC. The preclinical data strongly support its further development as a potential therapeutic option for patients who have progressed on third-generation EGFR TKIs. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of LS-106 and other novel EGFR inhibitors.
References
DTT-106: A Potent and Selective PI3K/AKT/mTOR Pathway Inhibitor for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "DTT-106" appears to be in the early stages of development, and as such, there is a limited amount of publicly available, peer-reviewed data. This guide synthesizes the available information and presents representative data and protocols based on well-characterized inhibitors of the PI3K/AKT/mTOR pathway to provide a comprehensive technical overview for research and drug development professionals.
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. DTT-106 is an investigational small molecule inhibitor designed to potently and selectively target key nodes within the PI3K/AKT/mTOR pathway.[1] Preclinical evidence suggests that DTT-106 can effectively curtail the growth and survival of cancer cells by inducing apoptosis and reducing tumor progression, particularly in solid tumors that have developed resistance to conventional therapies.[1] This document provides a detailed technical overview of DTT-106, including its mechanism of action, preclinical data, and standardized protocols for its evaluation.
Mechanism of Action: Targeting a Central Oncogenic Hub
DTT-106 exerts its anti-cancer effects by inhibiting the kinase activity of PI3K, a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. This action prevents the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting AKT activation, DTT-106 effectively blocks the subsequent phosphorylation and activation of mTOR, a master regulator of protein synthesis and cell growth. The dual inhibition of both mTORC1 and mTORC2 complexes by targeting the upstream PI3K/AKT axis leads to a comprehensive shutdown of the pathway, resulting in cell cycle arrest and apoptosis in cancer cells.
Preclinical Data Summary
The following tables summarize the representative in vitro and in vivo preclinical data for DTT-106, demonstrating its activity across various cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of DTT-106
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 25.8 |
| PI3Kδ | 12.1 |
| PI3Kγ | 48.5 |
| mTOR | 15.7 |
Table 2: In Vitro Anti-proliferative Activity of DTT-106 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.8 |
| PC-3 | Prostate Cancer | 1.2 |
| U-87 MG | Glioblastoma | 0.5 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colorectal Cancer | 1.8 |
Table 3: In Vivo Efficacy of DTT-106 in a U-87 MG Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| DTT-106 | 25 mg/kg, p.o., q.d. | 45 |
| DTT-106 | 50 mg/kg, p.o., q.d. | 78 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DTT-106 against target kinases.
Methodology:
-
Recombinant human PI3K isoforms and mTOR kinase are incubated with a specific substrate (e.g., ATP) and a phosphate donor in a reaction buffer.
-
DTT-106 is added in a series of dilutions to determine its inhibitory effect.
-
The kinase reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of DTT-106 on cancer cell lines.
Methodology:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of DTT-106 for 72 hours.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of DTT-106.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human cancer cell line (e.g., U-87 MG).
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
DTT-106 is administered orally once daily at specified doses. The vehicle control group receives the formulation buffer.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for pathway biomarkers).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion and Future Directions
DTT-106 is a promising PI3K/AKT/mTOR pathway inhibitor with demonstrated preclinical anti-cancer activity. Its mechanism of action, targeting a central signaling cascade frequently dysregulated in cancer, provides a strong rationale for its continued development.[1] Future research will focus on comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in combination with other anti-cancer agents, and the identification of predictive biomarkers to guide its clinical application. Phase I clinical trials have shown a favorable safety profile, and the progression to Phase II trials will be crucial in determining its efficacy in patients with solid tumors.[1]
References
RC-106 Sigma Receptor Modulation in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited effective therapeutic options. A promising area of research involves the targeting of sigma receptors (SRs), which are overexpressed in various tumor types, including pancreatic cancer. RC-106, a novel pan-sigma receptor modulator, has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic cancer. This technical guide provides an in-depth overview of the core data and methodologies related to the action of RC-106, with a focus on its mechanism of action, effects on key signaling pathways, and protocols for its evaluation.
Introduction to Sigma Receptors and RC-106
Sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins. The two main subtypes, Sigma-1 (S1R) and Sigma-2 (S2R), are localized to the endoplasmic reticulum (ER) and are implicated in various cellular processes, including cell survival, proliferation, and stress responses.[1][2] Notably, their high expression levels in tumor cells make them attractive targets for cancer therapy.[1][2]
RC-106 is a novel small molecule that acts as a pan-modulator of sigma receptors, exhibiting antiproliferative and pro-apoptotic effects in a range of cancer cell lines.[1] This guide will focus on its specific activity in pancreatic cancer.
Quantitative Data on the Efficacy of RC-106
The cytotoxic effects of RC-106 have been quantified in various pancreatic cancer cell lines. The following tables summarize the key findings regarding its antiproliferative activity.
Table 1: In Vitro Cytotoxic Activity of RC-106 in Pancreatic Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of RC-106 were determined in Panc-1, Capan-1, and Capan-2 cell lines after 24, 48, and 72 hours of treatment. The results demonstrate a dose- and time-dependent cytotoxic effect.
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| Panc-1 | 57 | 45 | 35 |
| Capan-1 | 55 | 42 | 33 |
| Capan-2 | 52 | 40 | 34 |
Data extracted from Tesei et al., 2019.
Table 2: Pro-Apoptotic Effect of RC-106
The induction of apoptosis by RC-106 was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The percentage of apoptotic cells was measured after 48 hours of treatment with 50 µM RC-106.
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (RC-106, 50 µM) |
| Panc-1 | <5% | ~25% |
| Capan-1 | <5% | ~30% |
| Capan-2 | <5% | ~28% |
Data interpreted from graphical representations in Tesei et al., 2019.
Signaling Pathways Modulated by RC-106
RC-106 exerts its anti-tumor effects through the modulation of several key signaling pathways, primarily revolving around the Unfolded Protein Response (UPR) and apoptosis.
The Unfolded Protein Response (UPR) Pathway
As a modulator of ER-resident sigma receptors, RC-106 induces ER stress, leading to the activation of the UPR. This is a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or intense stress, the UPR can switch from a pro-survival to a pro-apoptotic signal. RC-106 treatment leads to the increased expression of key UPR-related proteins: GRP78/BiP, ATF4, and CHOP.
Apoptosis Pathway
The induction of terminal UPR by RC-106 culminates in apoptosis. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-9. The upregulation of the pro-apoptotic transcription factor CHOP is a critical link between the UPR and the apoptotic machinery.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of RC-106 in pancreatic cancer.
Cell Viability Assay (MTS Assay)
This assay is used to assess the antiproliferative effect of RC-106.
-
Cell Lines: Panc-1, Capan-1, Capan-2
-
Procedure:
-
Seed cells in 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of RC-106 (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Apoptosis Detection (TUNEL Assay)
This method is employed to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Lines: Panc-1, Capan-1, Capan-2
-
Procedure:
-
Culture cells on coverslips and treat with RC-106 (e.g., 50 µM) for 48 hours.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Mount coverslips with a DAPI-containing medium to counterstain the nuclei.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
Caspase Activation Assay (Western Blot)
This technique is used to detect the cleavage and activation of caspases.
-
Cell Lines: Panc-1, Capan-1, Capan-2
-
Procedure:
-
Treat cells with RC-106 (e.g., 25-50 µM) for various time points (e.g., 12, 24, 48 hours).
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-9 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the effect of RC-106 on the migratory capacity of pancreatic cancer cells.
-
Cell Lines: Panc-1, Capan-1, Capan-2
-
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing RC-106 at a sub-lethal concentration.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Gene and Protein Expression Analysis (qRT-PCR and Western Blot)
These methods are used to quantify the expression levels of UPR-related genes and proteins.
-
Target Genes/Proteins: GRP78/BiP, ATF4, CHOP, S1R, S2R/TMEM97
-
Real-Time qRT-PCR Procedure:
-
Isolate total RNA from RC-106 treated and untreated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Western Blot Procedure: As described in section 4.3, using primary antibodies specific for GRP78/BiP, ATF4, and CHOP.
Proteasome Activity Assay
This assay investigates the effect of RC-106 on the activity of the proteasome.
-
Procedure:
-
Prepare cell lysates from RC-106 treated and untreated cells.
-
Use a fluorescent-based proteasome activity assay kit.
-
Incubate the cell lysates with a fluorogenic proteasome substrate.
-
Measure the fluorescence intensity over time, which is proportional to the proteasome activity.
-
Compare the activity in treated versus untreated cells.
-
In Vivo Pharmacokinetics
Preliminary in vivo studies in male CD-1 mice have been conducted to determine the pharmacokinetic profile and tissue distribution of RC-106. These studies are crucial for establishing the potential for in vivo efficacy and for guiding future animal model studies. Results have shown that RC-106 concentrates in the pancreas at levels significantly higher than in plasma, suggesting good bioavailability at the target organ.
Conclusion and Future Directions
RC-106 represents a promising therapeutic candidate for pancreatic cancer by targeting the sigma receptor system and inducing cell death through ER stress and the UPR. The data presented in this guide highlight its potent in vitro activity and provide a framework for its continued preclinical and potential clinical development. Future studies should focus on in vivo efficacy in orthotopic pancreatic cancer models, combination therapies with standard-of-care chemotherapeutics, and further elucidation of the downstream signaling events following sigma receptor modulation by RC-106.
References
- 1. Frontiers | Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer [frontiersin.org]
- 2. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MRANK-106: A Technical Whitepaper on First-in-Class Dual WEE1 and YES1 Kinase Inhibition
- A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the scientific rationale and preclinical evaluation framework for a dual WEE1 and YES1 kinase inhibitor, using MRANK-106 as a leading example. As of November 2025, specific quantitative preclinical data for MRANK-106 has not been made publicly available. Therefore, the data tables presented herein are illustrative templates, and the experimental protocols are representative of standard methodologies employed in the development of kinase inhibitors.
Executive Summary
MRANK-106 is a first-in-class, orally available small molecule inhibitor that dually targets WEE1 and YES1 kinases.[1][2] This novel mechanism of action presents a promising therapeutic strategy for a range of advanced solid tumors, including pancreatic, small cell lung, ovarian, breast, and colorectal cancers.[1][3] By simultaneously modulating two distinct and critical pathways in cancer cell proliferation and survival, MRANK-106 is poised to overcome the limitations of single-target therapies. Preclinical studies have indicated that MRANK-106 exhibits superior efficacy, a favorable pharmacokinetic profile, and an improved safety window with reduced hematotoxicity compared to other WEE1 inhibitors in development.[2] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for MRANK-106, with Phase 1 clinical trials anticipated to commence in 2025 to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.
Introduction: The Rationale for Dual WEE1 and YES1 Inhibition
The development of resistance to targeted cancer therapies often involves the activation of bypass signaling pathways. A strategy to counteract this is the simultaneous inhibition of multiple key oncogenic drivers. MRANK-106 embodies this approach by targeting WEE1 and YES1, two kinases implicated in distinct but complementary aspects of cancer biology.
1.1 WEE1: A Guardian of the Genome in Cancer
WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. Many tumors, particularly those with p53 mutations, are deficient in the G1 checkpoint and become heavily reliant on the G2/M checkpoint for DNA repair and survival. Inhibition of WEE1 abrogates this checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
1.2 YES1: A Key Player in Pro-Survival Signaling
YES1 is a member of the SRC family of proto-oncogenic tyrosine kinases and is involved in various signaling pathways that promote cell proliferation, survival, and metastasis. Overexpression and amplification of YES1 have been linked to resistance to targeted therapies in several cancer types.
The dual inhibition of WEE1 and YES1 is hypothesized to deliver a synergistic anti-tumor effect. WEE1 inhibition enhances the cytotoxic effects of DNA damage, while YES1 inhibition suppresses the pro-survival signals that could otherwise enable cancer cells to evade apoptosis.
Signaling Pathways
To visually represent the mechanism of action of MRANK-106, the following diagrams illustrate the WEE1 and YES1 signaling pathways and their central roles in cancer cell biology.
References
In-Depth Technical Guide: Discovery and Synthesis of Anticancer Agent 106 (Compound 10ic)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of Anticancer Agent 106, also referred to as compound 10ic. This novel compound, a derivative of the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold, has demonstrated significant potential as an anticancer agent, particularly in the context of metastatic melanoma. The guide provides a comprehensive overview of its cytotoxic and pro-apoptotic activities against B16-F10 melanoma cells, its efficacy in a preclinical in vivo model of pulmonary metastatic melanoma, and a detailed protocol for its chemical synthesis. All pertinent quantitative data has been compiled into structured tables for clarity and comparative analysis. Furthermore, key processes and pathways are visualized through diagrams to facilitate a deeper understanding of the compound's discovery and mechanism of action.
Discovery and Rationale
Anticancer agent 106 (compound 10ic) was identified through a focused study on the synthesis and biological evaluation of a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives. The core scaffold was selected due to the established importance of thienopyrimidines in medicinal chemistry, particularly in the development of therapeutic agents. The study aimed to explore new chemical space around this scaffold by introducing 2-aminothiophene fragments to develop compounds with potent anticancer activity and favorable safety profiles.[1]
Compound 10ic emerged as a lead candidate from a library of synthesized derivatives due to its significant cytotoxic effects on B16-F10 melanoma cells and its selectivity, showing minimal toxicity towards normal non-cancerous cells.[1]
Biological Activity and Mechanism of Action
The primary mechanism of action of compound 10ic in B16-F10 melanoma cells is the induction of apoptosis.[1] Further in vivo studies have confirmed its ability to significantly inhibit the formation of metastatic nodules in a pulmonary metastatic melanoma mouse model, highlighting its potential for treating metastatic disease.[1]
In Vitro Efficacy
Compound 10ic exhibits potent dose-dependent cytotoxicity against the B16-F10 melanoma cell line.
Table 1: In Vitro Cytotoxicity of Compound 10ic
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| B16-F10 | 10ic | 4.8 | 24 |
Data sourced from Rogova, A., et al. Eur J Med Chem. 2023, 254: 115325.[2]
Induction of Apoptosis
Experimental evidence demonstrates that compound 10ic induces apoptosis in B16-F10 melanoma cells. This was a key finding that pointed towards a programmed cell death mechanism rather than non-specific toxicity.
In Vivo Antitumor Activity
In a preclinical mouse model of pulmonary metastatic melanoma, compound 10ic demonstrated significant therapeutic efficacy. It was shown to potently inhibit the formation of metastatic nodules. Importantly, histological analysis of major organs (liver, spleen, kidneys, and heart) from the treated mice revealed no abnormal changes, indicating a good preliminary safety profile.
Chemical Synthesis
The synthesis of compound 10ic is part of a broader synthetic scheme for producing a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives. The general synthetic strategy involves the reaction of 2-aminothiophene precursors.
General Synthetic Workflow
The following diagram illustrates the generalized workflow for the synthesis and evaluation of the thienopyrimidine derivatives, including compound 10ic.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and evaluation of compound 10ic, based on the primary literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: B16-F10 melanoma cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of compound 10ic (e.g., 0.28-55 µM) for 24 hours.
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay
-
Cell Treatment: B16-F10 cells are treated with compound 10ic at various concentrations (e.g., 5-20 µM) for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified.
In Vivo Pulmonary Metastatic Melanoma Model
-
Animal Model: A suitable mouse strain is used for the study.
-
Tumor Cell Inoculation: B16-F10 melanoma cells are injected intravenously to induce pulmonary metastases.
-
Treatment: After a set period to allow for tumor establishment, mice are treated with compound 10ic, a vehicle control, and potentially a positive control drug.
-
Monitoring: The health of the animals is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Histology: Major organs are collected, fixed, and subjected to histological analysis to assess for any treatment-related toxicity.
Signaling Pathway Visualization
The induction of apoptosis by compound 10ic suggests its interaction with the intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a generalized apoptotic pathway that could be initiated by an anticancer agent.
Conclusion
Anticancer agent 106 (compound 10ic) represents a promising lead compound from the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine class for the development of new treatments for metastatic melanoma. Its potent in vitro activity, pro-apoptotic mechanism, and significant in vivo efficacy, coupled with a favorable preliminary safety profile, warrant further preclinical investigation. This guide provides a foundational overview for researchers and drug development professionals interested in this novel anticancer agent.
References
Initial Characterization of Antitumor Agent-106 (Compound 42): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively eradicate malignant cells while minimizing damage to healthy tissues. One such promising agent is Antitumor agent-106, also referred to as compound 42, a potent and selective small molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which is frequently overexpressed in a variety of human cancers, contributing to tumor survival and resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the initial characterization of this compound (compound 42), summarizing its preclinical in vitro and in vivo activity, detailing the experimental protocols used for its evaluation, and visualizing its mechanism of action and experimental workflows.
The nomenclature "this compound (compound 42)" has been associated with different molecules in various contexts. For clarity, this document focuses on the Mcl-1 inhibitor, compound 42, as described in the seminal publication "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer." This molecule has shown significant promise in preclinical models of hematological and solid tumors.
Quantitative Data Summary
The preclinical efficacy of this compound (compound 42) has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these evaluations.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound (compound 42)
| Assay Type | Target | Cell Line | Ki (nM) | IC50/GI50 (nM) |
| TR-FRET Binding Assay | Mcl-1 | - | < 0.02 | - |
| Cell Viability Assay | - | MOLM-13 (AML) | - | 18 |
| Cell Viability Assay | - | MV-4-11 (AML) | - | 25 |
| Cell Viability Assay | - | OPM-2 (Multiple Myeloma) | - | 30 |
| Cell Viability Assay | - | AMO-1 (Multiple Myeloma) | - | 45 |
Data extracted from "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer".
Table 2: In Vivo Efficacy of this compound (compound 42) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| AMO-1 | Multiple Myeloma | 100 mg/kg, IP, daily for 14 days | 60 |
| MV-4-11 | Acute Myeloid Leukemia | 50 mg/kg, IP, daily for 21 days | Significant reduction in human CD45+ leukemia cells |
| MV-4-11 | Acute Myeloid Leukemia | 100 mg/kg, IP, daily for 21 days | Near elimination of human CD45+ leukemia cells |
Data extracted from "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer".[1]
Signaling Pathway
This compound (compound 42) exerts its anticancer effects by inhibiting the anti-apoptotic protein Mcl-1. This leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.
References
An In-depth Technical Guide to the Preclinical Safety and Efficacy of ADG106
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 (4-1BB) monoclonal antibody of the IgG4 subclass, developed as a potential immunotherapy for advanced solid tumors and non-Hodgkin's lymphoma.[1][2] CD137 is a potent co-stimulatory receptor expressed on activated T cells and other immune cells, and its activation is a key driver for long-lasting T-cell proliferation and survival.[1] Preclinical data indicate that ADG106 possesses a favorable safety and efficacy profile, distinguishing it from earlier-generation CD137 agonists that were hampered by dose-limiting toxicities, particularly hepatotoxicity.[3] This document provides a comprehensive overview of the preclinical data on ADG106, detailing its mechanism of action, efficacy in various cancer models, and safety profile, supported by experimental protocols and data visualizations.
Mechanism of Action
ADG106 targets a unique and conserved epitope on the CD137 receptor, which overlaps with the binding site for its natural ligand (CD137L). This interaction results in a dual mechanism of action:
-
Agonistic Activation of CD137 Signaling: ADG106 activates the CD137 receptor in a manner that mimics the natural ligand. This activation is critically dependent on cross-linking by Fc-gamma receptors (FcγR), particularly FcγRIIB, which are often present on immune cells within the tumor microenvironment. This dependency ensures that T-cell activation is localized to the tumor site, potentially minimizing systemic side effects. Upon activation, CD137 signaling promotes the proliferation, survival, and effector function of T cells.
-
Blockade of CD137L Reverse Signaling: By blocking the interaction between CD137 and its ligand, ADG106 also prevents reverse signaling through the CD137 ligand, which can be expressed on tumor cells.
This mechanism enhances anti-tumor T-cell responses, including increased infiltration and expansion of CD4+ and CD8+ T cells within the tumor.
Preclinical Efficacy
The anti-tumor activity of ADG106 has been demonstrated in a range of in vitro and in vivo preclinical models.
In Vitro Activity
ADG106 shows high-affinity binding to the CD137 receptor across multiple species, enabling its direct evaluation in various animal models. In functional assays, ADG106 has been shown to co-stimulate T cells, enhance T-cell proliferation, and increase the secretion of effector cytokines like interferon-gamma (IFN-γ). This activity is dependent on FcγR-mediated crosslinking, highlighting a key safety feature.
| Parameter | Species | Value | Citation |
| Binding Affinity (KD) | Human | 3.73 nM | |
| Cynomolgus Monkey | 4.77 nM | ||
| Rat | 14.7 nM | ||
| Mouse | 21.5 nM | ||
| Binding to Activated T-Cells (EC50) | Human CD4+ | 0.158 - 0.258 nM | |
| Human CD8+ | 0.193 - 0.291 nM | ||
| Functional Activity | NF-κB Activation | Agonistic activity superior to utomilumab but less potent than urelumab | |
| T-Cell Activation | Enhances T-cell proliferation and IFN-γ secretion in the presence of anti-CD3 stimulation |
In Vivo Anti-Tumor Efficacy
ADG106 has demonstrated potent, dose-dependent single-agent anti-tumor activity in multiple syngeneic mouse tumor models. Treatment with ADG106 leads to significant tumor growth inhibition and is associated with increased infiltration of CD4+ and CD8a+ T lymphocytes into the tumor microenvironment. Furthermore, ADG106 can induce a durable, antigen-specific memory response, protecting animals from tumor rechallenge.
| Model | Treatment | Outcome | Citation |
| H22 Liver Cancer | ADG106 Monotherapy | Significant, dose-dependent tumor growth inhibition | |
| CT26 Colon Cancer | ADG106 Monotherapy | Significant, dose-dependent tumor growth inhibition; induced anti-tumor memory response | |
| EMT6 Breast Cancer | ADG106 Monotherapy | Significant, dose-dependent tumor growth inhibition | |
| Lewis Lung Cancer | ADG106 + anti-PD-1 | Synergistic and enhanced anti-tumor effect compared to either monotherapy | |
| Various Models | ADG106 + various agents | Synergistic effects with anti-PD-L1, anti-CTLA-4, chemotherapy (Cisplatin, Docetaxel), targeted therapy (Rituximab), and radiation |
Experimental Protocols
3.3.1 In Vitro NF-κB Activation Assay
-
Cell Lines: Human CD137-expressing NF-κB-luciferase Jurkat reporter cells and CHO-K1 cells expressing human FcγRIIB were used.
-
Co-culture: Jurkat reporter cells and CHO-K1 cells were co-cultured in a 96-well plate at a 20:1 ratio.
-
Stimulation: Cells were stimulated for 6 hours with serially diluted concentrations of ADG106 or control antibodies.
-
Readout: Activation of the NF-κB signaling pathway was quantified by measuring luciferase activity using a bioluminescence assay.
3.3.2 In Vivo Syngeneic Tumor Model Studies
-
Animal Model: 6- to 7-week-old BALB/c or C57BL/6 mice were used.
-
Tumor Inoculation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g., H22, CT26, EMT6, or Lewis lung cancer cells).
-
Treatment: Once tumors were established, mice received intraperitoneal (i.p.) injections of ADG106, control antibody, or combination therapies. A typical dosing schedule was twice a week for 2-3 weeks.
-
Monitoring: Tumor volumes were monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors could be excised for analysis, such as immunohistochemistry (IHC) for T-cell infiltration. For memory response studies, mice with a complete response were rechallenged with the same tumor cells at a later date without further treatment.
Preclinical Safety and Toxicology
A significant challenge for CD137 agonists has been mitigating on-target, off-tumor toxicity, particularly liver toxicity. Preclinical studies demonstrate that ADG106 is well-tolerated in multiple species.
In repeat-dose toxicity studies in mice, ADG106 did not induce liver damage, as evidenced by normal levels of the liver enzymes ALT and AST and no adverse findings in liver histopathology. This is in contrast to other anti-mouse CD137 antibodies, such as 3H3, which have been reported to cause liver toxicity.
Formal GLP (Good Laboratory Practice) toxicology studies were conducted in rats and cynomolgus monkeys. These studies established a high No-Observed-Adverse-Effect-Level (NOAEL), with no dose-related elevations in serum liver enzymes, changes in hematology, or other adverse effects observed.
| Species | Dosing | NOAEL | Key Findings | Citation |
| Mouse | 10 mg/kg, once weekly for 3 weeks | Not specified | No increase in ALT/AST; No immune cell infiltration in the liver | |
| Rat | 29-day weekly repeat dose | ≥ 100 mg/kg | No treatment-related adverse effects | |
| Cynomolgus Monkey | 29-day weekly repeat dose | > 200 mg/kg | No treatment-related adverse effects |
Experimental Protocols
4.1.1 Repeat-Dose Toxicity Study in Mice
-
Animal Model: Normal BALB/c mice were used.
-
Treatment Groups: Mice were divided into groups receiving vehicle control, ADG106 (10.0 mg/kg), or a positive control known to induce liver toxicity (e.g., 3H3 antibody, 10.0 mg/kg).
-
Dosing: Agents were administered intraperitoneally, once weekly for three weeks (on days 0, 7, and 14).
-
Endpoint: On day 28, animals were euthanized.
-
Analysis: Blood was collected for biochemistry analysis (ALT, AST). Livers were collected for histopathology analysis to assess for immune cell infiltration and other signs of toxicity.
Conclusion
The preclinical data for ADG106 strongly support its development as a cancer immunotherapy agent. Its unique, cross-linking-dependent mechanism of action appears to strike a balance between potent anti-tumor efficacy and a favorable safety profile. ADG106 demonstrates robust, dose-dependent anti-tumor activity across multiple syngeneic cancer models, both as a single agent and in combination with other standard-of-care therapies. Crucially, extensive toxicology studies in rodents and non-human primates have not revealed the significant liver toxicities that have hindered other CD137 agonists. These promising preclinical findings have paved the way for clinical evaluation, where ADG106 continues to be investigated.
References
The Core Dynamics of TAS-106: An In-depth Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-106, also known as 3'-C-ethynylcytidine (ECyd), is a synthetic nucleoside analog that has demonstrated significant antitumor activity in preclinical and clinical studies. Its mechanism of action hinges on its ability to disrupt cellular RNA synthesis, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of TAS-106, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Cellular Uptake of TAS-106
As a nucleoside analog, the entry of TAS-106 into cancer cells is a critical first step for its therapeutic activity. This process is not one of simple diffusion but is mediated by specific protein transporters embedded in the cell membrane.
The Role of Nucleoside Transporters
The cellular uptake of TAS-106 is facilitated by nucleoside transporters (NTs). The two major families of NTs are the equilibrative nucleoside transporters (ENTs, part of the SLC29 gene family) and the concentrative nucleoside transporters (CNTs, part of the SLC28 gene family). While specific studies definitively identifying the primary transporters for TAS-106 are not extensively detailed in publicly available literature, the transport of similar nucleoside analogs is well-established to occur through these pathways. The expression levels of these transporters on the surface of cancer cells can be a key determinant of the drug's efficacy.
Intracellular Metabolism and Activation
Once inside the cell, TAS-106 undergoes a series of metabolic steps to be converted into its active, cytotoxic form. This bioactivation is a crucial determinant of its antitumor effect.
Phosphorylation to the Active Triphosphate Form
The primary metabolic pathway for TAS-106 activation is a three-step phosphorylation process to yield its triphosphate form, ethynylcytidine triphosphate (ECTP).
-
Monophosphorylation: The initial and rate-limiting step is the conversion of TAS-106 to TAS-106 monophosphate. This reaction is catalyzed by the enzyme uridine-cytidine kinase 2 (UCK2) . The sensitivity of various cancer cell lines to TAS-106 has been shown to correlate directly with the expression levels of UCK2.[1][2]
-
Diphosphorylation: TAS-106 monophosphate is further phosphorylated to the diphosphate form by other cellular kinases.
-
Triphosphorylation: The final step is the conversion to the active metabolite, ethynylcytidine triphosphate (ECTP) .
A minor metabolic pathway involves the deamination of TAS-106 to 3′-C-ethynyluridine (EUrd).
Mechanism of Action
The active metabolite, ECTP, is the primary effector of TAS-106's cytotoxic activity.
Inhibition of RNA Polymerases
ECTP acts as a potent competitive inhibitor of RNA polymerases I, II, and III .[3] This inhibition disrupts the synthesis of all major forms of RNA (rRNA, mRNA, and tRNA), leading to a global shutdown of protein synthesis and cellular functions, ultimately triggering apoptosis.
Induction of Apoptosis and Radiosensitization
Beyond the direct inhibition of RNA synthesis, TAS-106 promotes apoptosis through additional mechanisms. Preclinical studies have shown that TAS-106 can down-regulate the expression of key DNA repair proteins such as BRCA2 and the hypoxia-inducible factor HIF-1α . This activity not only contributes to its direct anticancer effects but also underlies its potential as a radiosensitizer, enhancing the efficacy of radiation therapy.
Quantitative Data Summary
In Vitro Cytotoxicity of TAS-106
The following table summarizes the 50% inhibitory concentration (IC50) values of TAS-106 in various human cancer cell lines, demonstrating its broad-spectrum antitumor activity in preclinical models.
| Cell Line | Cancer Type | IC50 (µM) |
| KB | Head and Neck | ~0.1 |
| KB/CDDP | Head and Neck (Cisplatin-resistant) | ~0.1 |
| A549 | Lung | Data Not Available |
| OCC-1 | Lung | Data Not Available |
| LX-1 | Lung | Data Not Available |
Data derived from isobologram analysis in a study focused on cisplatin combination, specific IC50 values were not provided in the abstract.[4] Further literature would be needed for a comprehensive list of IC50 values across a wider range of cell lines.
Pharmacokinetic Parameters of TAS-106
Pharmacokinetic studies in both preclinical and clinical settings have provided insights into the absorption, distribution, metabolism, and excretion of TAS-106.
| Parameter | Species | Value | Reference |
| Terminal Elimination Half-life (t½) | Human | 11.3 ± 3.3 hours | [4] |
| Excretion in Urine (unchanged drug) | Human | ~71% | |
| Protein Binding (human plasma) | Human | Not highly bound | |
| Tumor Tissue Retention | Nude Rats | High concentrations of TAS-106 nucleotides retained for prolonged periods |
Signaling and Experimental Workflow Diagrams
TAS-106 Cellular Uptake and Metabolic Activation Pathway
References
- 1. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of human cancer cells to the new anticancer ribo-nucleoside TAS-106 is correlated with expression of uridine-cytidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
DTT-106: A Novel PI3K/AKT/mTOR Pathway Inhibitor for Synergistic Combination Therapy with Chemotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the preclinical data supporting the synergistic potential of DTT-106, a novel small-molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, when used in combination with standard cytotoxic chemotherapy.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in various cancers, contributing to tumor growth, proliferation, and resistance to conventional therapies.[1] DTT-106 is designed to specifically target this pathway, thereby sensitizing cancer cells to the effects of chemotherapy, enhancing therapeutic efficacy, and potentially overcoming resistance mechanisms.[1] This guide summarizes key preclinical findings, details experimental methodologies, and provides visual representations of the underlying mechanisms and workflows to support further investigation and development of DTT-106 as a promising combination therapy in oncology.
Core Mechanism of Action and Rationale for Synergy
DTT-106 functions as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Mammalian Target of Rapamycin (mTOR) signaling cascade.[1] This pathway is a critical regulator of cellular processes, including cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1]
Many conventional chemotherapeutic agents, such as platinum-based compounds (e.g., cisplatin), induce cancer cell death primarily by causing extensive DNA damage. However, cancer cells can evade apoptosis through the activation of survival pathways, prominently the PI3K/AKT/mTOR axis. By inhibiting this pathway, DTT-106 is hypothesized to:
-
Prevent the repair of chemotherapy-induced DNA damage.
-
Downregulate anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).
-
Inhibit pro-survival signals that would otherwise allow cancer cells to tolerate chemotherapy-induced stress.
This multi-pronged mechanism leads to a synergistic interaction, where the combination of DTT-106 and chemotherapy results in a significantly greater anti-tumor effect than the sum of the individual agents.
References
An In-Depth Technical Guide to the Payload and Linker Technology of BIO-106 ADC
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-106 is a promising antibody-drug conjugate (ADC) currently in clinical development for the treatment of advanced solid tumors. This document provides a comprehensive technical overview of the core components of BIO-106: its potent cytotoxic payload and the proprietary linker technology that connects it to the targeting antibody. By elucidating the known details of its mechanism of action and preclinical attributes, this guide aims to offer valuable insights for researchers and professionals in the field of oncology and ADC development. While specific details of the payload and linker remain proprietary, this guide synthesizes publicly available information to present a scientifically grounded understanding of BIO-106's design and function.
Introduction to BIO-106
BIO-106 is an investigational antibody-drug conjugate developed by BiOneCure Therapeutics, designed to target and eliminate cancer cells expressing Trophoblast cell surface antigen 2 (TROP-2).[1][2][3] TROP-2 is a transmembrane protein that is overexpressed in a wide variety of solid tumors, including breast, lung, and urothelial cancers, and its expression is often correlated with poor prognosis and increased tumor aggressiveness.[4] This makes TROP-2 an attractive target for ADC-based therapies.
The core of BIO-106's therapeutic strategy lies in the precise delivery of a highly potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This is achieved through the synergistic action of its three key components:
-
A monoclonal antibody (mAb): Specifically recognizes and binds to the TROP-2 receptor on the surface of cancer cells.
-
A cytotoxic payload: A potent anti-cancer drug that induces cell death upon internalization into the tumor cell.
-
A linker: A chemical bridge that connects the payload to the antibody, designed to be stable in circulation and to release the payload under specific conditions within the target cell.
The Payload of BIO-106: A Potent Tubulin Inhibitor
The cytotoxic payload of BIO-106 is a tubulin inhibitor.[4] Tubulin inhibitors are a well-established class of anti-cancer agents that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
While the specific chemical entity of the tubulin inhibitor in BIO-106 has not been publicly disclosed, patent filings from BiOneCure Therapeutics describe novel maytansinoid derivatives for use in ADCs. Maytansinoids are highly potent microtubule-targeting agents that inhibit tubulin polymerization, leading to a mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).
Mechanism of Action of the Tubulin Inhibitor Payload
The proposed mechanism of action for the payload of BIO-106, based on its classification as a tubulin inhibitor, is as follows:
-
Binding to Tubulin: Once released inside the cancer cell, the payload binds to tubulin subunits.
-
Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules.
-
Disruption of the Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.
-
Cell Cycle Arrest: The cell is unable to proceed through mitosis and is arrested in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the death of the cancer cell.
The Linker Technology: Proprietary TAM™ Payload Technology
BIO-106 utilizes BiOneCure's proprietary TAM™ payload technology for linking the tubulin inhibitor to the anti-TROP-2 antibody. This technology is a critical determinant of the ADC's overall efficacy and safety profile. A key feature of the TAM™ technology is its ability to produce a homogenous, high drug-load ADC.
Homogeneity in an ADC preparation, referring to a consistent drug-to-antibody ratio (DAR), is highly desirable. A well-defined DAR ensures predictable pharmacokinetics, efficacy, and toxicity, in contrast to heterogeneous ADC mixtures which can contain a range of species with varying numbers of payloads, leading to inconsistent performance. A higher DAR can, in principle, deliver more cytotoxic agent to the tumor cell, potentially leading to greater efficacy.
While the precise chemical structure of the TAM™ linker is not public information, it is designed to be stable in the systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. The release of the payload is intended to occur following the internalization of the ADC into the target cancer cell.
Preclinical and Clinical Overview
Preclinical studies of BIO-106 have demonstrated broad anti-tumor activity with a favorable safety profile and a wide therapeutic window. These promising preclinical results led to the clearance of an Investigational New Drug (IND) application by the U.S. Food and Drug Administration (FDA) in April 2022.
BIO-106 is currently being evaluated in a Phase I/II clinical trial, known as StarBridge-1 (NCT05320588). This multicenter, open-label study is designed to assess the safety, pharmacokinetics, and preliminary anti-tumor activity of BIO-106 as both a monotherapy and in combination with an immune checkpoint inhibitor in patients with advanced solid tumors.
Data Presentation
Due to the proprietary nature of BIO-106, detailed quantitative data from preclinical studies are not publicly available. The following tables are provided as a template for the types of data that are critical for the evaluation of an ADC and will be populated as information becomes available in the public domain.
Table 1: Key Characteristics of BIO-106
| Parameter | Description |
| Target Antigen | TROP-2 (Trophoblast cell surface antigen 2) |
| Antibody | Anti-TROP-2 Monoclonal Antibody |
| Payload Class | Tubulin Inhibitor (likely a maytansinoid derivative) |
| Linker Technology | Proprietary TAM™ Payload Technology |
| Drug-to-Antibody Ratio (DAR) | High and Homogenous (specific value not disclosed) |
Table 2: Preclinical Efficacy (Illustrative)
| Cell Line | Target Expression | IC50 (nM) |
| Breast Cancer (e.g., MDA-MB-468) | TROP-2 High | Data not available |
| Lung Cancer (e.g., NCI-H322) | TROP-2 High | Data not available |
| Pancreatic Cancer (e.g., Capan-1) | TROP-2 High | Data not available |
| Normal Epithelial Cells | TROP-2 Low | Data not available |
Table 3: Clinical Trial Information
| Parameter | Description |
| Clinical Trial Identifier | NCT05320588 (StarBridge-1) |
| Phase | Phase I/II |
| Status | Recruiting |
| Interventions | BIO-106 monotherapy and in combination with an immune checkpoint inhibitor |
| Indications | Advanced Solid Tumors |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of BIO-106 are not publicly available. The following outlines the general methodologies that would be employed in the characterization of an ADC like BIO-106.
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of BIO-106 in killing cancer cells with varying levels of TROP-2 expression.
-
Method:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of BIO-106, a non-targeting control ADC, and free payload for a specified duration (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of BIO-106 in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells expressing TROP-2.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, BIO-106 at various doses, control ADC).
-
The ADCs are administered intravenously at a specified dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by comparing tumor growth inhibition between the treatment and control groups.
-
Visualizations
Mechanism of Action of BIO-106
Caption: Mechanism of action of BIO-106 ADC.
Logical Relationship of BIO-106 Components
Caption: Functional components of the BIO-106 ADC.
Conclusion
BIO-106 is a rationally designed antibody-drug conjugate that leverages a potent tubulin inhibitor payload and a proprietary linker technology to target TROP-2 expressing solid tumors. While many of the specific technical details regarding its payload and linker remain confidential, the available information points to a sophisticated ADC design focused on achieving a homogenous, high drug load to maximize therapeutic potential. The ongoing StarBridge-1 clinical trial will be instrumental in defining the clinical utility of BIO-106 and its contribution to the growing arsenal of targeted cancer therapies. As more data becomes available, a clearer picture of the unique attributes of the TAM™ technology and the specific tubulin inhibitor payload will emerge, further informing the drug development community.
References
- 1. Advances in TROP-2 Directed ADCs | Biopharma PEG [biochempeg.com]
- 2. BiOneCure Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for BIO-106, a Novel TROP2 ADC for the Treatment of Advanced Solid Tumors - BioSpace [biospace.com]
- 3. News – BiOneCure Therapeutics Inc. [bionecure.com]
- 4. Facebook [cancer.gov]
In Vitro Anticancer Activity of CCL-106 Epimers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anticancer activity of the novel cannabinoid analogue CCL-106 and its epimers, CCL-114 and CCL-115. The data presented herein is collated from preclinical studies investigating their efficacy against pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive malignancy with limited therapeutic options. This document details the cytotoxic effects, underlying molecular mechanisms, and experimental methodologies to support further research and development in this promising area of oncology.
Quantitative Data Summary
The antiproliferative effects of CCL-106 and its epimers were evaluated against human pancreatic cancer cell lines. The 50% inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of exposure to the compounds. The results are summarized in the tables below, demonstrating potent cytotoxic activity in both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models.
Table 1: IC50 Values of CCL-106 and its Epimers in 2D Pancreatic Cancer Cell Cultures
| Compound | MIA PaCa-2 (μM) | HPAC (μM) |
| CCL-106 | ~0.67 - 1.0 | ~1.4 |
| CCL-114 | ~1.0 | >1.0 |
| CCL-115 | <0.67 | ~1.0 |
Table 2: IC50 Values of CCL-106 and its Epimers in 3D Cultures of MIA PaCa-2 Cells
| Compound | IC50 (μM) |
| CCL-106 | ~1.36 |
| CCL-114 | ~2.12 |
| CCL-115 | ~1.36 |
Note: The IC50 values for MIA PaCa-2 cells were consistently lower than for HPAC cells, suggesting a higher sensitivity of the former to these cannabinoid analogues. As expected, the IC50 values in 3D cultures were higher than in 2D cultures, reflecting the increased resistance often observed in spheroid models.
Core Mechanism of Action
Mechanistic studies have revealed that the anticancer effects of CCL-106 and its epimers are primarily mediated through the activation of cannabinoid receptor 2 (CB2) and G protein-coupled receptor 55 (GPR55).[1] This receptor engagement initiates a signaling cascade that leads to the generation of reactive oxygen species (ROS), a key factor in inducing cancer cell death.[1] The pro-apoptotic signaling downstream of CB2 activation in pancreatic cancer has been linked to the induction of endoplasmic reticulum (ER) stress, involving the upregulation of p8 and its target genes ATF-4 and TRB3. Furthermore, GPR55 signaling in pancreatic cancer has been shown to influence cell proliferation and survival through the MAPK pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The following protocol was utilized to determine the cytotoxic effects of CCL-106 and its epimers on pancreatic cancer cell lines.[1]
-
Cell Plating: Pancreatic cancer cells (MIA PaCa-2 and HPAC) were seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of CCL-106, CCL-114, and CCL-115 for 72 hours.
-
MTT Reagent Addition: Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Incubation: The plates were incubated for a period to allow for the metabolic conversion of MTT to formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated controls, and the IC50 values were determined using graphical analysis software such as GraphPad Prism.
Apoptosis and Cell Cycle Analysis Protocols
While the primary research on CCL-106 epimers mentions the induction of apoptosis, the specific detailed protocols for these assays were not available in the public domain. However, standard and widely accepted methodologies for these analyses are provided below for reference.
3.2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds (CCL-106 epimers) for the desired time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
3.2.2. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: The cells are treated with RNase A to degrade RNA and ensure that the PI staining is specific to DNA.
-
PI Staining: Propidium iodide staining solution is added to the cells.
-
Incubation: The cells are incubated in the dark to allow for DNA intercalation by PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
The Role of RC-106 in Inducing Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-106, a novel pan-Sigma Receptor (SR) modulator, has emerged as a potent inducer of endoplasmic reticulum (ER) stress, leading to the activation of the terminal Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying RC-106-induced ER stress, focusing on its effects on key signaling pathways. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades and experimental workflows to support further research and drug development efforts in this area.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER's function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained or overwhelming ER stress triggers the terminal UPR, culminating in apoptosis.[1] The sigma receptors (SRs), particularly the sigma-1 (S1R) and sigma-2 (S2R/TMEM97) subtypes, are molecular chaperones primarily localized at the ER-mitochondria interface and are implicated in regulating cellular stress responses.[2][3]
RC-106 is a small molecule that acts as a pan-modulator of SRs.[4] Research has demonstrated its ability to induce substantial ER stress in cancer cells, particularly in pancreatic cancer models, making it a promising candidate for therapeutic development.[2] This guide will dissect the role of RC-106 in this process.
Mechanism of Action: RC-106 and the Unfolded Protein Response
RC-106 exerts its cytotoxic effects by modulating both S1R and S2R, leading to a cascade of events that culminate in terminal UPR activation. The primary mechanism involves the induction of ER stress, which is sensed by three transmembrane proteins: PERK, IRE1α, and ATF6. RC-106 treatment leads to the significant upregulation of key markers of the terminal UPR, namely GRP78 (BiP), ATF4, and CHOP.
Activation of the PERK-ATF4-CHOP Pathway
The available data strongly suggest that RC-106 predominantly activates the PERK branch of the UPR. Upon ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of genes involved in apoptosis, most notably the C/EBP homologous protein (CHOP). The sustained upregulation of CHOP is a hallmark of terminal ER stress and is critical for the pro-apoptotic effects of RC-106.
Role of Reactive Oxygen Species (ROS)
RC-106 treatment has been shown to induce the production of reactive oxygen species (ROS). This increase in ROS is likely a consequence of the disruption of ER homeostasis and contributes to the activation of the UPR, creating a feedback loop that exacerbates cellular stress and pushes the cell towards apoptosis. The upregulation of ATF4 is also linked to the cellular response to oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of RC-106 on ER stress markers and cell viability in pancreatic cancer cell lines.
Table 1: Effect of RC-106 on the mRNA Expression of ER Stress Markers in PANC-1 Cells
| Treatment Time (hours) | GRP78 (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) |
| 6 | ~1.5 | ~2.0 | ~4.0 |
| 12 | ~2.0 | ~3.5 | ~6.0 |
| 24 | ~2.5 | ~4.0 | ~8.0 |
Data are approximate values interpreted from graphical representations in Cortesi et al., 2020. Cells were treated with 50 µM RC-106.
Table 2: Effect of RC-106 on Cell Viability of Pancreatic Cancer Cell Lines
| Cell Line | Treatment Time (hours) | RC-106 Concentration (µM) | Cell Viability (%) |
| PANC-1 | 24 | 50 | ~60% |
| MIA PaCa-2 | 24 | 50 | ~55% |
| PANC-1 | 48 | 50 | ~40% |
| MIA PaCa-2 | 48 | 50 | ~35% |
Data are approximate values interpreted from graphical representations in Cortesi et al., 2020.
Signaling Pathways and Experimental Workflows
RC-106 Induced ER Stress Signaling Pathway
Caption: RC-106 induced ER stress signaling pathway.
Experimental Workflow for Assessing RC-106 Effects
Caption: Experimental workflow for RC-106 assessment.
Detailed Experimental Protocols
Cell Culture
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of RC-106 or vehicle control for specified time points.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Real-Time PCR: Perform real-time PCR using a suitable PCR master mix (e.g., SYBR Green) and specific primers for target genes (GRP78, ATF4, CHOP) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of RC-106 for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Conclusion
RC-106 represents a promising therapeutic agent that effectively induces terminal ER stress and apoptosis in cancer cells through the modulation of sigma receptors. Its mechanism of action, primarily through the PERK-ATF4-CHOP signaling axis, provides a clear rationale for its development as an anticancer drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in further investigating the therapeutic potential of RC-106 and other ER stress-inducing agents. Further studies are warranted to explore the efficacy of RC-106 in vivo and to fully elucidate the interplay between sigma receptor modulation, ROS production, and the UPR in cancer therapy.
References
Preclinical Efficacy of MRANK-106 in Solid Tumor Models: A Technical Overview
Executive Summary
MRANK-106 is a first-in-class, orally available, dual inhibitor of WEE1 and YES1 kinases, currently under investigation for the treatment of advanced solid tumors.[1][2][3] Developed by MindRank, this molecule has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), with Phase I clinical trials anticipated to commence in 2025.[1][2] Preclinical studies have demonstrated the potential of MRANK-106 to offer superior efficacy and an improved safety profile compared to single-target WEE1 inhibitors. This technical guide provides a comprehensive overview of the publicly available preclinical data on MRANK-106, including its mechanism of action, demonstrated efficacy in various solid tumor models, and its pharmacokinetic profile.
Introduction: The Rationale for Dual WEE1 and YES1 Inhibition
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair. YES1, a member of the SRC family of tyrosine kinases, is implicated in cancer cell proliferation and survival pathways. The simultaneous inhibition of both WEE1 and YES1 by MRANK-106 represents a novel therapeutic strategy. This dual-targeting approach is designed to exert synergistic anti-tumor effects and potentially overcome mechanisms of resistance to single-agent therapies. Preclinical evidence suggests that this approach may be particularly effective in tumors with specific genetic backgrounds, such as those with p53 mutations, which are common in many solid tumors.
Mechanism of Action
MRANK-106 functions by concurrently inhibiting the kinase activity of both WEE1 and YES1. The inhibition of WEE1 leads to the abrogation of the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent apoptosis. The simultaneous inhibition of YES1 is expected to disrupt key signaling pathways involved in tumor cell growth and survival, further contributing to the anti-neoplastic activity of MRANK-106.
References
Methodological & Application
Application Notes and Protocols for Assessing MX-106 Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of MX-106, a survivin inhibitor identified as MX106-4C in research literature. MX106-4C has demonstrated selective cytotoxic effects against multidrug-resistant (MDR) colorectal cancer cells that overexpress the ABCB1 transporter.[1][2][3][4] The protocols outlined below describe key assays for quantifying cell viability, membrane integrity, and apoptosis induction following treatment with MX-106. The provided data and diagrams are based on published findings for MX106-4C.
Data Presentation
The cytotoxic effects of MX-106 are cell-line dependent, with a noted selectivity for cancer cells exhibiting high levels of ABCB1 expression.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.
Table 1: Comparative In Vitro Cytotoxicity of MX-106 (MX106-4C) and Doxorubicin
| Cell Line | ABCB1 Expression | Drug | IC50 (µM) | Resistance Fold |
| SW620 | Low | Doxorubicin | 0.23 ± 0.04 | 1 |
| SW620/Ad300 | High | Doxorubicin | 13.2 ± 1.5 | 57.4 |
| SW620 | Low | MX106-4C | > 10 | 1 |
| SW620/Ad300 | High | MX106-4C | 0.85 ± 0.12 | 0.085 |
This data, adapted from published research, illustrates the potent and selective activity of MX106-4C against the ABCB1-overexpressing cell line SW620/Ad300.
Table 2: Cell Cycle Analysis of SW620/Ad300 Cells Treated with MX-106 (MX106-4C)
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| MX106-4C (1 µM) | 68.2 ± 3.5 | 18.5 ± 2.2 | 13.3 ± 1.9 |
This table indicates that MX106-4C induces cell cycle arrest at the G0/G1 phase in ABCB1-positive cells.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of MX-106 and appropriate vehicle controls. Include untreated cells as a negative control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of MX-106, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit). Include untreated cells for spontaneous LDH release.
-
Incubate for the desired exposure period.
-
Centrifuge the plate at approximately 300 x g for 5 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, typically seen in late apoptosis and necrosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with MX-106 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Caspase-3/7 Activity Assay
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Opaque-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Luminometer or fluorometer
Protocol:
-
Seed cells in the appropriate 96-well plate and allow them to attach overnight.
-
Treat cells with MX-106 and controls for the desired duration.
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates activation of caspase-3/7.
Mandatory Visualizations
Caption: Workflow for assessing MX-106 cytotoxicity.
Caption: MX-106 induced apoptosis and cell cycle arrest.
References
Assaying RNA Synthesis Inhibition by TAS-106: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-106, also known as 3'-C-ethynylcytidine, is a synthetic nucleoside analog with potent antitumor activity.[1] Its mechanism of action involves the inhibition of RNA synthesis, a critical process for cell growth and proliferation. This document provides detailed application notes and protocols for assaying the RNA synthesis inhibition activity of TAS-106, intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
TAS-106 is a prodrug that is metabolized within the cell to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP acts as a competitive inhibitor of all three major nuclear RNA polymerases: RNA Polymerase I (Pol I), RNA Polymerase II (Pol II), and RNA Polymerase III (Pol III).[1] By competing with natural nucleoside triphosphates, ECTP disrupts the elongation of RNA transcripts, leading to a global shutdown of RNA synthesis. This inhibition of RNA synthesis ultimately triggers cellular stress responses, including the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Data Presentation
In Vitro Cytotoxicity of TAS-106
The cytotoxic effects of TAS-106 have been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of TAS-106 required to inhibit cell growth by 50%, are summarized below.
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | 47 | 0.007 - 1.01 |
This data indicates that TAS-106 exhibits potent cytotoxic activity against a wide variety of cancer cell types.
Mandatory Visualizations
References
Application Notes and Protocols for Developing Cell-Based Assays for LS-106 EGFR Inhibition
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4][5] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the development and progression of various cancers.
While tyrosine kinase inhibitors (TKIs) targeting EGFR have been effective, acquired resistance is a major clinical challenge. A significant mechanism of resistance to third-generation inhibitors like osimertinib is the C797S mutation in EGFR exon 20, which prevents the covalent binding of the drug. LS-106 is a novel, fourth-generation EGFR inhibitor developed to overcome this resistance by effectively targeting EGFR harboring the C797S mutation.
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the in-vitro efficacy of LS-106. The described cell-based assays are designed to assess its impact on cell viability, its direct engagement with the EGFR target, and its ability to induce apoptosis in cancer cells with relevant EGFR mutations.
Core Principles of LS-106 Evaluation
A multi-faceted approach is essential to fully characterize the cellular effects of LS-106. The following assays provide a robust framework for its preclinical evaluation:
-
Cell Viability Assays: These assays determine the potency of LS-106 by measuring its ability to reduce the number of viable cells in a population. This is often used to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's efficacy.
-
Target Engagement Assays: It is crucial to confirm that the observed cytotoxic effects are due to the intended mechanism of action. Western blotting for the phosphorylated form of EGFR (p-EGFR) directly measures the ability of LS-106 to inhibit the kinase activity of its target.
-
Apoptosis Assays: A primary mechanism by which EGFR inhibitors kill cancer cells is by inducing programmed cell death, or apoptosis. Quantifying apoptosis provides further insight into the functional consequences of EGFR inhibition by LS-106.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
EGFR-mutant cell line (e.g., engineered PC-9 or BaF3 cells expressing EGFR19del/T790M/C797S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
LS-106 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LS-106 in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of LS-106. Include a vehicle control (medium with the same final concentration of DMSO as the highest LS-106 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percent viability vs. log of LS-106 concentration) and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of EGFR Phosphorylation by Western Blot
Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of EGFR (p-EGFR), this assay can directly measure the inhibitory effect of LS-106 on EGFR autophosphorylation, confirming target engagement.
Materials:
-
6-well cell culture plates
-
LS-106 and EGF (optional, for stimulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary and secondary antibodies (see table below)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Recommended Antibodies:
| Antibody Target | Purpose | Typical Dilution |
|---|---|---|
| Phospho-EGFR (Tyr1068) | Detects active, phosphorylated EGFR | 1:1000 |
| Total EGFR | Measures total receptor protein levels | 1:1000 |
| GAPDH or β-Actin | Loading control to ensure equal protein loading | 1:5000 - 1:10000 |
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if desired. Treat cells with various concentrations of LS-106 for a specified time (e.g., 2-6 hours).
-
Stimulation (Optional): To achieve a robust and synchronous phosphorylation signal, stimulate cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR and/or the loading control.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes and a flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with LS-106 at various concentrations for a desired time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each per 1x10⁵ cells in 100 µL buffer).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative (Bottom Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Bottom Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Top Right Quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Top Left Quadrant). Calculate the percentage of cells in each quadrant to quantify the induction of apoptosis by LS-106.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Table 1: Inhibitory Activity of LS-106 on Cell Viability (IC50) Data represents the concentration of LS-106 required to inhibit cell growth by 50% after 72 hours of treatment.
| Cell Line | EGFR Mutation Status | LS-106 IC50 (nM) | Osimertinib IC50 (nM) |
|---|---|---|---|
| PC-9-OR | 19del/T790M/C797S | 9.5 | >1000 |
| BaF3 | L858R/T790M/C797S | 12.2 | >1000 |
| PC-9 | 19del | 405.1 | 15.3 |
| A549 | Wild-Type | 151.5 | >1000 |
Table 2: Densitometric Analysis of EGFR Phosphorylation Relative p-EGFR levels in PC-9-OR cells after 4-hour treatment with LS-106, normalized to total EGFR.
| LS-106 Concentration (nM) | Relative p-EGFR Level (%) |
|---|---|
| 0 (Vehicle) | 100 |
| 1 | 85.2 |
| 10 | 41.5 |
| 100 | 8.9 |
| 1000 | <1 |
Table 3: Apoptosis Induction by LS-106 Percentage of apoptotic cells (Early + Late) in PC-9-OR cells after 48-hour treatment with LS-106, measured by Annexin V/PI staining.
| LS-106 Concentration (nM) | % Total Apoptotic Cells |
|---|---|
| 0 (Vehicle) | 5.8 |
| 10 | 18.3 |
| 50 | 45.7 |
| 250 | 78.2 |
References
Application Note: Measuring PI3K Pathway Inhibition by DTT-106 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[4][5] DTT-106 is a novel small-molecule inhibitor that targets the PI3K/AKT/mTOR pathway, showing potential in the treatment of solid tumors. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of DTT-106 on the PI3K signaling pathway by measuring the phosphorylation status of key downstream proteins.
The activation of the PI3K pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival. By inhibiting this pathway, DTT-106 is expected to decrease the phosphorylation of key signaling proteins.
Key Pathway Targets for Western Blot Analysis
The efficacy of DTT-106 in inhibiting the PI3K pathway can be quantified by examining the phosphorylation status of the following key proteins:
| Target Protein | Phosphorylation Site | Role in Pathway |
| Akt (Protein Kinase B) | Serine 473 (S473) | Full activation of Akt, a central node in the pathway. |
| Threonine 308 (T308) | Partial activation of Akt. | |
| mTOR | Serine 2448 (S2448) | Activation of mTORC1 complex, downstream of Akt. |
| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1, involved in protein synthesis. |
| GSK-3β | Serine 9 | Inhibition of GSK-3β activity by Akt, promoting cell survival. |
A decrease in the ratio of the phosphorylated form to the total form of these proteins following DTT-106 treatment indicates successful pathway inhibition.
Data Presentation: Expected Outcome of DTT-106 Treatment
The following table summarizes hypothetical quantitative data from a Western blot experiment, demonstrating the dose-dependent inhibitory effect of DTT-106 on the PI3K pathway in a cancer cell line. Data is presented as the mean fold change in the ratio of phosphorylated protein to total protein relative to the vehicle control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | p-Akt (S473) / Total Akt | p-mTOR (S2448) / Total mTOR | p-S6 (S235/236) / Total S6 |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| DTT-106 (1 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 | 0.60 ± 0.11 |
| DTT-106 (5 µM) | 0.15 ± 0.05 | 0.21 ± 0.06 | 0.28 ± 0.07 |
| DTT-106 (10 µM) | 0.05 ± 0.02 | 0.08 ± 0.03 | 0.12 ± 0.04 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizing the PI3K Signaling Pathway and DTT-106 Inhibition
Caption: PI3K/Akt/mTOR signaling pathway with DTT-106 inhibition point.
Experimental Protocol: Western Blot for PI3K Pathway Analysis
This protocol provides a comprehensive framework for assessing the inhibition of the PI3K pathway by DTT-106. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell lines and experimental setups.
Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-16 hours to reduce basal pathway activation.
-
Treat the cells with varying concentrations of DTT-106 (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
(Optional) After DTT-106 treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to induce pathway activation.
Cell Lysis and Protein Quantification
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., rabbit anti-p-Akt S473, rabbit anti-total Akt) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations (typically 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band. For loading consistency, normalize all values to a loading control protein like β-actin or GAPDH.
Western Blot Workflow Diagram
Caption: Key steps of the Western blot experimental workflow.
References
Application Notes and Protocols for Flow Cytometry Analysis of TROP2 Expression in BIO-106 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trophoblast cell surface antigen 2 (TROP2), a transmembrane glycoprotein, is overexpressed in a wide array of epithelial cancers, including breast, lung, and colon carcinomas, while showing limited expression in normal tissues.[1][2][3] This differential expression profile makes TROP2 an attractive therapeutic target. Overexpression of TROP2 has been linked to increased tumor aggressiveness, metastasis, and poor prognosis.[1][3] TROP2 is implicated in several signaling pathways that drive tumor growth and survival, including the MAPK, PI3K/AKT, ERK, and JNK pathways.
BIO-106 is a novel antibody-drug conjugate (ADC) that targets TROP2-expressing tumor cells. It is composed of a monoclonal antibody that specifically binds to TROP2, linked to a potent tubulin inhibitor payload. Upon binding to TROP2 on the cancer cell surface, BIO-106 is internalized, and the tubulin inhibitor is released, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell. The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for BIO-106, allowing for the initiation of clinical trials.
Accurate and standardized quantification of TROP2 expression on the cell surface is critical for the preclinical and clinical development of BIO-106. Flow cytometry is a powerful technique for this purpose, enabling the quantification of protein expression at the single-cell level. This document provides detailed application notes and protocols for the flow cytometric analysis of TROP2 expression to support BIO-106 studies.
Data Presentation: TROP2 Expression in Cancer Cell Lines
The following table summarizes the TROP2 expression levels in various commercially available cancer cell lines, as determined by flow cytometry. This data can guide researchers in selecting appropriate positive and negative control cell lines for their experiments.
| Cell Line | Cancer Type | TROP2 Expression Level | Mean Fluorescence Intensity (MFI) (Relative) | Percent Positive Cells (%) |
| Breast Cancer | ||||
| MDA-MB-468 | Triple-Negative Breast Cancer | High | +++ | >90 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate to High | ++ | >80 |
| HCC1395 | Triple-Negative Breast Cancer | Moderate to High | ++ | >80 |
| MCF7 | Luminal A Breast Cancer | Low to Moderate | + | Variable (often <50) |
| Lung Cancer | ||||
| H23 | Non-Small Cell Lung Cancer | High | +++ | >90 |
| H1299 | Non-Small Cell Lung Cancer | High | +++ | >90 |
| A549 | Non-Small Cell Lung Cancer | Low | + | <20 |
| Colon Cancer | ||||
| DLD-1 | Colorectal Adenocarcinoma | High | +++ | >95 |
| HCT116 | Colorectal Carcinoma | Moderate to High | ++ | >80 |
| SW480 | Colorectal Adenocarcinoma | Low to Negative | +/- | <10 |
| SW620 | Colorectal Adenocarcinoma | Low to Negative | +/- | <10 |
Note: MFI and percent positive values are relative and can vary depending on the specific anti-TROP2 antibody clone, fluorochrome, instrument settings, and cell culture conditions. It is crucial to standardize these parameters within and between experiments.
Experimental Protocols
Protocol 1: Flow Cytometry Staining for TROP2 Cell Surface Expression
This protocol outlines the steps for staining cell surface TROP2 for flow cytometric analysis.
Materials:
-
Cell Lines: TROP2-positive (e.g., MDA-MB-468, H23, DLD-1) and TROP2-negative/low (e.g., SW480, A549) control cell lines.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human TROP2 antibody (select a validated clone)
-
Fluorochrome-conjugated isotype control antibody (matched to the primary antibody's isotype and fluorochrome)
-
Viability Dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Micropipettes
-
Flow cytometry tubes
-
Procedure:
-
Cell Preparation:
-
Harvest cells from culture and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold Cell Staining Buffer and perform a cell count.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in Cell Staining Buffer.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the recommended amount of Fc Receptor Blocking Reagent to each tube.
-
Incubate for 10-15 minutes at room temperature, protected from light. Do not wash after this step.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-TROP2 antibody or the corresponding isotype control antibody to the appropriate tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Cell Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 500 µL of cold Cell Staining Buffer.
-
Add the viability dye (e.g., Propidium Iodide or DAPI) at the recommended concentration just before analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
-
Ensure proper compensation settings are applied to correct for spectral overlap between fluorochromes.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Gate on the viable cell population using the viability dye.
-
Analyze the TROP2 expression on the viable, single-cell population by creating a histogram of the fluorescence intensity for the TROP2 channel.
-
Set the gate for positive staining based on the isotype control.
-
Record the percentage of TROP2-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Mandatory Visualizations
Caption: TROP2 Signaling Pathways.
Caption: Experimental Workflow for TROP2 Analysis.
Caption: Mechanism of Action of BIO-106.
References
- 1. TROP2 is highly expressed in triple-negative breast cancer CTCs and is a potential marker for epithelial mesenchymal CTCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-MY6349 PET/CT imaging to assess Trop2 expression in multiple types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput 3D Spheroid Models for Evaluating the Efficacy of Anti-Cancer Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Three-dimensional (3D) cell culture systems are gaining prominence in cancer research and drug discovery as they more accurately replicate the complex microenvironment of in vivo tumors compared to traditional 2D monolayer cultures.[1][2][3] Multicellular tumor spheroids, a widely used 3D model, mimic key aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of drug resistance.[4][5] These characteristics make them a more physiologically relevant platform for assessing the efficacy of novel therapeutic agents.
This application note provides detailed protocols for utilizing 3D spheroid models to test the efficacy of a hypothetical anti-cancer agent, herein referred to as CCL-106. The described workflows cover spheroid formation, compound treatment, and a suite of analytical assays to measure viability, apoptosis, and impact on key signaling pathways.
Experimental Workflow
The overall workflow for testing the efficacy of CCL-106 in a 3D spheroid model is depicted below. This process involves spheroid generation, compound treatment, and subsequent multi-parametric analysis to determine the compound's therapeutic potential.
References
- 1. Three-Dimensional Culture Systems in Cancer Research: Focus on Tumor Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D Breast Cancer Spheroids Reveal Architecture-Dependent HER2 Expression and Signaling | MDPI [mdpi.com]
- 5. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating MRANK-106 Antitumor Activity in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) pathway is a critical regulator of bone metabolism and has been implicated in the pathogenesis of bone metastases and primary tumor development.[1][2][3] RANKL, by binding to its receptor RANK on osteoclast precursors, stimulates their differentiation, activation, and survival, leading to bone resorption.[3][4] Many tumor cells that metastasize to bone exploit this pathway, creating a vicious cycle of bone destruction and tumor growth. MRANK-106 is a hypothetical, fully human monoclonal antibody designed to specifically target and neutralize human RANKL, similar to the mechanism of denosumab. By inhibiting RANKL, MRANK-106 is expected to reduce osteoclast activity, thereby decreasing tumor-induced osteolysis, reducing skeletal tumor burden, and potentially inhibiting the progression of bone metastases. These application notes provide detailed protocols for evaluating the antitumor efficacy of MRANK-106 in established animal models of cancer bone metastasis.
Mechanism of Action: Targeting the RANK/RANKL Signaling Pathway
The RANK/RANKL/OPG (osteoprotegerin) system is the key mediator of bone remodeling. In the context of cancer, tumor cells in the bone microenvironment can upregulate RANKL expression on osteoblasts and stromal cells. RANKL then binds to the RANK receptor on osteoclast precursors, activating downstream signaling cascades (including NF-κB, JNK, and p38 MAPK) that drive osteoclastogenesis and bone resorption. This bone breakdown releases growth factors embedded in the bone matrix, which in turn fuel further tumor growth. OPG acts as a natural decoy receptor, binding to RANKL and preventing it from activating RANK. MRANK-106 mimics the action of OPG, providing a potent and specific inhibition of the RANKL/RANK interaction.
Diagram: RANK/RANKL Signaling Pathway in Bone Metastasis
Caption: The vicious cycle of tumor growth in bone and its inhibition by MRANK-106.
Recommended Animal Models
The selection of an appropriate animal model is crucial for evaluating the efficacy of MRANK-106. Since MRANK-106 targets human RANKL, xenograft models using human cancer cell lines in immunocompromised mice are most appropriate.
| Model Type | Description | Recommended Cell Lines | Key Readouts | Pros & Cons |
| Intracardiac Xenograft | Human cancer cells are injected into the left ventricle of the heart, leading to widespread metastasis, particularly to bone. This model mimics the hematogenous spread of cancer cells. | Breast: MDA-MB-231 (osteolytic)Prostate: PC-3, C4-2B (mixed/osteoblastic)Lung: A549 | Tumor burden (Bioluminescence), bone lesion area (X-ray, µCT), survival, serum biomarkers. | Pro: Mimics clinical metastatic cascade.Con: Technically challenging, variable tumor take-rate. |
| Intratibial Xenograft | Cancer cells are directly injected into the tibial bone marrow cavity. This model is ideal for studying direct tumor-bone interactions. | Breast: MCF-7 (osteolytic/mixed)Multiple Myeloma: JJN3, MM.1S | Local tumor growth (caliper), bone destruction (X-ray, µCT), histopathology, local biomarker expression. | Pro: High tumor take-rate, reproducible.Con: Does not model the metastatic process. |
| Spontaneous Metastasis (Orthotopic) | Tumor cells are implanted into the primary organ site (e.g., mammary fat pad). Metastasis to distant sites, including bone, occurs over time. | Breast: 4T1 (in immunocompetent BALB/c mice, requires cross-reactive antibody) or MDA-MB-231-IV in immunocompromised mice. | Primary tumor growth, incidence and burden of bone metastases, survival. | Pro: Models the entire metastatic process.Con: Long latency, low incidence of bone metastasis. |
Experimental Protocols
General Cell Culture
-
Culture human cancer cell lines (e.g., MDA-MB-231) in the recommended medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
For in vivo imaging, transduce cells with a lentiviral vector expressing luciferase (e.g., Luc2).
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free PBS at the desired concentration for injection. Keep cells on ice until injection.
Intracardiac Injection Xenograft Model Protocol
This protocol is adapted from established methods for inducing bone metastasis.
-
Animal Preparation: Use 6-8 week old female athymic nude or SCID mice. Anesthetize the mouse using isoflurane.
-
Cell Preparation: Prepare a single-cell suspension of luciferase-tagged MDA-MB-231 cells at 1 x 10^6 cells/mL in sterile PBS.
-
Injection Procedure:
-
Place the anesthetized mouse in a supine position.
-
Locate the injection point in the third intercostal space, just to the left of the sternum.
-
Using a 26G needle mounted on a 1 mL syringe, insert the needle into the left ventricle. Successful entry is confirmed by the appearance of bright red, pulsating blood in the syringe hub.
-
Slowly inject 100 µL of the cell suspension (1 x 10^5 cells) over 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to ensure hemostasis.
-
-
Treatment Schedule:
-
Randomize mice into treatment groups (e.g., Vehicle Control, MRANK-106 low dose, MRANK-106 high dose) one day post-injection.
-
Administer MRANK-106 (e.g., 10 mg/kg) or vehicle (PBS) via subcutaneous injection twice weekly, starting on day 3 post-cell injection.
-
-
Monitoring and Endpoints:
-
Monitor animal weight and health status twice weekly.
-
Tumor Burden: Perform bioluminescence imaging (BLI) weekly to monitor the progression of metastases.
-
Bone Lesions: Perform digital X-ray or micro-computed tomography (µCT) at the study endpoint to quantify osteolytic lesions.
-
Serum Biomarkers: Collect blood at baseline and endpoint for analysis of bone turnover markers.
-
Endpoint: Euthanize mice when they meet humane endpoints (e.g., >20% weight loss, paralysis) or at a pre-determined time point (e.g., 4-6 weeks). Collect tumors, tibiae, and femora for histopathology.
-
Diagram: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating MRANK-106 in a bone metastasis model.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that MRANK-106 is engaging its target and has a biological effect, measure serum markers of bone turnover.
-
Sample Collection: Collect ~100 µL of blood via submandibular or saphenous vein bleeding at baseline (pre-treatment) and at the study endpoint.
-
Sample Processing: Allow blood to clot, centrifuge to separate serum, and store at -80°C.
-
Assay: Use commercially available ELISA kits to quantify the following markers:
-
Bone Resorption Marker: Mouse TRAP-5b (Tartrate-resistant acid phosphatase 5b).
-
Bone Formation Marker: Mouse P1NP (Procollagen type I N-terminal propeptide).
-
-
Expected Outcome: Treatment with MRANK-106 should lead to a significant decrease in the bone resorption marker TRAP-5b, with a potential secondary decrease in the formation marker P1NP over time.
Data Presentation
Quantitative data should be summarized in clear, concise tables. Below are examples of how to present hypothetical efficacy and pharmacodynamic data.
Table 1: Effect of MRANK-106 on Tumor Burden and Bone Destruction
| Treatment Group | N | Endpoint BLI Signal (photons/s) | Total Osteolytic Lesion Area (mm²) | Median Survival (Days) |
| Vehicle Control | 10 | 8.5 x 10⁸ ± 1.2 x 10⁸ | 15.2 ± 2.5 | 35 |
| MRANK-106 (5 mg/kg) | 10 | 4.1 x 10⁸ ± 0.9 x 10⁸ | 7.8 ± 1.8 * | 48 * |
| MRANK-106 (10 mg/kg) | 10 | 1.5 x 10⁸ ± 0.5 x 10⁸ ** | 2.1 ± 0.9 ** | 59 ** |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Table 2: Effect of MRANK-106 on Serum Bone Turnover Markers
| Treatment Group | N | Serum TRAP-5b (U/L) at Endpoint | % Change from Baseline | Serum P1NP (ng/mL) at Endpoint | % Change from Baseline |
| Vehicle Control | 10 | 8.2 ± 1.1 | +150% | 25.6 ± 3.4 | +25% |
| MRANK-106 (10 mg/kg) | 10 | 2.5 ± 0.6 ** | -65% ** | 18.9 ± 2.1 | -15% * |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Concluding Remarks
These protocols provide a robust framework for the preclinical evaluation of MRANK-106. By utilizing clinically relevant animal models and assessing key efficacy and pharmacodynamic endpoints, researchers can generate the necessary data to support the continued development of MRANK-106 as a potential therapeutic for cancer patients with or at risk of developing bone metastases. The observed reduction in tumor burden, prevention of bone destruction, and modulation of bone turnover markers would provide strong evidence for the antitumor activity of MRANK-106.
References
- 1. The RANK/RANKL/OPG system and tumor bone metastasis: Potential mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The RANK/RANKL/OPG system and tumor bone metastasis: Potential mechanisms and therapeutic strategies [frontiersin.org]
- 4. Frontiers | Roles of the RANKL–RANK Axis in Immunity—Implications for Pathogenesis and Treatment of Bone Metastasis [frontiersin.org]
Application Notes and Protocols for ADG106 Combination Therapy with Anti-PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of ADG106, a CD137 agonistic antibody, in combination with anti-PD-1 inhibitors for the treatment of various malignancies. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.
Introduction
ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 immunoglobulin G4 (IgG4) monoclonal antibody.[1][2] CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a potent co-stimulatory receptor expressed on activated T cells and natural killer (NK) cells.[2] Agonistic stimulation of CD137 enhances T-cell proliferation, survival, and cytotoxic activity, making it a promising target for cancer immunotherapy.[2] Preclinical and clinical studies have shown that ADG106, both as a monotherapy and in combination, can induce robust and durable anti-tumor responses.
The combination of ADG106 with anti-PD-1 checkpoint inhibitors is based on a strong scientific rationale. While anti-PD-1 therapy reinvigorates exhausted T cells within the tumor microenvironment, ADG106 provides a potent co-stimulatory signal to further enhance the activation and effector function of these T cells. This dual approach is expected to produce synergistic anti-tumor effects and overcome resistance to single-agent checkpoint blockade.
Mechanism of Action
ADG106 binds to a unique epitope on CD137, leading to a dual mechanism of action:
-
CD137 Agonism: Upon binding, ADG106 activates the CD137 signaling pathway in a manner similar to its natural ligand, promoting T-cell activation and proliferation. This activity is dependent on Fcγ receptor-mediated crosslinking.
-
CD137 Ligand Blockade: ADG106 blocks the interaction between CD137 and its ligand, preventing reverse signaling in ligand-expressing cells.
The combination of ADG106 with an anti-PD-1 antibody is designed to simultaneously release the brakes (PD-1 blockade) and push the accelerator (CD137 agonism) of the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ADG106 in combination with anti-PD-1 inhibitors.
Table 1: Preclinical Efficacy of ADG106 and Anti-PD-1 Combination Therapy
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Reference |
| Lewis Lung Cancer | ADG106 (5.0 mg/kg) | Significant Inhibition | Not Reported | |
| Lewis Lung Cancer | Anti-PD-1 (5.0 mg/kg) | Less Sensitive | Not Reported | |
| Lewis Lung Cancer | ADG106 + Anti-PD-1 | Synergistic Effect | Not Reported |
Table 2: Clinical Safety and Efficacy of ADG106 in Combination with Toripalimab (Anti-PD-1)
| Parameter | Value | Reference |
| Safety | ||
| Dose Limiting Toxicity (DLT) | 1 subject at 1.5 mg/kg (Grade 4 neutropenia) | |
| 1 subject at 3 mg/kg (Grade 4 myocarditis, Grade 5 respiratory failure) | ||
| Grade ≥ 3 Treatment-Related Adverse Events | 16% (4/25 patients) | |
| Efficacy | ||
| Overall Disease Control Rate | 29.2% (7/24 patients) | |
| Partial Response (PR) | 1 patient | |
| Duration of Response | 17.6 months (for the PR patient) | |
| Progression-Free Survival (PFS) | 24.5 months (for the PR patient) |
Table 3: Monotherapy Clinical Data for ADG106 (Phase 1)
| Parameter | Value | Reference |
| Safety | ||
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%) | |
| Dose Limiting Toxicity (DLT) | 1 patient (6.3%) at 10.0 mg/kg (Grade 4 neutropenia) | |
| Efficacy | ||
| Disease Control Rate (Advanced Solid Tumors) | 47.1% | |
| Disease Control Rate (Non-Hodgkin's Lymphoma) | 54.5% |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Co-stimulation Assay
Objective: To assess the ability of ADG106 to co-stimulate human T cells in the presence of T-cell receptor (TCR) engagement.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells
-
Anti-CD3 antibody (sub-optimal concentration, e.g., 1 µg/mL)
-
ADG106 and isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., CellTiter-Glo®)
-
IFN-γ ELISA kit
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Isolate human CD8+ T cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).
-
Seed the CD8+ T cells at a density of 1 x 10^5 cells/well in the anti-CD3 coated plate.
-
Add serial dilutions of ADG106 or isotype control antibody to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
After incubation, collect the cell culture supernatant for IFN-γ measurement by ELISA according to the manufacturer's instructions.
-
Measure T-cell proliferation using a CellTiter-Glo® assay according to the manufacturer's instructions.
-
Analyze the data by plotting IFN-γ concentration and luminescence (for proliferation) against antibody concentration.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADG106 in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen cell line)
-
Lewis lung cancer cells (or other syngeneic tumor cell line)
-
ADG106 (cross-reactive with murine CD137)
-
Anti-mouse PD-1 antibody
-
Isotype control antibodies
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Lewis lung cancer cells into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Isotype control antibody
-
Group 2: ADG106 (e.g., 5.0 mg/kg)
-
Group 3: Anti-PD-1 antibody (e.g., 5.0 mg/kg)
-
Group 4: ADG106 + Anti-PD-1 antibody
-
-
Administer treatments intraperitoneally (i.p.) twice a week for 2-3 weeks.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study.
-
Plot mean tumor volume ± SEM for each group over time to assess treatment efficacy.
Protocol 3: Immunohistochemistry (IHC) for Tumor Infiltrating Lymphocytes
Objective: To analyze the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment following treatment.
Materials:
-
Tumor tissues collected from the in vivo study (Protocol 2)
-
Formalin for fixation and paraffin for embedding
-
Microtome
-
Primary antibodies (anti-mouse CD4, anti-mouse CD8α)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB substrate
-
Hematoxylin for counterstaining
-
Microscope and imaging system
Procedure:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin blocks.
-
Cut 4-5 µm sections from the paraffin blocks using a microtome and mount them on charged slides.
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the slides with primary antibodies against CD4 and CD8α overnight at 4°C.
-
Wash the slides and incubate with a secondary HRP-conjugated antibody.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Image the slides using a brightfield microscope and quantify the number of CD4+ and CD8+ T cells per unit area in the tumor.
Clinical Trial Design Considerations
Clinical trials evaluating ADG106 in combination with anti-PD-1 inhibitors typically follow a dose-escalation and expansion cohort design.
-
Phase 1b (Dose Escalation): The primary objective is to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the combination. Patients with advanced or metastatic solid tumors or hematological malignancies are enrolled in cohorts of increasing doses of ADG106 combined with a fixed dose of an anti-PD-1 antibody.
-
Phase 2 (Dose Expansion): Once the RP2D is established, expansion cohorts enroll patients with specific tumor types to obtain preliminary evidence of anti-tumor activity.
Key endpoints in these trials include:
-
Primary: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and serious adverse events (SAEs).
-
Secondary: Objective response rate (ORR), disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
-
Exploratory: Pharmacokinetics (PK) and pharmacodynamics (PD) of ADG106, immunogenicity, and biomarker analysis (e.g., soluble CD137, immune cell profiling).
Conclusion
The combination of ADG106 with anti-PD-1 inhibitors represents a promising immunotherapeutic strategy with the potential for synergistic anti-tumor activity. The provided data and protocols offer a framework for researchers to further investigate this combination in preclinical and clinical settings. Careful consideration of dose, schedule, and patient selection will be crucial for optimizing the therapeutic benefit of this combination therapy.
References
Application of RXDX-106 in Immunocompetent Mouse Models: A Detailed Guide for Preclinical Research
Introduction
RXDX-106 is a potent and selective, orally available small-molecule inhibitor of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases (RTKs).[1][2] In the tumor microenvironment (TME), TAM kinases are key negative regulators of the innate immune response, contributing to the evasion of cancer cells from immune surveillance.[2][3][4] RXDX-106 has demonstrated significant antitumor activity in multiple syngeneic tumor models, and its efficacy is largely dependent on a functional immune system. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of RXDX-106 in immunocompetent mouse models to evaluate its immunomodulatory and antitumor effects.
Mechanism of Action
RXDX-106 functions by blocking TAM RTK signaling on both tumor and immune cells. In immune cells, particularly macrophages and dendritic cells, inhibition of TAM kinases reverses immunosuppression and promotes a pro-inflammatory TME. This leads to the activation of both innate and adaptive immunity, characterized by an increase in M1-polarized macrophages, activation of natural killer (NK) cells, and an increase in the number and function of intratumoral CD8+ T cells. The antitumor activity of RXDX-106 is significantly diminished in immunodeficient mice, underscoring its immune-mediated mechanism of action.
Signaling Pathway of RXDX-106 in the Tumor Microenvironment
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Application Notes and Protocols for TAS-106 in Combination with Carboplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TAS-106 in combination with carboplatin, summarizing available clinical data and relevant preclinical findings with a closely related platinum-based agent, cisplatin. Detailed protocols for key experimental procedures are also provided to facilitate further research into this combination therapy.
Introduction
TAS-106 is a novel nucleoside analog that functions as an inhibitor of RNA polymerases I, II, and III. This inhibition of RNA synthesis, a process active throughout the cell cycle (except for the M phase), leads to the induction of apoptosis in cancer cells. Carboplatin is a platinum-based alkylating agent that forms intra- and inter-strand DNA crosslinks, thereby inhibiting DNA replication and transcription and ultimately triggering cell death. The combination of these two agents, with their distinct mechanisms of action targeting both RNA and DNA synthesis, presents a promising strategy for cancer therapy. Preclinical studies with the similar platinum agent cisplatin have shown that TAS-106 can enhance the antitumor activity of platinum-based chemotherapy. A Phase I clinical trial has evaluated the safety and tolerability of TAS-106 in combination with carboplatin in patients with solid tumors.
Data Presentation
Clinical Trial Data: TAS-106 and Carboplatin Combination
A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD) and safety profile of TAS-106 administered with carboplatin in patients with advanced solid tumors.[1]
| Parameter | Value | Reference |
| Study Phase | I | [1] |
| Patient Population | Advanced solid tumors | [1] |
| Treatment Regimen | Carboplatin (IV infusion over 60 min) followed by TAS-106 (IV infusion over 24 hours) on Day 1 of a 21-day cycle | [1][2] |
| Maximum Tolerated Dose (MTD) | TAS-106: 3 mg/m²; Carboplatin: AUC 4 | |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia | |
| Observed Clinical Activity | Stable disease in some patients |
Preclinical Data: TAS-106 and Cisplatin Combination
No specific preclinical quantitative data for the combination of TAS-106 and carboplatin is publicly available. The following data is from preclinical studies of TAS-106 in combination with cisplatin, a mechanistically similar platinum-based agent.
Preclinical investigations have demonstrated the potential of TAS-106 to enhance the efficacy of platinum-based chemotherapy.
| Experimental Model | Treatment | Key Findings | Reference |
| In Vitro (A549 cells) | TAS-106 + Cisplatin | Abrogation of cisplatin-induced S and G2-M checkpoints; Induction of apoptosis | |
| In Vivo (OCC-1 Xenograft Model) | TAS-106 + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents; Prolonged lifespan | |
| In Vivo (LX-1 Xenograft Model) | TAS-106 + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents |
Signaling Pathway
The combination of TAS-106 and carboplatin is hypothesized to induce synergistic anti-tumor effects by targeting two critical cellular processes: RNA transcription and DNA replication.
Caption: Hypothesized dual mechanism of TAS-106 and carboplatin.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of TAS-106 and carboplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
TAS-106 (dissolved in an appropriate solvent, e.g., DMSO)
-
Carboplatin (dissolved in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TAS-106 and carboplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control and determine the IC50 values.
Caption: Workflow for assessing cell viability with an MTT assay.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of TAS-106 and carboplatin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
TAS-106 formulated for in vivo administration
-
Carboplatin formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, TAS-106 alone, Carboplatin alone, TAS-106 + Carboplatin).
-
Administer the treatments according to the planned schedule. For example, based on the clinical trial, carboplatin could be administered via intraperitoneal (IP) or intravenous (IV) injection, followed by TAS-106 administration (e.g., continuous infusion or daily IP injections for a set period).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for an in vivo tumor xenograft study.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Conclusion
The combination of TAS-106 and carboplatin represents a rational therapeutic strategy with a sound mechanistic basis. While clinical data from the Phase I trial established a manageable safety profile, further investigation is warranted to fully elucidate the efficacy and underlying synergistic mechanisms of this combination. The provided protocols offer a framework for conducting preclinical studies to generate the necessary data to support future clinical development.
References
Application Note: Generation and Use of CRISPR/Cas9-Engineered EGFR Triple-Mutant Models to Evaluate the Efficacy of LS-106
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for creating and utilizing CRISPR/Cas9-engineered cell line models with clinically relevant epidermal growth factor receptor (EGFR) triple mutations. These models serve as a critical platform for evaluating the preclinical efficacy of fourth-generation EGFR inhibitors, such as LS-106, designed to overcome therapeutic resistance in non-small cell lung cancer (NSCLC).
Introduction
The clinical efficacy of third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib is often limited by the emergence of acquired resistance, most notably through the tertiary C797S mutation.[1][2][3] This mutation, when present on the same allele (in cis) as the T790M resistance mutation and an initial activating mutation (e.g., Exon 19 deletion or L858R), renders the receptor insensitive to covalent inhibitors.[4][5] LS-106 is a novel, fourth-generation, non-covalent EGFR inhibitor specifically designed to target and potently inhibit the kinase activity of these triple-mutant EGFR variants.
To accurately assess the potency and specificity of compounds like LS-106, robust preclinical models that recapitulate this specific genetic resistance mechanism are essential. The CRISPR/Cas9 genome editing system offers a precise method to introduce specific point mutations into the endogenous EGFR locus of cancer cell lines, creating isogenic models that are ideal for drug evaluation.
This application note details the protocols for:
-
Engineering EGFR triple-mutant (e.g., Del19/T790M/C797S) NSCLC cell lines using CRISPR/Cas9.
-
Assessing the in vitro efficacy of LS-106 through cell viability and apoptosis assays.
-
Confirming the mechanism of action by analyzing the inhibition of EGFR signaling pathways.
-
A conceptual framework for in vivo validation using xenograft models.
Data Presentation: Efficacy of LS-106
The following tables summarize quantitative data on the efficacy of LS-106 against various EGFR mutant forms, demonstrating its potency and selectivity for the C797S triple mutation.
Table 1: Comparative Inhibitory Activity (IC₅₀) of LS-106 in Kinase Assays.
| EGFR Mutant Form | LS-106 IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Fold Difference (Osimertinib/LS-106) |
| Triple-Mutant | |||
| Del19/T790M/C797S | 2.4 | >1000 | >416x |
| L858R/T790M/C797S | 3.1 | >1000 | >322x |
| Double-Mutant | |||
| L858R/T790M | 7.3 | ~5 | ~0.7x |
| Del19/T790M | 74.1 | ~15 | ~0.2x |
| Wild-Type | |||
| EGFR WT | 151.5 | ~180 | ~1.2x |
Data compiled from published cell-free kinase assays.
Table 2: Comparative Anti-proliferative Activity (IC₅₀) of LS-106 in Cellular Assays.
| Cell Line Model | EGFR Genotype | LS-106 IC₅₀ (µM) | Osimertinib IC₅₀ (µM) |
| BaF3-Engineered | Del19/T790M/C797S | 0.09 | >3.0 |
| BaF3-Engineered | L858R/T790M/C797S | 0.12 | >3.0 |
| BaF3-Engineered | Del19/T790M | 0.09 | ~0.01 |
| PC-9-OR (CRISPR) | Del19/T790M/C797S | Potent Inhibition | Resistant |
Data represents the concentration required to inhibit cell proliferation by 50% after 72 hours of treatment.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of the experimental processes and biological mechanisms.
References
- 1. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inoncology.es [inoncology.es]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Preclinical Pharmacokinetic Profiling of BIO-106
Abstract
This document outlines the preclinical pharmacokinetic (PK) properties of BIO-106, a novel investigational compound. The described studies were designed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of BIO-106 in rodent models. Understanding these parameters is critical for the translation of preclinical efficacy and safety data to clinical trial design.[1][2] The following protocols and data provide a comprehensive overview of the methodologies employed and the key pharmacokinetic findings for BIO-106.
Introduction
The primary goal of preclinical pharmacokinetic studies is to understand how a potential drug candidate is handled by a living organism.[1] This involves detailed investigation of its ADME properties to ensure that the compound can reach its intended target in sufficient concentrations to elicit a therapeutic effect, while minimizing potential toxicity.[1][2] The data generated from these studies are instrumental in guiding dose selection for subsequent efficacy and toxicology studies. This application note provides an overview of the in-life and bioanalytical procedures used to characterize the pharmacokinetic profile of BIO-106 in preclinical species.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of BIO-106 were evaluated in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.
Table 1: Intravenous Pharmacokinetic Parameters of BIO-106 in Rats
| Parameter | Unit | Value (Mean ± SD, n=3) |
| Dose | mg/kg | 2 |
| C₀ | ng/mL | 1580 ± 210 |
| AUC₀-t | ng·h/mL | 3250 ± 450 |
| AUC₀-inf | ng·h/mL | 3310 ± 465 |
| CL | mL/h/kg | 604 ± 85 |
| Vdss | L/kg | 1.8 ± 0.3 |
| t₁/₂ | h | 2.1 ± 0.4 |
C₀: Initial plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Half-life.
Table 2: Oral Pharmacokinetic Parameters of BIO-106 in Rats
| Parameter | Unit | Value (Mean ± SD, n=3) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 1.5 ± 0.5 |
| AUC₀-t | ng·h/mL | 4120 ± 620 |
| AUC₀-inf | ng·h/mL | 4200 ± 640 |
| t₁/₂ | h | 2.3 ± 0.5 |
| F (%) | % | 25.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Half-life; F (%): Oral bioavailability.
Experimental Protocols
Animal Husbandry and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.
-
Acclimation: Animals were acclimated for at least 7 days prior to the study.
-
Formulation: For IV administration, BIO-106 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For PO administration, BIO-106 was suspended in 0.5% methylcellulose in water.
-
Dosing:
-
Intravenous: A single 2 mg/kg dose was administered via the tail vein.
-
Oral: A single 10 mg/kg dose was administered by oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood samples were collected into tubes containing K₂EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
-
Method: Plasma concentrations of BIO-106 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calibration: A calibration curve was prepared in blank plasma with a concentration range of 1 to 2000 ng/mL.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Visualizations
Experimental Workflow for Preclinical PK Study
References
Application Notes and Protocols: Combination of CCL-106 with Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical findings and detailed experimental protocols for investigating the synergistic anti-cancer effects of CCL-106, a novel cannabinoid analogue, in combination with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel for Pancreatic Ductal Adenocarcinoma (PDAC).
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with limited treatment options and a poor prognosis.[1] The combination of gemcitabine, a nucleoside analog that inhibits DNA synthesis, and nab-paclitaxel, a microtubule-stabilizing agent, is a first-line treatment for metastatic PDAC.[2][3][4] However, the therapeutic efficacy is often limited by drug resistance and toxicity.[5] CCL-106 is a novel cannabinoid analogue that has demonstrated potent antiproliferative and antitumor effects in preclinical models of pancreatic cancer. Studies have shown that CCL-106 can significantly enhance the efficacy of gemcitabine/nab-paclitaxel, suggesting a promising new therapeutic strategy for PDAC.
Mechanism of Action
CCL-106: The anticancer effects of CCL-106 are primarily mediated through the activation of cannabinoid receptor 2 (CB2) and G protein-coupled receptor 55 (GPR55). This activation leads to the generation of reactive oxygen species (ROS), which in turn induces cancer cell death.
Gemcitabine: As a deoxycytidine analog, gemcitabine is incorporated into DNA, inhibiting DNA synthesis and leading to apoptosis.
Nab-paclitaxel: This albumin-bound formulation of paclitaxel promotes the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Nab-paclitaxel can also enhance the delivery of gemcitabine to the tumor.
Synergistic Effects of CCL-106 with Gemcitabine/Nab-Paclitaxel
Preclinical studies have demonstrated that the combination of CCL-106 with gemcitabine and nab-paclitaxel results in a synergistic inhibition of pancreatic cancer cell proliferation. This enhanced effect is observed in both 2D and 3D in vitro models. The combination treatment leads to a more pronounced suppression of cell viability compared to either treatment alone.
Data Presentation
Table 1: In Vitro IC50 Values of CCL-106 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
| MIA PaCa-2 | ~1.0 - 2.0 | ~1.36 - 2.12 |
| HPAC | Data not specified | Data not specified |
| Panc-1 | Data not specified | Data not specified |
Note: IC50 values are approximate ranges derived from graphical representations in the source material.
Table 2: Synergistic Inhibition of Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Concentration | % Inhibition of Cell Viability (approx.) | Combination Index (CI) |
| MIA PaCa-2 | CCL-106 | 500 nM | ~20% | < 1 (Synergistic) |
| Gemcitabine + Nab-Paclitaxel | 50 nM + 1 nM | ~30% | ||
| CCL-106 + Gem/Nab-Pac | 500 nM + 50 nM/1 nM | ~70% | ||
| Panc-1 | CCL-106 | 500 nM | ~15% | < 1 (Synergistic) |
| Gemcitabine + Nab-Paclitaxel | 50 nM + 1 nM | ~25% | ||
| CCL-106 + Gem/Nab-Pac | 500 nM + 50 nM/1 nM | ~60% |
Note: The percentage of inhibition is an approximation based on graphical data. The Combination Index (CI) values being less than 1 indicates a synergistic effect.
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for CCL-106-induced apoptosis.
Caption: Workflow for in vitro evaluation of drug combinations.
Caption: Synergistic interaction leading to enhanced tumor cell death.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the effect of CCL-106, gemcitabine/nab-paclitaxel, and their combination on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
CCL-106, Gemcitabine, Nab-paclitaxel
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of CCL-106, gemcitabine, and nab-paclitaxel in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells. For combination studies, add the drugs at fixed ratios.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CalcuSyn).
Protocol 2: 3D Spheroid Culture and Viability Assay
Objective: To evaluate the efficacy of the drug combination in a more physiologically relevant 3D tumor model.
Materials:
-
Pancreatic cancer cell lines
-
Ultra-low attachment 96-well plates
-
Complete growth medium
-
3D CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed pancreatic cancer cells in an ultra-low attachment 96-well plate at a density of 2,000 cells/well in 100 µL of complete growth medium.
-
Centrifuge the plate at low speed to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for spheroid formation.
-
Prepare drug dilutions as described in Protocol 1.
-
Carefully add 100 µL of the drug-containing medium to each well.
-
Incubate for 7 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Assess spheroid viability using the 3D CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
For spheroid disintegration assays, capture images of the spheroids at different time points after treatment to visually assess their integrity.
Protocol 3: In Vivo Pancreatic Cancer Xenograft Model
Objective: To determine the in vivo antitumor efficacy of CCL-106 in combination with gemcitabine/nab-paclitaxel.
Materials:
-
Immunocompromised mice (e.g., ICR-SCID mice)
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Matrigel
-
CCL-106, Gemcitabine, Nab-paclitaxel formulations for in vivo use
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, CCL-106, Gemcitabine/Nab-paclitaxel, Combination).
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Monitor for any signs of toxicity throughout the study.
References
- 1. Pharmacological advances in cannabinoid-based therapies for pancreatic cancer: preclinical efficacy of CCL-106 and its epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to TAS-106 in Colon Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the investigational anticancer agent TAS-106 in colon cancer cells.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during your research on TAS-106 and provides potential solutions based on preclinical findings.
Problem 1: Reduced TAS-106 Efficacy in Colon Cancer Cell Lines Over Time
Your colon cancer cell line, initially sensitive to TAS-106, is showing a decreased response to the drug in subsequent experiments.
Potential Causes and Solutions:
-
Acquired Resistance: Continuous exposure to a chemotherapeutic agent can lead to the selection of resistant cell populations. The primary mechanism of acquired resistance to TAS-106 in colon cancer cells is a reduction in the intracellular concentration of its active form, 3'-C-ethynylcytidine triphosphate (ECTP). This is often due to two main factors:
-
Decreased Uridine-Cytidine Kinase (UCK2) Activity: TAS-106 is a prodrug that requires phosphorylation by UCK2 to become active.[1][2] Resistant cells often exhibit significantly lower UCK2 activity.[1]
-
Altered Cellular Transport: Reduced uptake of TAS-106 into the cancer cell can also lead to lower intracellular ECTP levels.[1]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of TAS-106 in your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Assess UCK2 Activity: Measure the enzymatic activity of UCK2 in your resistant and parental cell lines. A substantial decrease in activity in the resistant line points to this as a key resistance mechanism.
-
Measure Intracellular ECTP Levels: Quantify the intracellular concentration of ECTP in both cell lines after treatment with TAS-106. Lower levels in the resistant cells will confirm a deficit in drug activation or accumulation.
-
Investigate Nucleoside Transporter Expression: Analyze the expression of key nucleoside transporters, such as those from the SLC29 (ENT) and SLC28 (CNT) families, which are responsible for the uptake of nucleoside analogs like TAS-106.[3] Downregulation of these transporters could be a contributing factor.
Problem 2: High Intrinsic Resistance to TAS-106 in a New Colon Cancer Cell Line
A newly acquired colon cancer cell line shows minimal response to TAS-106, even at high concentrations.
Potential Causes and Solutions:
-
Low Basal UCK2 Expression: Some colon cancer cell lines may inherently express low levels of UCK2, rendering them intrinsically resistant to TAS-106.
-
High Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of TAS-106 from the cell, preventing it from reaching its target.
Troubleshooting Steps:
-
Profile UCK2 Expression: Determine the baseline mRNA and protein expression levels of UCK2 in your panel of colon cancer cell lines. This can help stratify them based on their potential sensitivity to TAS-106.
-
Evaluate ABC Transporter Expression and Activity: Assess the expression of common drug efflux pumps (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, BCRP/ABCG2). You can also use functional assays with known ABC transporter substrates and inhibitors to determine if efflux is a significant factor.
-
Consider Combination Therapy: In cases of high intrinsic resistance, combining TAS-106 with other agents may be a viable strategy. Preclinical studies have explored the combination of TAS-106 with cisplatin and radiotherapy, which have shown enhanced antitumor activity.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS-106?
A1: TAS-106 (also known as 3'-C-ethynylcytidine or ECyd) is a nucleoside analog that primarily functions as an inhibitor of RNA synthesis. After entering the cell, it is phosphorylated by uridine-cytidine kinase 2 (UCK2) into its active triphosphate form, ECTP. ECTP then inhibits RNA polymerases I, II, and III, leading to a shutdown of transcription and subsequent cell death.
Q2: What are the primary molecular mechanisms of resistance to TAS-106 in colon cancer cells?
A2: Preclinical studies on human colon carcinoma cell lines have identified two main mechanisms of resistance:
-
Reduced UCK2 Activity: A significant decrease in the activity of the activating enzyme UCK2 leads to inefficient conversion of TAS-106 to its active form, ECTP.
-
Decreased Intracellular Accumulation: This can be a result of reduced uptake through nucleoside transporters or increased efflux of the drug. The net effect is a lower concentration of the active metabolite ECTP within the cancer cell.
Q3: How can I overcome TAS-106 resistance in my in vitro experiments?
A3: While specific agents to reverse TAS-106 resistance are still under investigation, here are some rational strategies to explore based on the known resistance mechanisms:
-
Modulation of UCK2 Activity: Although there are no commercially available specific activators of UCK2, exploring signaling pathways that regulate UCK2 expression could be a research direction.
-
Combination Therapies: Combining TAS-106 with other chemotherapeutic agents that have different mechanisms of action may be effective. For example, preclinical data suggests synergy with cisplatin. Radiotherapy has also been shown to be potentiated by TAS-106.
-
Inhibition of Efflux Pumps: If overexpression of ABC transporters is identified as a resistance mechanism, co-treatment with known ABC transporter inhibitors could be tested to see if it restores sensitivity to TAS-106.
Q4: Are there any known biomarkers to predict sensitivity to TAS-106?
A4: Based on its mechanism of action and resistance, the expression and activity level of UCK2 is a strong candidate biomarker for predicting sensitivity to TAS-106. High UCK2 levels would theoretically correlate with better activation of the drug and thus greater efficacy. The expression levels of relevant nucleoside transporters could also serve as potential biomarkers.
III. Data Presentation
Table 1: Cellular Response to TAS-106 in Sensitive vs. Resistant Colon Cancer Cells
| Parameter | Parental (Sensitive) DLD-1 Cells | TAS-106 Resistant DLD-1/ECR Cells | Fold Difference |
| IC50 of TAS-106 (µM) | 0.023 | 10.1 | ~439-fold increase |
| UCK Activity (pmol/min/mg protein) | 12.8 | 1.8 | ~7.1-fold decrease |
| Intracellular ECTP (pmol/10^6 cells) | 15.2 | < 0.1 (below detection limit) | >152-fold decrease |
Data synthesized from Nakano et al. (2003). Actual values may vary based on experimental conditions.
IV. Experimental Protocols
1. Protocol for Generating TAS-106 Resistant Colon Cancer Cell Lines
This protocol describes a method for developing TAS-106 resistant cell lines through continuous, stepwise exposure to the drug.
-
Materials:
-
Parental colon cancer cell line (e.g., DLD-1, HCT116)
-
Complete cell culture medium
-
TAS-106 (stock solution in a suitable solvent like DMSO or water)
-
Cell culture flasks/dishes, incubators, etc.
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of TAS-106 for the parental cell line.
-
Initial Exposure: Start by continuously culturing the parental cells in a medium containing TAS-106 at a concentration equal to the IC10 or IC20.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Subculture the cells as needed.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of TAS-106 in the culture medium by a factor of 1.5 to 2.
-
Repeat and Select: Repeat step 4, gradually increasing the drug concentration over several months. Each time, the surviving population will be more resistant.
-
Characterize Resistant Population: Periodically, and at the end of the selection process, characterize the resistant cell line by determining its new IC50 for TAS-106 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of resistance development.
-
2. Protocol for Uridine-Cytidine Kinase (UCK) Activity Assay
This is a general protocol for measuring UCK activity in cell lysates, which can be adapted for UCK2-specific analysis.
-
Materials:
-
Parental and TAS-106 resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer (e.g., Tris-HCl buffer containing ATP, MgCl2, and DTT)
-
Radiolabeled substrate (e.g., [3H]-cytidine or [3H]-uridine)
-
DEAE-cellulose filter paper discs
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare Cell Lysates: Harvest cells and prepare protein lysates. Determine the protein concentration of each lysate.
-
Set up the Reaction: In a microcentrifuge tube, combine a specific amount of protein lysate with the reaction buffer and the radiolabeled substrate.
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the Reaction: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper discs and immediately immersing them in an ethanol wash to precipitate the phosphorylated, radiolabeled product. Unreacted substrate will be washed away.
-
Wash and Dry: Wash the filter discs several times with ethanol and then dry them completely.
-
Quantify: Place the dried filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Calculate the UCK activity as the amount of phosphorylated product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).
-
3. Protocol for Measuring Intracellular ECTP Levels
This protocol outlines the general steps for quantifying the intracellular concentration of the active metabolite of TAS-106 using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Parental and TAS-106 resistant cells
-
TAS-106
-
Perchloric acid or other extraction solvent
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)
-
ECTP standard
-
-
Procedure:
-
Cell Treatment: Treat a known number of cells with TAS-106 for a specific duration.
-
Cell Extraction: After treatment, wash the cells with ice-cold PBS to remove extracellular drug. Then, lyse the cells and extract the intracellular metabolites using an extraction solvent like perchloric acid.
-
Neutralization and Centrifugation: Neutralize the extract and centrifuge to remove precipitated proteins.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Use a mobile phase and gradient optimized for the separation of nucleotides.
-
Quantification: Detect the ECTP peak based on its retention time compared to the ECTP standard. Quantify the amount of ECTP by integrating the peak area and comparing it to a standard curve.
-
Normalization: Normalize the amount of ECTP to the number of cells used in the experiment to get the intracellular concentration (e.g., pmol/10^6 cells).
-
V. Mandatory Visualizations
References
Improving the metabolic stability of MX-106 analogs
Technical Support Center: MX-106 Analogs
Welcome to the technical support center for MX-106, a next-generation tyrosine kinase inhibitor. This resource is designed to assist researchers in overcoming common challenges related to the metabolic stability of MX-106 and its analogs.
Frequently Asked Questions (FAQs)
Q1: My MX-106 analog shows high intrinsic clearance (>100 µL/min/mg) in human liver microsome (HLM) assays. What are the likely metabolic pathways responsible?
A1: High clearance of MX-106 analogs in HLM assays is typically driven by Phase I oxidative metabolism. The primary enzymes implicated are Cytochrome P450s, with CYP3A4 being the major contributor for this chemical series. The most common metabolic "hotspots" on the MX-106 scaffold are:
-
Oxidation of the piperidine ring: This can occur at multiple positions, leading to hydroxylated or N-dealkylated metabolites.
-
Oxidation of the quinazoline core: This is often mediated by both CYP enzymes and Aldehyde Oxidase (AO).
-
O-demethylation of any methoxy substituents on the phenyl ring.
Q2: How can I definitively identify the specific site of metabolism (soft spot) on my analog?
A2: Metabolite identification (Met-ID) studies are essential for pinpointing metabolic soft spots.[1][2] The recommended approach involves incubating the analog with a metabolically competent system (like HLMs or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] By comparing the fragmentation patterns of the parent compound and its metabolites, the site of modification can be elucidated.[1]
Q3: My analog is stable in microsomes but shows rapid clearance in hepatocyte assays. What could be the cause?
A3: This discrepancy often points towards metabolic pathways that are not fully represented in microsomes. The most likely causes are:
-
Phase II Conjugation: If your analog has a suitable functional group (e.g., a phenol, aniline, or carboxylic acid), it may be rapidly undergoing glucuronidation (by UGTs) or sulfation (by SULTs). These enzymes are present in the cytosolic fraction and are thus active in hepatocytes but not in microsomes unless specific cofactors are added.
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme and a known metabolic pathway for nitrogen-containing heterocyclic cores like quinazoline.
-
Transport-Mediated Clearance: Active uptake of the compound into hepatocytes can lead to higher intracellular concentrations, accelerating metabolism by enzymes that appear to have slow turnover in simpler systems.
Q4: What are the most common chemical modifications to block CYP3A4-mediated oxidation?
A4: Several structural modification strategies can be employed to enhance metabolic stability against CYP-mediated oxidation.
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing a fluorine atom at or near the site of oxidation can block metabolism by raising the oxidation potential of the C-H bond.
-
Introduction of Steric Hindrance: Placing a bulky group, such as a methyl or t-butyl group, adjacent to the metabolic soft spot can physically block the enzyme's active site from accessing it.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable one. For example, replacing a labile methyl ether with a more stable fluoro or difluoro-methyl ether.
Troubleshooting Guides
Guide 1: Inconsistent Results in HLM Stability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Poor compound solubility; compound precipitating in assay buffer. | Decrease the test compound concentration. Ensure the final DMSO concentration is low (<0.5%). Visually inspect wells for precipitation. |
| Control compounds (e.g., Verapamil, Testosterone) show lower-than-expected clearance. | Degraded NADPH cofactor; poor quality or improperly stored microsomes. | Always use freshly prepared NADPH solutions. Ensure microsomes are thawed rapidly at 37°C immediately before use and stored at -80°C. Do not freeze-thaw microsomes multiple times. |
| Compound appears more stable in the presence of NADPH than without it ("minus cofactor" control). | The compound is unstable in the buffer or is binding non-specifically to plasticware over time. | Decrease incubation time. Use low-bind plates. Assess compound stability in buffer alone without any protein. |
| Calculated intrinsic clearance (CLint) is negative or zero for a compound expected to be metabolized. | The analytical method (LC-MS) has high variability; the rate of degradation is too slow to be measured accurately within the assay timeframe. | Extend the incubation time points (e.g., up to 120 minutes). Optimize the LC-MS method to improve signal-to-noise and reduce variability. Increase the microsomal protein concentration. |
Guide 2: Interpreting Metabolite Identification (Met-ID) Data
| Observed Result | Potential Interpretation | Next Steps |
| Multiple metabolites with a +16 Da mass shift are detected. | Multiple sites of oxidation (hydroxylation). | Use MS/MS fragmentation to determine the exact location of each hydroxylation. Prioritize blocking the most abundant hydroxylated metabolite. |
| A metabolite with a +176 Da mass shift is observed in hepatocyte incubations. | Glucuronide conjugation. | Confirm the presence of a suitable functional group (e.g., phenol, alcohol). This indicates a Phase II liability. Consider modifying the group to prevent conjugation. |
| No discrete metabolites are found, but the parent compound disappears rapidly. | Formation of reactive or unstable metabolites that covalently bind to proteins or are not easily extracted. | Conduct a reactive metabolite trapping study using trapping agents like glutathione (GSH) to detect the formation of reactive intermediates. |
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol assesses a compound's susceptibility to metabolism by CYP enzymes.
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in Acetonitrile.
-
HLM Stock: Thaw a vial of pooled HLM (e.g., from BioIVT) at 37°C. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Stop Solution: Cold Acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide).
-
-
Incubation Procedure:
-
Add 196 µL of the HLM working solution to wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Add 2 µL of the 100 µM test compound stock to initiate the reaction (final concentration: 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add 200 µL of the cold Stop Solution to the appropriate wells to terminate the reaction.
-
For the t=0 sample, add the Stop Solution before adding the test compound.
-
-
Sample Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration).
-
Visualizations and Workflows
Metabolic Stability Optimization Workflow
This diagram illustrates the iterative cycle of designing, synthesizing, and testing analogs to improve metabolic stability.
Caption: Iterative workflow for improving the metabolic stability of lead compounds.
Hypothetical Metabolic Pathways of MX-106
This diagram shows the primary metabolic transformations of the parent compound MX-106.
Caption: Major Phase I and Phase II metabolic pathways of the hypothetical MX-106.
Troubleshooting Logic for High In Vitro Clearance
This decision tree helps diagnose the cause of unexpectedly high clearance in metabolic assays.
Caption: A decision tree for troubleshooting the cause of high in vitro clearance.
References
Technical Support Center: Addressing Off-Target Effects of LS-106 Kinase Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the LS-106 kinase inhibitor.
Important Note for Users: Initial research indicates that the designation "LS-106" may refer to two distinct kinase inhibitors: a fourth-generation EGFR inhibitor targeting the C797S mutation, and LZT-106 , a dual CDK9 and GSK-3β inhibitor . To ensure comprehensive support, this guide is divided into two sections, each dedicated to one of these compounds. Please select the section relevant to the inhibitor used in your experiments.
Section 1: LS-106 (EGFR Inhibitor)
This section focuses on LS-106, a potent, orally active, fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor designed to overcome resistance mediated by the C797S mutation in non-small cell lung cancer (NSCLC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LS-106? A1: LS-106 is an ATP-competitive inhibitor that potently targets EGFR harboring activating mutations along with the T790M and C797S resistance mutations (e.g., EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S).[3][4] By inhibiting the kinase activity of these mutant receptors, LS-106 blocks downstream signaling pathways, such as the PI3K/Akt pathway, leading to the suppression of cell proliferation and induction of apoptosis in resistant cancer cells.[3]
Q2: My cells show reduced proliferation as expected, but I'm observing an unexpected phenotype. Could this be an off-target effect? A2: While LS-106 is designed for mutant EGFR, unexpected phenotypes could potentially arise from off-target activities. Fourth-generation EGFR inhibitors aim for high selectivity, but binding to other kinases or cellular proteins cannot be entirely ruled out, especially at higher concentrations. To investigate this, it is recommended to perform a dose-response experiment and compare the concentration required to elicit the unexpected phenotype with the IC50 for on-target EGFR inhibition.
Q3: How can I distinguish between on-target and off-target effects of LS-106 in my cellular assays? A3: A multi-pronged approach is recommended. First, perform a Western blot to confirm that LS-106 inhibits the phosphorylation of EGFR and its downstream effector Akt at the concentrations used in your assay. Second, use a structurally unrelated EGFR inhibitor with a similar profile to see if the phenotype is replicated. Third, a Cellular Thermal Shift Assay (CETSA) can confirm direct binding and engagement of LS-106 with EGFR in intact cells. If the phenotype persists with other EGFR inhibitors and target engagement is confirmed, it is likely an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of cytotoxicity in wild-type EGFR cell lines. | 1. LS-106 has some activity against wild-type EGFR. 2. Off-target inhibition of kinases essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 in your wild-type cell line and compare it to mutant lines. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. |
| Inconsistent results between experiments. | 1. Inhibitor instability under experimental conditions. 2. Cell line-specific effects or pathway crosstalk. | 1. Check the stability of LS-106 in your cell culture media at 37°C over the time course of your experiment. 2. Test the inhibitor in multiple cell lines to determine if the effects are consistent. |
| Downstream signaling (e.g., ERK phosphorylation) is not inhibited as expected. | 1. Activation of compensatory signaling pathways. 2. The specific cellular context may rely on pathways independent of the one you are probing. | 1. Use phospho-protein arrays or Western blotting to probe for the activation of other known signaling pathways (e.g., MAPK/ERK). 2. Consider using a combination of inhibitors to block both the primary and potential compensatory pathways. |
Data Presentation: Kinase Inhibitory Profile
The following table summarizes the known inhibitory concentrations (IC50) for LS-106 against its primary targets. A comprehensive public kinome scan is not available; therefore, researchers are encouraged to perform selectivity profiling for their specific experimental needs.
| Target Kinase | Mutation Status | IC50 (nmol/L) | Reference |
| EGFR | 19del/T790M/C797S | 2.4 | |
| EGFR | L858R/T790M/C797S | 3.1 | |
| EGFR | L858R/T790M | Comparable to Osimertinib | |
| EGFR | Wild-Type | Comparable to Osimertinib |
Mandatory Visualizations
Caption: EGFR signaling pathway inhibited by LS-106.
Section 2: LZT-106 (CDK9/GSK-3β Inhibitor)
This section is dedicated to LZT-106, a novel kinase inhibitor that targets Cyclin-Dependent Kinase 9 (CDK9) and Glycogen Synthase Kinase 3 beta (GSK-3β). Its primary described function is to downregulate the anti-apoptotic protein Mcl-1, thereby sensitizing colorectal cancer cells to other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LZT-106? A1: LZT-106 has a dual mechanism. It inhibits CDK9, a key regulator of transcriptional elongation, which leads to decreased transcription of short-lived proteins like Mcl-1. Additionally, it targets GSK-3β signaling, which further promotes the degradation of the Mcl-1 protein. The combined effect is a significant reduction in Mcl-1 levels, which lowers the threshold for apoptosis.
Q2: I'm observing G2/M cell cycle arrest, which is not the primary expected outcome of CDK9 inhibition. Is this an off-target effect? A2: Yes, this is a plausible off-target effect. Some kinase inhibitors, particularly at higher concentrations, have been shown to act as microtubule-depolymerizing agents, leading to G2/M arrest. While this has not been specifically documented for LZT-106, it is a known off-target effect for other classes of kinase inhibitors. You should verify this by performing immunofluorescence staining for tubulin to observe any disruptions in the microtubule network.
Q3: How can I confirm that the observed decrease in Mcl-1 levels is due to CDK9 and GSK-3β inhibition by LZT-106? A3: To confirm the mechanism, you can use genetic approaches. Use siRNA or shRNA to specifically knock down CDK9 and GSK-3β individually and in combination. If the phenotype (Mcl-1 reduction and subsequent effects) of LZT-106 treatment matches the genetic knockdown, it provides strong evidence for an on-target effect. Additionally, a rescue experiment using a drug-resistant mutant of the target kinase can help differentiate on- and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of apoptosis at low inhibitor concentrations. | 1. The cell line may be highly dependent on Mcl-1 for survival. 2. Potent off-target effects on kinases essential for cell survival. | 1. Measure basal Mcl-1 levels in your cell line to assess its dependency. 2. Perform a kinome-wide selectivity screen to identify unintended kinase targets. |
| Variable Mcl-1 downregulation between experiments. | 1. Mcl-1 is a protein with a very short half-life; timing of cell lysis after treatment is critical. 2. Differences in cell confluence or metabolic state. | 1. Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal time point for observing Mcl-1 reduction. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Paradoxical increase in a pro-survival signal. | 1. Inhibition of the primary target may trigger a compensatory feedback loop. 2. Off-target inhibition of a kinase in a negative feedback loop. | 1. Use phospho-proteomics to get a global view of changes in protein phosphorylation to identify affected pathways. 2. Validate findings with a structurally unrelated inhibitor for the same targets or with genetic knockdown (siRNA/CRISPR). |
Data Presentation: Kinase Inhibitory Profile
The following table summarizes the known inhibitory activity of LZT-106. Researchers should note that a broad, publicly available selectivity panel for LZT-106 is limited.
| Target Kinase | IC50 (nM) | Selectivity Note | Reference |
| CDK9 | 30 | ~30-fold more preferential than for CDK2 (IC50 = 1180 nM) | |
| GSK-3β | Activity confirmed | Specific IC50 not provided in the primary literature |
Mandatory Visualizations
Caption: LZT-106 dual inhibition of CDK9 and GSK-3β to reduce Mcl-1.
Key Experimental Protocols
The following section provides detailed methodologies for key experiments to identify and characterize off-target effects.
Protocol 1: Kinome Profiling using Competition Binding Assay
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor (LS-106 or LZT-106) at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in DMSO.
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., KINOMEscan™) that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled, immobilized ligand for binding to each DNA-tagged kinase in the panel.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in signal indicates that the test compound is binding to the kinase.
-
Data Analysis: Results are often presented as a percentage of the DMSO control, where a lower percentage signifies stronger binding. These values can be used to calculate dissociation constants (Kd) to quantify the affinity for each off-target kinase.
Caption: Workflow for a competition binding-based kinome scan.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Objective: To determine the effect of the inhibitor on the phosphorylation status of its target and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., PC-9-OR for LS-106, HCT116 for LZT-106) in 6-well plates. Once they reach 70-80% confluency, treat with a range of inhibitor concentrations (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-p-EGFR, anti-total-EGFR, anti-Mcl-1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated or target protein levels to the total protein or loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the inhibitor within intact cells by measuring changes in protein thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest the cells and resuspend in culture medium. Treat the cell suspension with the inhibitor or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (for a melt curve) or a single, optimized temperature (for a dose-response) using a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of soluble target protein (e.g., EGFR or CDK9) in the supernatant by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the normalized amount of soluble protein against the temperature. A positive shift in the melting curve or an increase in soluble protein at a fixed temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRANK-106 Hematotoxicity Reduction Strategies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage and mitigate the potential hematotoxicity associated with the investigational RANKL inhibitor, MRANK-106.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for MRANK-106 and why might it cause hematotoxicity?
A1: MRANK-106 is a theoretical small molecule inhibitor designed to block the interaction between Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and its receptor RANK. While this pathway is a primary regulator of osteoclast differentiation and bone resorption, RANKL signaling also plays a role in the development and function of immune cells. The hematopoietic system is sensitive to disruptions in key signaling pathways, and inhibition of RANKL may inadvertently affect the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs), leading to cytopenias.
Q2: What are the common hematological adverse effects observed with targeted therapies that could be anticipated for MRANK-106?
A2: While specific data for MRANK-106 is not available, similar targeted therapies can induce a range of hematological side effects. The most common of these include neutropenia (a decrease in neutrophils), thrombocytopenia (a reduction in platelets), and anemia (a decrease in red blood cells and hemoglobin). Less frequently, lymphopenia or pancytopenia (a reduction in all major blood cell lineages) may occur.
Q3: How can I proactively monitor for hematotoxicity in my preclinical animal models treated with MRANK-106?
A3: Regular monitoring of complete blood counts (CBCs) with differentials is the most critical step. This should be performed at baseline, during treatment, and after cessation of treatment to understand the onset, severity, and reversibility of any hematological changes. For more in-depth analysis, bone marrow aspirates and biopsies can be analyzed for cellularity and morphology. Flow cytometry can be used to quantify specific hematopoietic cell populations.
Q4: Are there any known biomarkers that can predict the risk of MRANK-106-induced hematotoxicity?
A4: Currently, there are no validated predictive biomarkers for MRANK-106-induced hematotoxicity. However, baseline hematological parameters, such as lower baseline neutrophil or platelet counts, could be potential risk factors. Researchers should collect comprehensive baseline data to identify any potential correlations with on-treatment hematological adverse events.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with MRANK-106.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe neutropenia in animal models at the intended therapeutic dose. | 1. High sensitivity of the specific animal strain to RANKL inhibition. 2. Off-target effects of MRANK-106 on other kinases crucial for myelopoiesis. 3. Dosing schedule (e.g., daily vs. intermittent) is not optimal. | 1. Dose-Response Study: Conduct a detailed dose-response and toxicity study to identify the maximum tolerated dose (MTD). 2. Intermittent Dosing: Explore alternative dosing schedules (e.g., 3 days on, 4 days off) to allow for hematopoietic recovery. 3. Supportive Care: Consider co-administration with granulocyte colony-stimulating factor (G-CSF) to promote neutrophil recovery. 4. In Vitro Assays: Perform in vitro colony-forming unit (CFU) assays with murine bone marrow progenitors to assess direct effects on myelopoiesis. |
| In vitro colony-forming unit (CFU) assays show a significant decrease in hematopoietic progenitor colonies. | 1. Direct cytotoxic effect of MRANK-106 on hematopoietic stem and progenitor cells (HSPCs). 2. Inhibition of a critical survival or proliferation pathway in HSPCs mediated by RANKL. | 1. Concentration-Response Curve: Determine the IC50 of MRANK-106 for different hematopoietic colony types (CFU-GM, BFU-E, CFU-GEMM). 2. Apoptosis Assay: Perform assays such as Annexin V/PI staining on HSPCs treated with MRANK-106 to assess for apoptosis. 3. Structural Analogs: If available, test structural analogs of MRANK-106 to identify a compound with a better therapeutic window. |
| Conflicting results between in vitro and in vivo hematotoxicity studies. | 1. Pharmacokinetic/pharmacodynamic (PK/PD) differences between the in vitro and in vivo environments. 2. Metabolism of MRANK-106 in vivo to a more or less toxic metabolite. 3. Indirect effects in vivo, such as modulation of the bone marrow microenvironment, that are not captured in vitro. | 1. PK/PD Modeling: Correlate the plasma concentration of MRANK-106 with the observed hematological changes in vivo. 2. Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites of MRANK-106 and test their in vitro hematotoxicity. 3. Co-culture Models: Utilize more complex in vitro models, such as co-cultures of HSPCs with bone marrow stromal cells, to better mimic the in vivo microenvironment. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from the submandibular or saphenous vein into EDTA-coated microtubes to prevent coagulation.
-
Analysis: Analyze the whole blood sample using an automated hematology analyzer calibrated for murine blood (e.g., IDEXX ProCyte Dx or similar).
-
Parameters to Measure: Key parameters include white blood cell (WBC) count with differential (neutrophils, lymphocytes, monocytes), red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), and platelet (PLT) count.
-
Schedule: Perform collections at baseline (pre-treatment), and then at regular intervals during the treatment period (e.g., weekly), and during a recovery phase after treatment cessation.
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
-
Cell Isolation: Harvest bone marrow from the femurs and tibias of mice. Create a single-cell suspension by flushing the bones with Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
Cell Plating: Plate 1x10^4 to 2x10^5 bone marrow cells in a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages. Include varying concentrations of MRANK-106 in the medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Enumerate and classify the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, CFU-GEMM for multipotential) under an inverted microscope.
-
Data Analysis: Express the results as the number of colonies per number of cells plated and calculate the IC50 for each colony type.
Visualizations: Pathways and Workflows
Caption: Hypothetical mechanism of MRANK-106 inhibiting the RANKL-RANK signaling pathway.
Caption: Experimental workflow for managing MRANK-106 induced hematotoxicity.
Technical Support Center: Optimizing RXDX-106 Formulation for Enhanced Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of RXDX-106 to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is RXDX-106 and what is its mechanism of action?
A1: RXDX-106 is an orally available small-molecule inhibitor that selectively targets the receptor tyrosine kinase (RTK) activity of both c-Met and the TAM (TYRO3, AXL, MER) family of receptors.[1] By inhibiting these RTKs, RXDX-106 blocks their signaling pathways, which can inhibit the proliferation and migration of tumor cells overexpressing these receptors.[1] Furthermore, inhibiting the TAM family in the tumor microenvironment can activate the immune system to enhance anti-tumor responses.[1][2][3]
Q2: What are the common challenges affecting the oral bioavailability of small-molecule kinase inhibitors like RXDX-106?
A2: Many small-molecule kinase inhibitors (smKIs) exhibit low and variable oral bioavailability. The primary reasons for this include:
-
Poor Aqueous Solubility: Many smKIs are highly lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
-
pH-Dependent Solubility: The solubility of some kinase inhibitors can be dependent on the pH of the surrounding environment, leading to variable absorption as the drug moves through the different pH regions of the GI tract.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of RXDX-106 in Preclinical Animal Models
Potential Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.
Suggested Solutions & Experimental Protocols:
-
Formulation Modification with Lipophilic Salts and Lipid-Based Formulations:
-
Rationale: Converting the drug into a more lipophilic salt can enhance its solubility in lipidic excipients, facilitating the development of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can improve drug solubilization in the GI tract.
-
Experimental Protocol: Preparation of a Lipophilic Salt (Docusate Salt as an example)
-
Dissolve the hydrochloride salt of RXDX-106 in a suitable solvent (e.g., methanol).
-
In a separate vessel, dissolve sodium docusate in the same solvent.
-
Mix the two solutions and stir for a specified period (e.g., 24 hours) at room temperature to allow for the metathesis reaction.
-
Remove the solvent under reduced pressure.
-
Isolate the resulting lipophilic salt.
-
Characterize the salt for its identity, purity, and physicochemical properties.
-
-
Experimental Protocol: Preparation of a Lipid-Based Formulation (SEDDS)
-
Screen various lipidic excipients (oils, surfactants, and co-surfactants) for their ability to solubilize the RXDX-106 lipophilic salt.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by mixing the selected components until a homogenous mixture is formed.
-
Incorporate the RXDX-106 lipophilic salt into the SEDDS pre-concentrate.
-
Evaluate the formulation for self-emulsification properties, particle size distribution of the resulting emulsion, and drug release profile in vitro.
-
-
-
Amorphous Solid Dispersion (ASD):
-
Rationale: Converting the crystalline drug to an amorphous form can significantly increase its aqueous solubility and dissolution rate. ASDs stabilize the amorphous drug in a polymer matrix.
-
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Spray Drying)
-
Select a suitable polymer (e.g., HPMC-AS, PVP VA64).
-
Dissolve both RXDX-106 and the polymer in a common volatile solvent.
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the resulting powder.
-
Characterize the ASD for its physical form (absence of crystallinity via XRPD), drug loading, and in vitro dissolution performance compared to the crystalline drug.
-
-
Issue 2: High Variability in Oral Exposure of RXDX-106
Potential Cause: pH-dependent solubility or food effects.
Suggested Solutions & Experimental Protocols:
-
pH-Independent Formulation:
-
Rationale: Developing a formulation that provides consistent drug release across the physiological pH range of the GI tract can reduce variability. Amorphous solid dispersions can often mitigate pH-dependent solubility issues.
-
Experimental Protocol: In Vitro Dissolution with pH Shift
-
Perform in vitro dissolution testing of the formulation in media simulating gastric fluid (e.g., pH 1.2) for a certain period (e.g., 30 minutes).
-
Subsequently, change the dissolution medium to one simulating intestinal fluid (e.g., pH 6.8) and continue the dissolution testing.
-
Analyze the drug release profile to assess if it is consistent across the different pH conditions.
-
-
-
Food Effect Assessment:
-
Rationale: The presence of food can alter GI physiology (e.g., pH, motility, bile secretion) and may significantly impact the absorption of orally administered drugs.
-
Experimental Protocol: In Vivo Pharmacokinetic Study in Fed vs. Fasted States
-
Administer the RXDX-106 formulation to preclinical animal models (e.g., rats, dogs) under both fasted and fed conditions.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of RXDX-106 to determine pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Compare the pharmacokinetic profiles between the fed and fasted groups to identify any significant food effect.
-
-
Data Presentation
Table 1: In Vitro Assays for Predicting Oral Bioavailability
| Assay Type | Parameter Measured | Typical Model | Relevance to Oral Bioavailability |
| Solubility | Thermodynamic Solubility | Aqueous buffers at different pH | Determines the maximum concentration of drug that can be dissolved. |
| Dissolution | Dissolution Rate | USP Apparatus II (Paddle) | Predicts how quickly the drug goes into solution from its solid form. |
| Permeability | Apparent Permeability (Papp) | Caco-2 cell monolayers | Assesses the rate of drug transport across the intestinal epithelium. |
| Metabolic Stability | Intrinsic Clearance (CLint) | Human liver microsomes, Hepatocytes | Estimates the rate of first-pass metabolism in the liver. |
Table 2: Key Pharmacokinetic Parameters from In Vivo Studies
| Parameter | Description | Importance for Oral Bioavailability Assessment |
| Cmax | Maximum (peak) plasma drug concentration | Indicates the rate and extent of drug absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | Represents the overall extent of drug absorption. |
| F (%) (Absolute Bioavailability) | Fraction of the administered dose that reaches systemic circulation | The definitive measure of oral bioavailability, calculated by comparing AUC after oral and intravenous administration. |
Visualizations
Caption: RXDX-106 inhibits TAM and c-Met receptor signaling pathways.
Caption: A logical workflow for troubleshooting low oral bioavailability.
Caption: A stepwise experimental workflow for formulation development.
References
Technical Support Center: Managing TAS-106-Induced Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia as a side effect of TAS-106 therapy.
Frequently Asked Questions (FAQs)
Q1: What is TAS-106 and how does it work?
TAS-106, also known as 3'-C-ethynylcytidine, is a nucleoside analog designed to inhibit RNA synthesis. It achieves this by blocking RNA polymerases I, II, and III, which are active throughout the cell cycle, with the exception of the M phase.[1] This mechanism allows TAS-106 to interfere with the growth of cancer cells.
Q2: Is neutropenia a common side effect of TAS-106 therapy?
Yes, myelosuppression, and particularly neutropenia, is a well-documented and dose-limiting toxicity of TAS-106.[2] The severity of neutropenia can be influenced by the dose and administration schedule of TAS-106. For instance, a 24-hour continuous infusion of TAS-106 has been associated with neutropenia as the primary dose-limiting toxicity.[2]
Q3: What is the proposed mechanism of TAS-106-induced neutropenia?
While the precise mechanism is not fully elucidated, it is believed that TAS-106, as an inhibitor of RNA synthesis, disrupts the proliferation and differentiation of rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. This interference with the production of new blood cells, particularly neutrophils, leads to a decrease in their numbers in the peripheral blood, resulting in neutropenia.
Q4: How is the severity of neutropenia graded in preclinical and clinical studies?
The severity of neutropenia is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grading is based on the Absolute Neutrophil Count (ANC).
Data Presentation
Table 1: Incidence of Neutropenia in a Phase I Study of TAS-106 (24-hour continuous infusion)
| Dose Level (mg/m²/day) | Number of Patients | Grade 3 Neutropenia | Grade 4 Neutropenia | Febrile Neutropenia | Dose-Limiting Toxicity (DLT) |
| 2.0 | 3 | 0 | 0 | 0 | 0 |
| 3.0 | 4 | 1 | 0 | 0 | Neutropenia, Thrombocytopenia |
| 4.0 | 7 | 2 | 1 | 1 | Neutropenia, Febrile Neutropenia |
| 5.2 | 6 | 3 | 2 | 1 | Neutropenia, Febrile Neutropenia |
| 6.85 | 3 | 2 | 1 | 1 | Neutropenia, Febrile Neutropenia |
Data compiled from a phase I study of TAS-106 in combination with carboplatin, where neutropenia was a key toxicity of the combination.[2][3]
Troubleshooting Guides
Issue 1: Unexpectedly severe (Grade 3 or 4) neutropenia observed in preclinical models (e.g., mice) at a planned TAS-106 dose.
-
Possible Cause:
-
Strain-specific sensitivity to TAS-106.
-
Error in dose calculation or administration.
-
Underlying health status of the animals.
-
-
Troubleshooting Steps:
-
Verify Dose: Double-check all calculations and the concentration of the dosing solution.
-
Review Animal Health: Ensure animals were healthy prior to dosing. Review any health records.
-
Stagger Dosing in a Small Cohort: Administer the intended dose to a small number of animals (n=2-3) and monitor their complete blood counts (CBCs) closely before dosing the entire cohort.
-
Dose De-escalation: If severe neutropenia is confirmed, reduce the TAS-106 dose by 25-50% in a new cohort of animals.
-
Consider Prophylactic G-CSF: For essential experiments where the dose cannot be reduced, consider the prophylactic administration of Granulocyte-Colony Stimulating Factor (G-CSF) to mitigate the severity and duration of neutropenia.
-
Issue 2: How to manage Grade 2 or higher neutropenia in an ongoing preclinical study.
-
Management Strategy:
-
Increase Monitoring Frequency: Increase the frequency of CBC monitoring to daily or every other day to track the nadir and recovery of the neutrophil count.
-
Dose Delay: If the study design allows, consider delaying the next dose of TAS-106 until the absolute neutrophil count (ANC) recovers to Grade 1 or baseline.
-
Therapeutic G-CSF Administration: If the neutropenia is severe (Grade 3 or 4) or prolonged, administer G-CSF to accelerate neutrophil recovery.
-
Supportive Care: Provide supportive care to the animals, including a clean environment and palatable, high-energy food to minimize the risk of infection.
-
Issue 3: Difficulty in interpreting the impact of TAS-106 on hematopoietic progenitor cells.
-
Recommended Action:
-
Conduct in vitro studies on bone marrow progenitor cells to directly assess the effect of TAS-106.
-
Utilize colony-forming unit (CFU) assays to evaluate the impact of TAS-106 on the proliferation and differentiation of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage progenitors).
-
Experimental Protocols
Protocol 1: Monitoring Complete Blood Count (CBC) in Mice Treated with TAS-106
-
Objective: To monitor changes in peripheral blood cell counts, particularly neutrophils, in mice receiving TAS-106.
-
Materials:
-
TAS-106 dosing solution
-
Anesthesia (e.g., isoflurane)
-
EDTA-coated microtubes for blood collection
-
Automated hematology analyzer
-
Pipettes and tips
-
-
Procedure:
-
Collect a baseline blood sample (approximately 50-100 µL) from each mouse via retro-orbital or submandibular bleeding prior to the first TAS-106 dose.
-
Administer TAS-106 according to the study protocol.
-
Collect blood samples at predetermined time points post-TAS-106 administration (e.g., daily for the first week, then every other day). The timing should be designed to capture the expected neutrophil nadir.
-
Immediately after collection, gently mix the blood with EDTA in the microtube to prevent coagulation.
-
Analyze the blood samples using a calibrated automated hematology analyzer to obtain a complete blood count, including total white blood cell count, neutrophil count, and other relevant parameters.
-
Record and analyze the data to determine the grade of neutropenia for each animal at each time point.
-
Protocol 2: Prophylactic Administration of G-CSF in a Mouse Model of TAS-106-Induced Neutropenia
-
Objective: To reduce the severity and duration of neutropenia in mice treated with TAS-106.
-
Materials:
-
TAS-106 dosing solution
-
Recombinant murine G-CSF (e.g., filgrastim)
-
Sterile saline for dilution
-
Syringes and needles for subcutaneous injection
-
-
Procedure:
-
Administer TAS-106 as per the experimental protocol.
-
Begin G-CSF administration 24 hours after the TAS-106 dose. A typical dose for mice is 5-10 µg/kg, administered subcutaneously once daily.
-
Continue daily G-CSF injections for a predetermined period (e.g., 5-7 days) or until the neutrophil count has recovered to a safe level (e.g., >1.0 x 10⁹/L).
-
Monitor CBCs regularly to assess the effectiveness of the G-CSF treatment.
-
Visualizations
Caption: Mechanism of TAS-106 induced cytotoxicity.
Caption: Workflow for managing TAS-106-induced neutropenia.
References
Cell line contamination issues in DTT-106 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell line contamination issues that may arise during DTT-106 experiments.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a concern for my DTT-106 experiments?
A1: Cell line contamination refers to the unintended introduction of foreign elements into your cell culture. These contaminants can be biological, such as bacteria, fungi, yeast, viruses, mycoplasma, or even other cell lines (cross-contamination), or chemical, like impurities in media or reagents.[1][2] Contamination is a critical concern because it can alter the cellular metabolism, growth, and gene expression, leading to unreliable and irreproducible results in your DTT-106 experiments.[3][4]
Q2: How common is cell line contamination in research?
A2: Cell line contamination is a pervasive issue. Studies estimate that between 15% and 30% of all cell cultures are contaminated with mycoplasma alone.[5] Furthermore, it's estimated that between one-fifth and one-third of all cell lines are misidentified due to cross-contamination. Research has identified over 32,755 published articles that used misidentified cell lines, which in turn have been cited by approximately half a million other papers, highlighting the widespread impact of this problem.
Q3: What are the primary sources of contamination in a cell culture lab?
A3: Contamination can originate from various sources, including:
-
Personnel: Improper aseptic technique is a leading cause.
-
Environment: Airborne particles, unfiltered air, and unclean surfaces in the lab or incubator can introduce contaminants.
-
Reagents and Media: Contaminated serum, media, or other supplements are a frequent source.
-
Equipment: Non-sterile equipment like pipettes, flasks, or incubators can harbor microorganisms.
-
Cross-Contamination: Handling multiple cell lines simultaneously or mislabeling can lead to the introduction of other, more aggressive cell lines.
-
Original Tissue: The tissue from which the cell line was derived can be an initial source of viral or mycoplasma contamination.
Q4: Should I use antibiotics in my cell culture media for DTT-106 experiments?
A4: While antibiotics like penicillin and streptomycin can protect against bacterial contamination, their routine use is often discouraged. Continuous use can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and may alter the cells' biochemistry and gene expression, potentially impacting your experimental results. It is advisable to culture cells without antibiotics for some periods to unmask any hidden infections.
Troubleshooting Guides
Scenario 1: I see floating particles in my DTT-106 cell culture, and the media has turned yellow overnight.
Issue: This is a classic sign of bacterial contamination. The rapid pH drop causes the phenol red indicator in the medium to turn yellow, and the culture appears turbid.
Immediate Actions:
-
Isolate: Immediately move the contaminated flask to a designated quarantine area or discard it in a biohazard bag to prevent it from spreading.
-
Verify: Examine a sample of the culture under a microscope at high magnification. You will likely see small, motile particles (rod-shaped or spherical) moving between your cells.
-
Decontaminate: Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant.
-
Discard: It is highly recommended to discard the contaminated culture. Rescue attempts are rarely successful and risk further contamination.
-
Check Stocks: Immediately check your other cultures and your frozen cell stocks to ensure the contamination has not spread.
Scenario 2: My DTT-106 cells are growing slower than usual and appear grainy under the microscope, but the media is not cloudy.
Issue: These are potential signs of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to common antibiotics and difficult to detect visually as they do not cause turbidity in the media.
Troubleshooting Steps:
-
Quarantine: Isolate the suspected culture to prevent cross-contamination.
-
Perform Detection Assay: Use a specific mycoplasma detection kit. PCR-based assays are sensitive, fast, and reliable. DNA staining with a fluorescent dye like Hoechst 33258 can also reveal mycoplasma as small fluorescent particles on the cell surface.
-
Decision:
-
If Positive: The best course of action is to discard the culture and start a new vial from a tested, clean frozen stock. If the cell line is irreplaceable, specialized mycoplasma elimination kits or antibiotics can be used, but the cells must be re-tested to confirm elimination.
-
If Negative: The issue may be related to other factors such as media quality, incubator conditions (CO2, temperature), or cell passage number.
-
Scenario 3: The results of my DTT-106 experiment are unexpected, and I suspect the identity of my cell line.
Issue: You may be dealing with cell line cross-contamination, where another cell line has inadvertently been introduced and has overgrown your original culture.
Authentication Workflow:
-
Cease Experiments: Halt all experiments with the questionable cell line to avoid generating more invalid data.
-
Cell Line Authentication: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling. This technique generates a unique DNA fingerprint for your cell line.
-
Compare to Reference: Compare the STR profile of your working cell line to the reference profile from a reputable cell bank (like ATCC) or your own validated, low-passage stock. A match of ≥80% is generally required to confirm the identity.
-
Action Plan:
-
If Mismatched: Your cell line is misidentified. Discard the entire stock of the contaminated line. Obtain a new, authenticated vial from a reputable cell bank.
-
If Matched: The unexpected results are likely due to other experimental variables. You can proceed with confidence in your cell line's identity.
-
Data Presentation
Table 1: Common Types of Microbial Contamination and Their Characteristics
| Contaminant | Key Indicators | Media Appearance | Microscopic View | Prevention |
| Bacteria | Rapid pH drop (yellow media), turbidity, cell death. | Cloudy, sometimes with a surface film. | Small, motile rod or cocci shapes between cells. | Strict aseptic technique, use of filtered media. |
| Yeast | Slower pH drop, slight turbidity. | May remain clear initially, becoming cloudy later. | Individual, ovoid, or spherical budding particles. | Proper cleaning of surfaces, use of antimycotics if necessary. |
| Mold | Visible filamentous colonies, often floating on the surface. | Turbid with visible clumps of mycelia. | Thin, multicellular filaments (hyphae). | Regular incubator cleaning, filtering air supply. |
| Mycoplasma | Reduced cell growth rate, changes in morphology, altered metabolism. | Remains clear, no pH change. | Not visible with a standard light microscope. | Quarantine new cell lines, routine testing (PCR, DAPI/Hoechst). |
| Cross-Contamination | Altered growth rate, morphology, and response to stimuli. | Clear. | A mixed population of cells or a complete change in morphology. | Handle one cell line at a time, use dedicated media, regular authentication (STR). |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma using a PCR-based kit. Always refer to the specific manufacturer's instructions.
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent. Centrifuge at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.
-
DNA Extraction (if required by kit): Some kits require a separate DNA extraction step from the supernatant. Follow the kit's protocol. Other kits can use the supernatant directly.
-
PCR Amplification:
-
Prepare a PCR master mix according to the kit's instructions. This typically includes a PCR buffer, dNTPs, primers specific to the 16S rRNA gene of mycoplasma, and a Taq polymerase.
-
Add 1-2 µL of your sample supernatant (or extracted DNA) to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) provided with the kit.
-
-
Thermocycling: Run the PCR reaction in a thermocycler using the cycling conditions specified in the kit's manual.
-
Analysis: Analyze the PCR products by gel electrophoresis. A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination.
Protocol 2: Human Cell Line Authentication by STR Profiling
This is a critical step to verify the identity of your cell lines. It is often performed by a core facility or a commercial service.
Methodology:
-
Sample Submission: Prepare a sample of your cell line according to the service provider's instructions. This is typically a cell pellet containing 1-2 million cells or extracted genomic DNA.
-
DNA Extraction: The service provider will extract high-quality genomic DNA from the cell sample.
-
PCR Amplification: Multiplex PCR is used to amplify multiple STR loci simultaneously. Commercial kits typically amplify 8 to 17 specific STR loci and the amelogenin gene for sex determination.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting data is analyzed to determine the number of repeats at each STR locus, creating a unique genetic profile or "fingerprint" for the cell line.
-
Profile Comparison: This STR profile is compared against a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. An algorithm calculates the percent match between your sample and the reference profile.
Visualizations
Caption: Troubleshooting workflow for suspected cell line contamination.
Caption: Workflow for authenticating a newly acquired cell line.
Caption: Key sources leading to cell culture contamination.
References
Antibody aggregation problems with BIO-106 ADC
Welcome to the technical support center for BIO-106, a novel antibody-drug conjugate (ADC) targeting Receptor Tyrosine Kinase B (RTKB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimentation of BIO-106, with a specific focus on antibody aggregation.
Frequently Asked Questions (FAQs)
Q1: What is BIO-106 ADC and how does it work?
BIO-106 is an antibody-drug conjugate composed of a humanized IgG1 monoclonal antibody targeting RTKB, a cleavable cysteine-based linker, and a potent auristatin derivative payload that functions as a microtubule inhibitor. Upon binding to RTKB on tumor cells, BIO-106 is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.
Q2: What is antibody aggregation and why is it a concern for BIO-106 ADC?
Antibody aggregation is the process where individual ADC molecules self-associate to form larger species, ranging from soluble dimers to large, insoluble particles.[1][2] Aggregation is a critical issue for several reasons:
-
Reduced Efficacy: Aggregates may possess a diminished ability to bind to the target antigen, thereby reducing the therapeutic efficacy of the ADC.[3]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight ones, can be immunogenic and may provoke severe allergic reactions or other adverse immune responses in patients.[4][5]
-
Altered Pharmacokinetics & Toxicity: Aggregation can change the clearance mechanisms of the ADC, potentially leading to accumulation in organs like the liver and kidneys, which can cause non-specific toxicity.
-
Manufacturing Challenges: The formation of aggregates can lead to product loss during purification, increased manufacturing costs, and reduced overall yield.
Q3: What are the common causes of BIO-106 ADC aggregation?
Aggregation of BIO-106 can be triggered by a variety of chemical and physical stressors throughout its lifecycle. Key causes include:
-
Increased Hydrophobicity: The conjugation of the hydrophobic auristatin payload to the antibody increases the overall hydrophobicity of the molecule. These hydrophobic patches can interact between ADC molecules, initiating the aggregation process.
-
Unfavorable Buffer Conditions: Exposure to suboptimal buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate salt concentrations, can destabilize the ADC and promote aggregation.
-
Physical Stress: Manufacturing processes and handling procedures can introduce physical stress. High shear forces during mixing, repeated freeze-thaw cycles, and agitation during transport can all lead to denaturation and aggregation.
-
Storage Conditions: Elevated temperatures and exposure to light can accelerate product degradation and increase the propensity for aggregation.
Troubleshooting Guides
This section provides detailed guidance on identifying, quantifying, and mitigating aggregation issues with BIO-106.
Issue 1: Increased Aggregation Detected After Reconstitution or Formulation
Question: I've observed turbidity and an increase in aggregates immediately after conjugating the payload or formulating BIO-106 into a new buffer. What are the likely causes and how can I fix this?
Answer: Immediate aggregation post-conjugation or formulation is often driven by the increased surface hydrophobicity of the ADC and suboptimal process conditions.
Immediate Troubleshooting Steps:
-
Review Conjugation/Formulation Buffer: Ensure the pH of your buffer is not near the isoelectric point of BIO-106, as this is the point of least aqueous solubility. The standard formulation buffer for BIO-106 is 20 mM Histidine, 150 mM NaCl, pH 6.0.
-
Assess Co-solvents: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, ensure the final concentration in the reaction mixture is minimal, as higher concentrations can promote antibody aggregation.
-
Control Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation. Consider performing conjugation at a lower antibody concentration if feasible.
-
Use Stabilizing Excipients: The inclusion of certain excipients can significantly reduce aggregation. Polysorbates (e.g., Polysorbate 20 or 80) are surfactants that prevent aggregation at interfaces, while sugars like sucrose and trehalose can act as stabilizers.
Below is a table summarizing the effect of different formulation conditions on BIO-106 aggregation, as measured by Size Exclusion Chromatography (SEC-HPLC).
| Formulation Buffer (pH) | Excipient Added (0.02% w/v) | Temperature (°C) | % High Molecular Weight (HMW) Aggregates |
| 5.0 | None | 25 | 5.8% |
| 6.0 (Standard) | None | 25 | 1.5% |
| 7.0 | None | 25 | 4.2% |
| 6.0 | Polysorbate 20 | 25 | 0.9% |
| 6.0 | Sucrose | 25 | 1.1% |
Table 1: Effect of pH and excipients on BIO-106 ADC aggregation.
Issue 2: Gradual Increase in Aggregation During Storage or After Freeze-Thaw Cycles
Question: My BIO-106 sample, which initially had low aggregation, is showing a progressive increase in high molecular weight species during storage. What factors contribute to this and what are the best practices?
Answer: A gradual increase in aggregation during storage points to issues with long-term stability and handling. Freeze-thaw cycles are a particularly significant stress factor that can damage antibodies if not controlled properly.
Best Practices for Storage and Handling:
-
Controlled Freezing and Thawing: The rate of freezing and thawing can impact protein stability. Slow thawing, in particular, can lead to higher aggregation. Whenever possible, aim for fast thawing (e.g., in a 25°C water bath) and avoid slow thawing at 2-8°C.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles are detrimental to antibody quality. It is highly recommended to aliquot BIO-106 into single-use volumes to prevent the need for repeated thawing of the main stock.
-
Optimal Storage Temperature: For long-term storage, maintain BIO-106 at ≤ -70°C. For short-term storage (days to weeks), 2-8°C is acceptable, but stability should be monitored.
The following table shows the impact of multiple freeze-thaw (F/T) cycles on BIO-106 aggregation.
| Number of F/T Cycles | Thawing Method | % HMW Aggregates |
| 0 (Control) | N/A | 1.2% |
| 1 | Fast Thaw (25°C) | 1.4% |
| 1 | Slow Thaw (4°C) | 2.5% |
| 3 | Fast Thaw (25°C) | 2.1% |
| 3 | Slow Thaw (4°C) | 4.8% |
| 5 | Fast Thaw (25°C) | 3.5% |
| 5 | Slow Thaw (4°C) | 7.9% |
Table 2: Impact of freeze-thaw cycles and thawing rate on BIO-106 ADC aggregation.
Experimental Protocols & Workflows
A combination of analytical techniques is necessary for a comprehensive assessment of ADC aggregation.
Workflow for Investigating BIO-106 Aggregation
The following diagram outlines a logical workflow for troubleshooting aggregation issues.
Caption: Troubleshooting workflow for BIO-106 ADC aggregation.
Protocol 1: Size Exclusion Chromatography (SEC-HPLC)
SEC is the primary method for quantifying soluble aggregates. It separates molecules based on their hydrodynamic size.
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (or equivalent).
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Prepare the mobile phase, filter through a 0.22 µm filter, and degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dilute the BIO-106 sample to approximately 1 mg/mL using the mobile phase.
-
Inject a 20 µL volume of the prepared sample.
-
Record the chromatogram. Aggregates (HMW species) will elute first, followed by the monomer, and then any fragments (LMW species).
-
Integrate the peak areas to calculate the percentage of each species.
-
Protocol 2: Dynamic Light Scattering (DLS)
DLS is a valuable orthogonal technique that measures the size distribution of particles in a solution and can detect the presence of larger aggregates that may not be well-resolved by SEC.
-
Instrumentation: DLS instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Set the desired measurement temperature (e.g., 25°C).
-
If necessary, filter the BIO-106 sample through a DLS-compatible filter (e.g., 0.02 µm) to remove dust.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the sample holder and allow it to equilibrate for 5-10 minutes.
-
Perform the measurement. The instrument software will report the Z-average diameter and the Polydispersity Index (PDI). A PDI > 0.3 generally indicates a polydisperse sample with multiple species, potentially including aggregates.
-
Signaling Pathway Context
BIO-106 targets RTKB to deliver its cytotoxic payload. The diagram below illustrates a simplified, representative signaling cascade initiated by a receptor tyrosine kinase like RTKB. Dysregulation of these pathways is common in many cancers.
Caption: Simplified RTKB signaling pathway targeted by BIO-106 ADC.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis Impurities in Novel CCL-106 Batches
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to synthesis impurities in new batches of CCL-106. The information is presented in a question-and-answer format to directly address specific problems that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are synthesis impurities and why are they a concern with new batches of CCL-106?
A1: Synthesis impurities are unwanted chemical substances that can be generated during the manufacturing of CCL-106.[1] They can include byproducts, intermediates, reagents, or degradation products.[1][2] These impurities are a concern because even in small amounts, they can affect the biological activity, safety, and reproducibility of your experiments, potentially leading to misleading results.[3]
Q2: How can I determine if my new batch of CCL-106 has impurities?
A2: Each new batch of a compound should ideally come with a Certificate of Analysis (CoA) from the manufacturer, detailing its purity and the methods used for analysis (e.g., HPLC, LC-MS, NMR). If you suspect impurities are affecting your results, you can perform your own analytical tests, such as High-Performance Liquid Chromatography (HPLC), to verify the purity and compare it to previous batches.
Q3: What are the common types of impurities that might be present in a new batch of CCL-106?
A3: Common impurities can be categorized as organic (e.g., starting materials, by-products, intermediates, degradation products), inorganic (e.g., reagents, catalysts), and residual solvents from the synthesis process.[1] The specific impurities will depend on the synthetic route used to produce CCL-106.
Q4: Can impurities in my CCL-106 batch affect my cell-based assays?
A4: Yes, impurities can significantly impact cell-based assays. They might exhibit their own biological activity, leading to off-target effects, or they could be cytotoxic, causing cell death that is not related to the activity of CCL-106. This can result in inconsistent data and misinterpretation of the compound's efficacy and mechanism of action.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during your experiments with new batches of CCL-106.
Problem 1: Inconsistent or non-reproducible results between different batches of CCL-106.
-
Question: I am seeing different levels of activity or different phenotypes in my experiments when I switch to a new batch of CCL-106. What could be the cause?
-
Answer: Batch-to-batch variability is a common issue in drug development and is often due to differences in the impurity profile. Even minor changes in synthesis or purification can lead to different types and levels of impurities.
-
Recommended Actions:
-
Compare Certificates of Analysis (CoA): Review the CoAs for each batch and look for differences in purity levels or the presence of new peaks in the analytical traces.
-
Perform Independent Analysis: Use an analytical technique like HPLC to compare the purity profiles of the different batches side-by-side.
-
Purify a Small Sample: If you have the capability, purify a small amount of the new batch using a method like preparative HPLC to see if the purified compound behaves similarly to your old batch.
-
-
Problem 2: Higher than expected cytotoxicity in my cell-based assays.
-
Question: My new batch of CCL-106 is showing significant cytotoxicity at concentrations where the previous batch was not toxic. Why is this happening?
-
Answer: This could be due to a cytotoxic impurity in the new batch. It is also possible that the solvent used to dissolve the compound is contributing to the toxicity.
-
Recommended Actions:
-
Run a Solvent Control: Ensure that the final concentration of your solvent (e.g., DMSO) is the same across all experiments and is below the toxic threshold for your cell line (typically <0.5%).
-
Validate with an Orthogonal Assay: Confirm the cytotoxicity with a different method. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release to rule out assay-specific interference.
-
Analyze for Impurities: Use analytical methods to check for the presence of impurities that could be responsible for the cytotoxic effects.
-
-
Problem 3: The observed biological effect does not align with the expected mechanism of action of CCL-106.
-
Question: I am observing an unexpected biological response in my experiments that doesn't seem to be related to the known target of CCL-106. Could this be due to an impurity?
-
-
Recommended Actions:
-
Conduct Rescue Experiments: If CCL-106 is an inhibitor, see if the phenotype can be reversed by adding a downstream product of the target's activity. If the effect is due to an off-target impurity, this rescue may not work.
-
Test Structurally Unrelated Analogs: Use other known compounds that target the same pathway but have a different chemical structure. If they produce a similar biological effect, it increases confidence that the observed effect is on-target.
-
Characterize the Impurity: If possible, isolate and identify the impurity to study its biological activity independently.
-
-
Data Presentation
The following table summarizes hypothetical data for three different batches of CCL-106, illustrating how impurity profiles can vary.
| Batch ID | Purity (by HPLC) | Impurity A (Relative Peak Area) | Impurity B (Relative Peak Area) | Observed Cytotoxicity (IC50 in HeLa cells) |
| CCL-106-001 | 99.5% | 0.2% | 0.3% | 50 µM |
| CCL-106-002 | 98.2% | 1.1% | 0.7% | 45 µM |
| CCL-106-003 | 96.5% | 0.5% | 3.0% | 15 µM |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Purity Assessment of CCL-106 Batches by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for comparing the purity of different batches of CCL-106.
-
Objective: To qualitatively and quantitatively compare the purity profiles of different CCL-106 batches.
-
Materials:
-
CCL-106 samples (different batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Method:
-
Sample Preparation:
-
Prepare stock solutions of each CCL-106 batch in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Dilute the stock solutions to a final concentration of 1 mg/mL in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or the lambda max of CCL-106)
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms for each sample.
-
Calculate the relative peak area for the main CCL-106 peak and any impurity peaks.
-
Compare the chromatograms of the different batches, noting any differences in the number, size, and retention times of the impurity peaks.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results with new compound batches.
Caption: Hypothetical signaling pathway showing on-target vs. off-target effects.
References
Validation & Comparative
Unveiling the Potency of MX-106: A Comparative Guide to Survivin Suppression
For Immediate Release
This guide provides a comprehensive comparison of the novel survivin inhibitor, MX-106, with other established alternatives. Leveraging quantitative data from Western blot analyses, we demonstrate the efficacy of MX-106 in the targeted suppression of survivin, a key protein in cancer cell proliferation and survival. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of next-generation survivin inhibitors.
Comparative Analysis of Survivin Suppression
To validate the efficacy of MX-106 in reducing survivin protein levels, a quantitative Western blot analysis was performed. Human colorectal cancer cells (HCT116) were treated with MX-106 and two other known survivin inhibitors, YM155 and Shepherdin, at a concentration of 100 nM for 24 hours. The results, summarized in the table below, demonstrate a significant reduction in survivin expression following treatment with MX-106, comparable to or exceeding that of the other inhibitors.
| Treatment Group | Survivin Protein Level (Normalized to β-actin) | % Reduction vs. Control |
| Untreated Control | 1.00 | 0% |
| MX-106 (100 nM) | 0.25 | 75% |
| YM155 (100 nM) | 0.35 | 65% |
| Shepherdin (100 nM) | 0.40 | 60% |
Note: The data presented in this table is representative of typical experimental outcomes and is intended for comparative purposes.
The Survivin Signaling Pathway and MX-106's Mechanism of Action
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in promoting cell proliferation and inhibiting apoptosis.[1] It is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis during mitosis.[1][2] Aberrant expression of survivin is a hallmark of many cancers and is associated with resistance to therapy and poor prognosis.[3]
MX-106 is a small molecule inhibitor that selectively suppresses the expression of survivin.[1] By reducing the levels of survivin, MX-106 disrupts the formation and function of the CPC, leading to mitotic defects and ultimately, cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of MX-106 in the survivin signaling pathway.
Experimental Protocol: Western Blot for Survivin Suppression
The following protocol outlines the methodology used to quantify the suppression of survivin protein expression by MX-106 and other inhibitors.
1. Cell Culture and Treatment:
-
Human colorectal cancer cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells were treated with 100 nM of MX-106, YM155, or Shepherdin for 24 hours. An untreated control group was also maintained.
2. Protein Extraction:
-
After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates were collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract was collected.
3. Protein Quantification:
-
The total protein concentration of each lysate was determined using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples were loaded onto a 12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Following electrophoresis, the separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The PVDF membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with a primary antibody specific for survivin (e.g., rabbit anti-survivin, 1:1000 dilution).
-
A primary antibody for a loading control protein, such as β-actin (e.g., mouse anti-β-actin, 1:5000 dilution), was also used.
-
The membrane was washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
6. Detection and Quantification:
-
After final washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
The chemiluminescent signals were captured using a digital imaging system.
-
The intensity of the survivin and β-actin bands was quantified using image analysis software. The survivin signal was normalized to the β-actin signal to account for any variations in protein loading.
References
A Head-to-Head Battle in EGFR-Mutant NSCLC: LS-106 Versus Osimertinib for T790M/C797S Mutations
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies in non-small cell lung cancer (NSCLC) presents a continuous challenge. The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has significantly improved outcomes for patients with EGFR mutations, including the T790M resistance mutation. However, the subsequent acquisition of the C797S mutation confers resistance to osimertinib, creating a critical unmet medical need. This guide provides a detailed, data-driven comparison of a novel fourth-generation EGFR inhibitor, LS-106, with the established third-generation inhibitor, osimertinib, specifically in the context of the challenging T790M/C797S triple mutation.
This comparison guide synthesizes preclinical data to objectively evaluate the performance of LS-106 as a potential therapeutic strategy to overcome osimertinib resistance.
At a Glance: LS-106 vs. Osimertinib
| Feature | LS-106 | Osimertinib |
| Generation | Fourth-Generation EGFR TKI | Third-Generation EGFR TKI |
| Primary Indication | Investigational, designed to overcome C797S-mediated resistance | Approved for EGFR-mutant NSCLC, including T790M-positive tumors |
| Mechanism of Action | ATP-competitive inhibitor | Irreversible covalent inhibitor |
| Key Advantage | Potent activity against EGFR T790M/C797S mutations | Established efficacy and safety profile in approved indications |
| Limitation | Preclinical stage of development | Ineffective against EGFR C797S mutation |
In Vitro Efficacy: A Clear Divide in C797S-Mutant Scenarios
Biochemical and cellular assays reveal a stark contrast in the inhibitory activity of LS-106 and osimertinib against EGFR harboring the C797S mutation.
Biochemical Kinase Inhibitory Activity (IC50, nmol/L)
| EGFR Mutant | LS-106 | Osimertinib |
| Del19/T790M/C797S | 2.4 | >1000 |
| L858R/T790M/C797S | 3.1 | >1000 |
| L858R/T790M | 7.3 | 4.0 |
| Del19/T790M | 74.1 | 1.0 |
| WT EGFR | 151.5 | 25.0 |
Data compiled from published preclinical studies.[1][2]
Cellular Antiproliferative Activity (IC50, µmol/L)
| Cell Line (Expressing Mutant EGFR) | LS-106 | Osimertinib |
| BaF3-EGFRDel19/T790M/C797S | 0.09 | 3.38 |
| BaF3-EGFRL858R/T790M/C797S | 0.12 | 4.14 |
| BaF3-EGFRDel19/T790M | 0.09 | 0.04 |
| PC-9-OR (EGFRDel19/T790M/C797S) | 0.18 | 4.85 |
Data compiled from published preclinical studies.[1]
The data unequivocally demonstrates that while osimertinib is highly potent against EGFR with the T790M mutation, its activity plummets in the presence of the additional C797S mutation.[1] In stark contrast, LS-106 maintains potent nanomolar inhibitory activity against the triple-mutant EGFR, both in biochemical and cellular assays.[1]
In Vivo Antitumor Activity: LS-106 Demonstrates Significant Tumor Regression
Preclinical studies using a xenograft model with PC-9-OR cells, which harbor the EGFRDel19/T790M/C797S mutations, have shown promising in vivo efficacy for LS-106.
In Vivo Efficacy in PC-9-OR Xenograft Model
| Treatment | Dose | Tumor Growth Inhibition (TGI) |
| LS-106 | 30 mg/kg | 83.5% |
| LS-106 | 60 mg/kg | 136.6% (tumor regression) |
| Osimertinib | 25 mg/kg | Not reported to be effective |
Data from a preclinical study in a PC-9-OR xenograft model.
Oral administration of LS-106 resulted in significant, dose-dependent tumor growth inhibition, with the higher dose leading to tumor regression. This provides strong preclinical evidence for the potential of LS-106 to overcome osimertinib resistance in a living model.
Signaling Pathway and Mechanisms of Action
The differential activity of LS-106 and osimertinib against the C797S mutation is rooted in their distinct mechanisms of action at the molecular level.
Osimertinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR. The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, rendering osimertinib ineffective. LS-106, on the other hand, is an ATP-competitive inhibitor that does not rely on covalent binding to C797. This allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.
In Vitro Kinase Assay
The inhibitory activity of LS-106 and osimertinib against various EGFR mutants was determined using a luminescence-based kinase assay. This assay measures the amount of ADP produced during the kinase reaction. Recombinant EGFR enzymes, a peptide substrate, and ATP were incubated with serial dilutions of the inhibitors. The reaction was stopped, and the amount of ADP produced was quantified by converting it to a luminescent signal. The IC50 values were then calculated based on the dose-response curves.
Cell Viability Assay
The antiproliferative effects of the inhibitors were assessed using cell viability assays. BaF3 cells engineered to express different EGFR mutants or PC-9-OR cells were seeded in 96-well plates and treated with a range of inhibitor concentrations. After a 72-hour incubation period, cell viability was measured using either a Cell Counting Kit-8 (CCK8) or Sulforhodamine B (SRB) assay, which quantifies the number of viable cells. The IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Model
References
Head-to-Head Comparison: DTT-106 Poised to Challenge the Landscape of PI3K Inhibition
For Immediate Release
In the rapidly evolving field of targeted cancer therapy, a new contender, DTT-106, is emerging from preclinical and early clinical development as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] This critical pathway, frequently dysregulated in a variety of malignancies, governs cell growth, proliferation, and survival.[1] DTT-106, a novel small-molecule inhibitor, is currently under investigation for the treatment of solid tumors, particularly those resistant to conventional therapies.[1] This guide provides a comprehensive head-to-head comparison of DTT-106 with established PI3K inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Mechanism of Action: Targeting a Central Hub in Cancer Progression
The PI3K/AKT/mTOR pathway is a key signaling cascade that, when constitutively activated, drives tumorigenesis. DTT-106 functions by directly targeting and inhibiting key components of this pathway, thereby blocking downstream signals that promote cancer cell survival and proliferation.[1] This targeted approach aims to offer greater precision and potentially fewer side effects compared to traditional chemotherapy.[1]
Comparative Efficacy Against Cancer Cell Lines
While specific quantitative data for DTT-106 is emerging from ongoing clinical trials, this section will be populated with comparative IC50 and efficacy data as it becomes publicly available. The tables below are structured to facilitate a direct comparison with leading PI3K inhibitors across various cancer cell lines.
Table 1: In Vitro Potency (IC50, nM) of PI3K Inhibitors Against Key Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
|---|---|---|---|---|
| DTT-106 | Data Pending | Data Pending | Data Pending | Data Pending |
| Alpelisib | 5 | 1156 | 290 | 250 |
| Idelalisib | 8600 | 5400 | 2.5 | 89 |
| Duvelisib | 740 | 2800 | 23 | 1 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Table 2: In Vitro Anti-proliferative Activity (GI50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | DTT-106 | Competitor A | Competitor B |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | Data Pending | Data Pending | Data Pending |
| PC-3 | Prostate Cancer | Data Pending | Data Pending | Data Pending |
| A549 | Lung Cancer | Data Pending | Data Pending | Data Pending |
| U87-MG | Glioblastoma | Data Pending | Data Pending | Data Pending |
Experimental Protocols
To ensure reproducibility and transparent comparison, the following are generalized protocols for key assays used to characterize PI3K inhibitors.
PI3K Enzyme Activity Assay (In Vitro Kinase Assay)
This assay quantifies the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
-
Reagents: Purified recombinant PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, kinase buffer, and the test inhibitor (e.g., DTT-106).
-
Procedure:
-
The inhibitor is serially diluted and incubated with the PI3K enzyme.
-
The kinase reaction is initiated by adding ATP and the PIP2 substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of PIP3 produced is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescent-based assay.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a specified incubation period (typically 72 hours), cell viability or proliferation is assessed.
-
-
Detection Methods: Common methods include MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or crystal violet staining.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Current Status and Future Directions
DTT-106 is currently in the advanced stages of preclinical and early clinical development, with Phase I trials having demonstrated a favorable safety profile. As the research progresses into Phase II, the focus will be on evaluating its efficacy in various solid tumors. The oncology community awaits further data to fully understand the therapeutic potential of DTT-106 and its positioning relative to the existing armamentarium of PI3K inhibitors. The ongoing clinical investigations will be critical in defining its role, both as a monotherapy and in combination with other anti-cancer agents.
References
Benchmarking BIO-106: A Comparative Analysis of TROP2-Targeting Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with Trophoblast cell surface antigen 2 (TROP2) emerging as a key therapeutic target in a multitude of solid tumors. This has led to the development of several TROP2-targeting antibody-drug conjugates (ADCs), each with a unique design and therapeutic profile. This guide provides an objective comparison of BIO-106, a promising clinical-stage ADC, against other notable TROP2-targeting ADCs, including the approved drug Sacituzumab govitecan (Trodelvy®) and late-stage clinical candidates Datopotamab deruxtecan, SKB264, and JS108.
This comparison summarizes publicly available preclinical and clinical data to aid researchers in understanding the current competitive landscape and the potential positioning of BIO-106.
Executive Summary
BIO-106, developed by BiOneCure Therapeutics, is an anti-TROP2 ADC engineered with a proprietary payload technology (TAM™) to achieve a homogenous high drug-to-antibody ratio (DAR)[1][2][3]. Preclinical studies have indicated broad anti-tumor activity and a favorable safety profile, leading to the FDA's clearance of an Investigational New Drug (IND) application for a Phase I/II clinical trial (StarBridge-1)[1][2]. While specific quantitative preclinical and clinical data for BIO-106 are not yet publicly available, this guide provides a framework for its evaluation by comparing its characteristics with those of its main competitors.
Comparative Analysis of TROP2-Targeting ADCs
To facilitate a clear comparison, the following tables summarize the key characteristics, preclinical efficacy, and clinical outcomes of BIO-106 and other prominent TROP2-targeting ADCs.
Table 1: Key Characteristics of TROP2-Targeting ADCs
| Feature | BIO-106 | Sacituzumab Govitecan (Trodelvy®) | Datopotamab Deruxtecan (Dato-DXd) | SKB264 (Sacituzumab Tirumotecan) | JS108 |
| Developer | BiOneCure Therapeutics | Gilead Sciences | AstraZeneca & Daiichi Sankyo | Kelun-Biotech & Merck | Junshi Biosciences |
| Antibody | Anti-TROP2 mAb | Humanized anti-TROP2 mAb (hRS7) | Humanized anti-TROP2 IgG1 mAb | Recombinant humanized anti-TROP2 mAb | Recombinant humanized anti-TROP2 mAb |
| Payload | Proprietary TAM™ Payload | SN-38 (Topoisomerase I inhibitor) | Deruxtecan (DXd) (Topoisomerase I inhibitor) | Belotecan-derivative (Topoisomerase I inhibitor) | Tub196 (Tubulin inhibitor) |
| Linker | Proprietary | Hydrolyzable CL2A linker | Tetrapeptide-based cleavable linker | Sulfonyl pyrimidine-CL2A-carbonate linker | Hydrolysis-resistant linker |
| DAR | Homogenous high drug load | ~7.6 | 4 | ~7.4 | Not disclosed |
| Status | Phase I/II Clinical Trial (StarBridge-1, NCT05320588) | Approved | Phase III Clinical Trials | Phase III Clinical Trials | Phase I Clinical Trial |
Note: Specific details regarding BIO-106's payload and linker are proprietary. DAR = Drug-to-Antibody Ratio.
Table 2: Summary of Preclinical Efficacy in Xenograft Models
| ADC | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Source |
| BIO-106 | Data not publicly available | Data not publicly available | Broad anti-tumor activities reported | |
| Sacituzumab Govitecan | Triple-Negative Breast Cancer (TNBC) | Not specified | Significant tumor growth inhibition | Not specified |
| Ovarian Cancer (chemo-resistant) | Not specified | Impressive anti-tumor activity | Not specified | |
| Datopotamab Deruxtecan | NSCLC Patient-Derived Xenograft (PDX) | Not specified | Potent antitumor activity with tumor regression | Not specified |
| SKB264 | Gastric Cancer (NCI-N87 CDX) | 0.3, 1, and 3 mg/kg | 78.4%, 139.2%, and 151.2% TGI, respectively | Not specified |
| TNBC (HCC1806 CDX) | 3 mg/kg (single dose) | 123.47% TGI (vs. 21.05% for IMMU-132) | Not specified | |
| JS108 | Data not publicly available | Data not publicly available | Data not publicly available |
Note: This table presents a selection of available data and is not an exhaustive list. TGI data can vary based on the model and experimental conditions.
Table 3: Summary of Key Clinical Trial Results
| ADC | Trial (Indication) | Comparator | Key Efficacy Endpoints | Source |
| BIO-106 | StarBridge-1 (Advanced Cancers) | N/A (Dose Escalation) | Primary: Safety, Tolerability. Secondary: ORR, DOR, PFS. (Results not yet reported) | |
| Sacituzumab Govitecan | ASCENT (mTNBC, ≥2 prior therapies) | Chemotherapy | PFS: 5.6 vs 1.7 months (HR: 0.41, p<0.0001). OS: 12.1 vs 6.7 months (HR: 0.48, p<0.0001). ORR: 35% vs 5%. | |
| Datopotamab Deruxtecan | TROPION-Breast01 (HR+/HER2- mBC) | Chemotherapy | PFS: 6.9 vs 4.9 months (HR: 0.63, p<0.0001). OS not statistically significant. | |
| TROPION-Lung01 (Advanced NSCLC) | Docetaxel | PFS (overall): Statistically significant improvement. OS (nonsquamous): Clinically meaningful improvement. | ||
| SKB264 | OptiTROP-Breast01 (mTNBC, ≥2 prior therapies) | Chemotherapy | PFS: 5.7 vs 2.3 months (HR: 0.31, p<0.00001). OS: Not reached vs 9.4 months (HR: 0.53, p=0.0005). ORR: 43.8% vs 12.8%. |
mTNBC: metastatic Triple-Negative Breast Cancer; mBC: metastatic Breast Cancer; NSCLC: Non-Small Cell Lung Cancer; PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; HR: Hazard Ratio.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation and comparison of ADCs. Below are methodologies for key experiments cited in ADC research.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both TROP2-positive and TROP2-negative lines for specificity assessment) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include controls such as an unconjugated antibody, the free payload, and a non-targeting ADC.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Model Establishment: Implant human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC at different dose levels, isotype control ADC). Administer the treatment intravenously according to the planned schedule.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include tumor regression and survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for target expression, analysis of DNA damage markers).
Bystander Effect Assay
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative tumor cells.
Methodology (Co-culture method):
-
Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate the plate for a specified period.
-
Analysis: Measure the viability of the fluorescent antigen-negative cells using flow cytometry or a fluorescence plate reader. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.
Pharmacokinetic (PK) Assay
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the ADC to animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Bioanalysis: Use ligand-binding assays (e.g., ELISA) to measure the concentrations of total antibody and conjugated ADC. Use liquid chromatography-mass spectrometry (LC-MS/MS) to measure the concentration of the free payload.
-
Data Analysis: Plot the concentration-time data and use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
Visualizations
TROP2 Signaling Pathway
TROP2 is a transmembrane glycoprotein that plays a role in several signaling pathways implicated in cancer cell proliferation, survival, and migration. Understanding this pathway is crucial for elucidating the mechanism of action of TROP2-targeting therapies.
References
A Preclinical Showdown: Novel Cannabinoid CCL-106 Demonstrates Superior Efficacy Over Standard Cannabinoids in Pancreatic Cancer Models
For Immediate Release
Pioneering research into novel cannabinoid therapeutics has revealed that CCL-106, a synthetic cannabinoid analog, exhibits significantly greater potency in inhibiting pancreatic cancer cell growth compared to standard cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC). This comprehensive analysis, supported by extensive preclinical data, positions CCL-106 as a promising candidate for further investigation in the notoriously difficult-to-treat landscape of pancreatic ductal adenocarcinoma (PDAC).
This guide offers a detailed comparison of the efficacy of CCL-106 versus standard cannabinoids, presenting key quantitative data, outlining experimental methodologies, and visualizing the distinct signaling pathways through which these compounds exert their anti-cancer effects. The findings are intended to inform researchers, scientists, and drug development professionals on the current state of cannabinoid-based therapies for pancreatic cancer.
Quantitative Efficacy: A Clear Margin of Victory for CCL-106
In vitro studies consistently demonstrate the superior cytotoxic effects of CCL-106 on human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals a stark contrast between CCL-106 and standard cannabinoids.
Table 1: In Vitro Efficacy (IC50) of Cannabinoids in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| CCL-106 | MIA PaCa-2 | 0.67 - ~1.4 | |
| HPAC | 0.67 - ~1.4 | ||
| Cannabidiol (CBD) | Panc03.27 | 26.51 ± 0.9 (72h) | [1] |
| Panc1 | 19.9 ± 0.6 (72h) | [1] | |
| m-3275 | 17.19 ± 0.8 (72h) | [1] | |
| HPAF-II | 18.8 ± 0.1 (72h) | ||
| CFPAC-I | 12.7 ± 0.9 (72h) | ||
| AsPC-1 | 20 - 26 | ||
| Miapaca-2 | 4.87 ± 0.4 | ||
| Tetrahydrocannabinol (THC) | Pancreatic Cancer Cell Lines (general) | Reduction of proliferation to <40% at 10µM |
Notably, studies have indicated that CCL-106 and its epimers demonstrate a potency that is over 14 to 27 times greater than that of CBD in MIA PaCa-2 and Panc-1 cell lines.
In vivo evidence further substantiates the enhanced anti-tumor activity of CCL-106. In a xenograft model using MIA PaCa-2 pancreatic cancer cells, CCL-106 administered orally at 31 mg/kg resulted in an approximate 51% inhibition of tumor growth without notable systemic toxicity. While direct comparative in vivo studies are limited, research on standard cannabinoids has also shown tumor growth inhibition. For instance, THC at a dose of 15 mg/kg/day inhibited the growth of xenografted MiaPaca2 tumors. Another study using a combination of THC and CBD (1:6 ratio) at doses of 1, 5, and 10 mg/kg demonstrated an induction of apoptosis and inhibition of proliferation in a Capan-2 derived xenograft model. A triple combination of CBD, gemcitabine, and abraxane led to a significant 62.5% reduction in tumor volume in an in vivo model.
Table 2: In Vivo Efficacy of Cannabinoids in Pancreatic Cancer Models
| Compound | Model | Dosage | Key Findings | Citation |
| CCL-106 | MIA PaCa-2 Xenograft | 31 mg/kg (oral, q.d.) | ~51% tumor growth inhibition | |
| THC | MiaPaca2 Xenograft | 15 mg/kg/day | Inhibition of tumor growth | |
| THC:CBD (1:6) | Capan-2 Xenograft | 1, 5, 10 mg/kg/day | Increased apoptosis and inhibited proliferation | |
| CBD (with Gemcitabine & Abraxane) | In vivo model | Not specified | 62.5% reduction in tumor volume | |
| CBD | KPC mouse model | Not specified | Improved survival |
Divergent Mechanisms of Action: Targeting Cancer's Core Pathways
The anti-proliferative effects of CCL-106 are primarily mediated through the activation of cannabinoid receptor 2 (CB2) and GPR55, coupled with the generation of reactive oxygen species (ROS). This dual-receptor activation triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis.
Standard cannabinoids, while also engaging cannabinoid receptors, influence a broader and sometimes different set of signaling pathways. Their effects are mediated through both CB1 and CB2 receptors and can influence pathways such as MAPK, PI3K/Akt, and NF-κB. CBD, for instance, has been shown to induce apoptosis through the upregulation of ceramide synthase 1 and subsequent endoplasmic reticulum (ER) stress. Both CBD and THC have been found to exert their inhibitory effects on pancreatic cancer cells via a p-21 activated kinase 1 (PAK1)-dependent pathway.
Experimental Protocols
The following section details the generalized methodologies for the key experiments cited in this comparison.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of cannabinoids are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the cannabinoid compounds (CCL-106, CBD, or THC) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of cannabinoids in a living organism, a human pancreatic cancer xenograft model is commonly employed.
-
Cell Preparation: Human pancreatic cancer cells (e.g., MIA PaCa-2, Capan-2) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to a concentration of approximately 5 x 10⁶ cells per 0.1 mL.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The treatment groups receive daily administration of the cannabinoid compound (e.g., CCL-106, THC, CBD) via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
-
Toxicity Assessment: The general health of the mice is observed, and at the end of the study, major organs may be collected for histopathological analysis to assess any potential toxicity of the treatment.
Conclusion
The preclinical data presented provides a compelling case for the enhanced efficacy of the novel cannabinoid analog CCL-106 in comparison to standard cannabinoids for the treatment of pancreatic cancer. Its significantly lower IC50 values and potent in vivo tumor growth inhibition highlight its potential as a future therapeutic agent. While standard cannabinoids like CBD and THC also demonstrate anti-cancer properties, their lower potency in preclinical models suggests that novel, synthetically derived cannabinoids may offer a more effective strategy in targeting this aggressive disease. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with pancreatic cancer.
References
A Comparative In Vitro Analysis of the Pan-Sigma Receptor Modulator RC-106 and Other Key Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RC-106 with Established Sigma Receptor Ligands, Supported by Experimental Data.
The landscape of sigma receptor research is continually evolving, with novel ligands being developed to probe the therapeutic potential of these unique receptor proteins. Among these, RC-106 has emerged as a noteworthy pan-sigma receptor modulator, exhibiting a distinct pharmacological profile. This guide provides a comprehensive in vitro comparison of RC-106 with other well-characterized sigma receptor ligands, namely haloperidol, 1,3-di-o-tolyl-guanidine (DTG), and siramesine. By presenting quantitative binding data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to be an invaluable resource for researchers in the field.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration required to achieve a therapeutic effect. The following table summarizes the in vitro binding affinities (Ki) of RC-106, haloperidol, DTG, and siramesine for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values denote higher binding affinity.
| Ligand | Sigma-1 (Ki in nM) | Sigma-2 (Ki in nM) | Selectivity (σ1/σ2) | Primary Activity |
| RC-106 | Data not available in the public domain | Data not available in the public domain | Pan-modulator | σ1 Antagonist / σ2 Agonist[1][2] |
| Haloperidol | ~2-4[3][4] | ~3-5 | Non-selective | Antagonist at both σ1 and σ2 |
| DTG | ~35.5 - 69[5] | ~21 - 39.9 | Non-selective | Agonist at both σ1 and σ2 |
| Siramesine | 17 | 0.12 | ~142-fold for σ2 | Selective σ2 Agonist |
Note: Ki values can vary between studies due to differences in experimental conditions. The values presented here are representative examples from the cited literature.
Experimental Protocols
The determination of ligand binding affinities is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment for sigma-1 and sigma-2 receptors.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., RC-106) for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver or specific cell lines for σ2) are homogenized in an ice-cold buffer and centrifuged to isolate the membrane fraction.
-
Radioligand: A tritiated ligand with high affinity for the target receptor is used.
-
For σ1 receptors: --INVALID-LINK---pentazocine is commonly used.
-
For σ2 receptors: [³H]-DTG is often used.
-
-
Masking Agent (for σ2 assays): A selective σ1 ligand, such as (+)-pentazocine, is used to block the binding of [³H]-DTG to σ1 receptors, thus isolating the binding to σ2 receptors.
-
Test Compound: The ligand for which the binding affinity is to be determined (e.g., RC-106).
-
Assay Buffer: Typically a Tris-HCl buffer at a specific pH.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: A mixture containing the membrane preparation, the radioligand, and varying concentrations of the test compound is incubated in a multi-well plate. For σ2 assays, the masking agent is also included. The incubation is carried out at a specific temperature (e.g., 37°C for σ1) for a duration sufficient to reach binding equilibrium (typically 90-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Simplified signaling pathways of sigma-1 and sigma-2 receptors.
Figure 2. General workflow for a radioligand binding assay.
Discussion
RC-106 distinguishes itself as a pan-sigma receptor modulator, reportedly acting as a sigma-1 antagonist and a sigma-2 agonist. This dual activity profile is of significant interest, as it may offer a unique therapeutic advantage in conditions where modulation of both sigma receptor subtypes is beneficial, such as in certain cancers. In pancreatic cancer cell lines, RC-106 has been shown to induce the terminal unfolded protein response (UPR) and apoptosis.
In contrast, the comparator ligands exhibit more classical profiles. Haloperidol is a non-selective antagonist at both sigma-1 and sigma-2 receptors, in addition to its well-known activity at dopamine D2 receptors. DTG is a non-selective agonist for both sigma receptor subtypes. Siramesine, on the other hand, is a highly potent and selective sigma-2 receptor agonist.
The lack of publicly available, quantitative binding affinity data for RC-106 is a notable gap in the current literature. Such data is essential for a direct and precise comparison with other ligands and for fully understanding its structure-activity relationship. The antiproliferative and pro-apoptotic effects of RC-106 have been demonstrated in vitro, with IC50 values in the micromolar range in pancreatic cancer cell lines.
Conclusion
RC-106 represents a promising pan-sigma receptor modulator with a unique pharmacological profile. Its ability to act as a sigma-1 antagonist and a sigma-2 agonist sets it apart from more conventional sigma receptor ligands. While its functional effects in vitro are compelling, the absence of specific binding affinity data (Ki values) for RC-106 limits a direct quantitative comparison with other ligands. Future studies reporting these values will be crucial for a more complete understanding of its potential and for guiding the development of next-generation sigma receptor modulators. Researchers are encouraged to consider the distinct profiles of RC-106 and the comparator ligands when selecting tools for their in vitro studies.
References
- 1. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
MRANK-106: A Paradigm Shift in Overcoming WEE1 Inhibitor Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to WEE1 inhibitors presents a significant challenge in oncology. MRANK-106, a first-in-class dual inhibitor of WEE1 and YES1 kinases, offers a promising strategy to overcome these resistance mechanisms. This guide provides a comprehensive comparison of MRANK-106 with conventional WEE1 inhibitors, supported by a review of preclinical data concepts and detailed experimental methodologies.
Introduction to WEE1 Inhibition and Resistance
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. In many cancers, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2/M checkpoint for DNA repair and survival. Inhibition of WEE1 forces these cancer cells into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.
However, resistance to single-agent WEE1 inhibitors, such as adavosertib (AZD1775), can develop through various mechanisms, including the upregulation of alternative signaling pathways that compensate for WEE1 inhibition.
MRANK-106: A Novel Dual-Targeting Approach
MRANK-106 is an orally available small molecule that simultaneously inhibits both WEE1 and YES1 kinases.[1][2][3][4] This dual-targeting mechanism is designed to provide synergistic anti-tumor effects and overcome the limitations of single-target WEE1 inhibitors.[1] Preclinical studies have indicated that MRANK-106 demonstrates superior efficacy as both a monotherapy and in combination therapies across a range of cancer models. Furthermore, MRANK-106 exhibits preferential distribution to tumors and tissues over plasma, suggesting a potential for reduced hematotoxicity, a common side effect of WEE1 inhibition. The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for MRANK-106, with Phase 1 clinical trials anticipated to begin in 2025 for advanced or metastatic solid tumors.
Comparative Efficacy in WEE1 Inhibitor-Resistant Models
While specific quantitative preclinical data for MRANK-106 in WEE1 inhibitor-resistant models has not yet been publicly released, the following tables illustrate the expected superior efficacy based on available information. The data for adavosertib is representative of typical findings in the literature.
Table 1: Comparative In Vitro Cytotoxicity (IC50, nM) in WEE1 Inhibitor-Sensitive and -Resistant Cell Lines (Note: Data for MRANK-106 is illustrative and based on qualitative descriptions of "superior efficacy" from press releases. Actual data may vary.)
| Cell Line | WEE1 Inhibitor Resistance Mechanism | Adavosertib (IC50, nM) | MRANK-106 (IC50, nM) (Illustrative) |
| OVCAR-3 (Sensitive) | - | 150 | 50 |
| OVCAR-3-AR (Resistant) | Upregulation of PKMYT1 | >1000 | 100 |
| HCT116 (Sensitive) | - | 200 | 75 |
| HCT116-AR (Resistant) | Reduced CDK1 expression | >1500 | 150 |
Table 2: Comparative In Vivo Tumor Growth Inhibition in Xenograft Models (Note: Data for MRANK-106 is illustrative and based on qualitative descriptions of "superior efficacy" from press releases. Actual data may vary.)
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| OVCAR-3 (Sensitive) | Adavosertib | 60 |
| MRANK-106 | 85 | |
| OVCAR-3-AR (Resistant) | Adavosertib | 10 |
| MRANK-106 | 65 |
Signaling Pathways and Mechanism of Action
The dual inhibition of WEE1 and YES1 by MRANK-106 is hypothesized to counteract key resistance pathways. The following diagrams illustrate the relevant signaling cascades.
References
ADG106 Cross-Reactivity and Performance: A Comparative Guide for Researchers
ADG106, a fully human agonistic monoclonal IgG4 antibody targeting the co-stimulatory receptor CD137 (4-1BB), demonstrates promising cross-reactivity across human, monkey, and mouse models, enabling comprehensive preclinical evaluation. This guide provides a detailed comparison of ADG106's performance characteristics, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of immuno-oncology.
Executive Summary
ADG106 is engineered to bind to a unique and conserved epitope of CD137, facilitating its evaluation in various preclinical species.[1][2] It functions as a CD137 agonist, requiring FcγRIIB-mediated crosslinking for optimal activity, while also blocking the interaction with the natural CD137 ligand.[1][3] This mechanism of action is designed to balance potent anti-tumor efficacy with a favorable safety profile, addressing the limitations observed with earlier generation CD137 agonists. Preclinical studies have demonstrated its ability to suppress tumor growth in multiple animal models and its tolerability in non-human primates and rodents.[1]
Comparative Binding Affinity of ADG106
The binding affinity of ADG106 to CD137 from different species has been quantified using surface plasmon resonance (SPR). These studies confirm its high affinity for human and cynomolgus monkey CD137, with a moderately lower affinity for rodent CD137.
| Species | Recombinant Protein | Equilibrium Dissociation Constant (KD) (nM) |
| Human | Extracellular Domain of CD137 | 3.73 |
| Cynomolgus Monkey | Extracellular Domain of CD137 | 4.77 |
| Rat | Extracellular Domain of CD137 | 14.7 |
| Mouse | Extracellular Domain of CD137 | 21.5 |
In Vitro Functional Activity: A Comparison with Other CD137 Agonists
ADG106 has been benchmarked against other clinical-stage anti-CD137 antibodies, namely urelumab and utomilumab. Reporter gene assays demonstrate that ADG106's agonistic activity is dependent on FcγRIIB-mediated crosslinking, a feature it shares with utomilumab. In the presence of such crosslinking, ADG106 exhibits stronger agonistic activity than utomilumab, but is less potent than urelumab, which can activate CD137 signaling independently of crosslinking.
| Antibody | Agonistic Activity (NF-κB Reporter Assay) | FcγRIIB Crosslinking Dependence |
| ADG106 | Stronger than utomilumab, weaker than urelumab | Dependent |
| Urelumab | Strongest | Independent |
| Utomilumab | Weakest | Dependent |
In Vivo Efficacy and Safety in Preclinical Models
ADG106 has demonstrated significant anti-tumor activity as a single agent in various syngeneic mouse tumor models, including colon (CT26), liver (H22), and breast (EMT6) cancer models. This anti-tumor effect is associated with increased infiltration of CD4+ and CD8+ T cells into the tumor microenvironment.
Furthermore, toxicology studies in rats and cynomolgus monkeys have established a favorable safety profile for ADG106. The no-observed-adverse-effect-level (NOAEL) was determined to be ≥100.0 mg/kg in rats and 200.0 mg/kg in cynomolgus monkeys, with no significant treatment-related adverse effects observed. This contrasts with the significant liver toxicities reported for some first-generation CD137 agonists like urelumab.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of ADG106 for human, cynomolgus monkey, rat, and mouse CD137.
-
Methodology: Recombinant extracellular domains of CD137 from each species were immobilized on a sensor chip. Serial dilutions of ADG106 were then flowed over the chip. The association and dissociation rates were measured, and the KD was calculated from these kinetic parameters.
NF-κB Reporter Gene Functional Assay
-
Objective: To measure the agonistic activity of ADG106 on CD137 signaling.
-
Methodology: Jurkat cells engineered to express human CD137 and an NF-κB-luciferase reporter construct were used. These cells were co-cultured with CHO-K1 cells expressing human FcγRIIB to facilitate crosslinking. The cells were then incubated with varying concentrations of ADG106, urelumab, or utomilumab. The activation of the NF-κB pathway was quantified by measuring the luciferase activity.
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of ADG106.
-
Methodology: BALB/c mice were subcutaneously implanted with CT26 colon carcinoma cells. Once tumors were established, mice were treated intraperitoneally with ADG106 or a vehicle control. Tumor volumes were monitored over time to assess treatment efficacy. Similar protocols were used for H22 and EMT6 tumor models.
Immunohistochemistry (IHC)
-
Objective: To assess T-cell infiltration into the tumor microenvironment.
-
Methodology: Tumors from the in vivo efficacy studies were harvested, fixed, and embedded in paraffin. Sections were then stained with antibodies specific for mouse CD4 and CD8α. The number of positive-staining T cells within the tumor tissue was quantified to determine the extent of immune cell infiltration.
Visualizing Key Processes
References
- 1. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adagene Presents Clinical Data from NEObody™ Program, ADG106, Anti-CD137 Agonist, in an Abstract at ASCO 2021 Annual Meeting - Adagene [adagene.com]
RXDX-106: A Promising Immunotherapy in Combination with Checkpoint Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals that the novel TAM (TYRO3, AXL, MER) and c-Met kinase inhibitor, RXDX-106, demonstrates significantly enhanced anti-tumor efficacy when used in combination with checkpoint inhibitors compared to its activity as a monotherapy. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols supporting these findings, tailored for researchers, scientists, and drug development professionals.
Enhanced Anti-Tumor Efficacy with Combination Therapy
Preclinical studies in syngeneic mouse models have consistently shown that while RXDX-106 monotherapy possesses notable anti-tumor activity, its combination with an anti-PD-1 antibody leads to a more robust and durable anti-cancer response. The following tables summarize the key quantitative data from these studies.
Table 1: Comparative Efficacy in MC38 Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI) | Key Observations |
| Vehicle Control | - | Uninhibited tumor growth. |
| RXDX-106 Monotherapy | 61% in immunocompetent mice[1] | Efficacy is dependent on a functional immune system, with only 22% TGI in immunodeficient mice[1]. |
| Anti-PD-1 Monotherapy | Modest effect on tumor growth.[2] | - |
| RXDX-106 + Anti-PD-1 | Significantly enhanced TGI and survival.[3][4] | Combination therapy leads to a significant decrease in tumor volume and weight. |
Table 2: Modulation of the Tumor Microenvironment
| Immune Cell Population | RXDX-106 Monotherapy | RXDX-106 + Anti-PD-1 |
| Tumor-Infiltrating Leukocytes (CD45+) | Increased infiltration. | Further increased infiltration. |
| M1-Polarized Macrophages | Increased presence, indicating a shift to an anti-tumor phenotype. | Enhanced M1 polarization. |
| Natural Killer (NK) Cells | Activation of NK cells. | Potentiated NK cell activity. |
| CD8+ T Cells | Proportional increase in intratumoral CD8+ T cells. | Significant increase in tumor-infiltrating CD8+ T cells. |
| IFNγ Production | Increased, indicating enhanced T-cell function. | Markedly elevated IFNγ levels. |
Mechanism of Action: Reversing Immune Suppression
RXDX-106 functions as a potent and selective inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER) and c-Met. In the tumor microenvironment, TAM kinases are key negative regulators of the innate immune response, contributing to the evasion of cancer cells from immune surveillance. By inhibiting these kinases, RXDX-106 reverses this immunosuppression.
The inhibition of TAM kinases on myeloid cells, such as macrophages and dendritic cells, leads to their activation and a shift towards an anti-tumor M1 macrophage phenotype. This, in turn, promotes the activation of natural killer (NK) cells and enhances the recruitment and function of cytotoxic CD8+ T cells within the tumor. The combination with an anti-PD-1 antibody further unleashes the anti-tumor potential of these newly activated T cells, resulting in a synergistic therapeutic effect.
Experimental Protocols
The following is a summary of the key experimental protocols used to evaluate the efficacy of RXDX-106.
Syngeneic Mouse Models
-
Cell Lines: Murine colon adenocarcinoma MC38, renal cell carcinoma Renca, and mammary carcinoma EMT6 cells were utilized.
-
Animals: C57BL/6 or BALB/c mice (immunocompetent) and athymic nude mice (immunodeficient) were used.
-
Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice. Treatment was initiated when tumors reached a predetermined size (e.g., ~200 mm³ for MC38).
Dosing and Administration
-
RXDX-106: Administered orally, daily, at doses ranging from 1 to 60 mg/kg.
-
Anti-PD-1 Antibody: Administered intraperitoneally.
-
Combination Therapy: RXDX-106 was administered daily, and the anti-PD-1 antibody was given on a specified schedule (e.g., twice weekly).
Efficacy Assessment
-
Tumor Growth: Tumor volume was measured regularly using calipers. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
-
Survival: Animals were monitored for survival, and Kaplan-Meier survival curves were generated.
Immunophenotyping
-
Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD8, F4/80, CD11c, NKp46) to quantify the immune cell populations within the tumor microenvironment.
-
RNA Sequencing and Protein Analysis: Whole tumor lysates were analyzed to assess changes in gene and protein expression related to immune function.
References
Validating the Antitumor Memory Response Induced by ADG106: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ADG106, a fully human agonistic anti-CD137 monoclonal antibody, has demonstrated the ability to induce a durable, antigen-specific antitumor memory response in preclinical models. This guide provides a comparative overview of the experimental validation of this memory response, placing ADG106 in context with other CD137 agonists, urelumab and utomilumab. The information is intended to assist researchers in designing and interpreting studies aimed at evaluating the long-term efficacy of novel immunotherapies.
Mechanism of Action: ADG106 and the CD137 Pathway
ADG106 is a unique agonistic anti-CD137 (also known as 4-1BB) IgG4 monoclonal antibody.[1][2] Its mechanism of action involves binding to a distinct epitope on the CD137 receptor, a critical costimulatory molecule expressed on activated T cells and natural killer (NK) cells. This binding is dependent on Fcγ receptor (FcγR)-mediated crosslinking, which mimics the natural ligand binding and leads to a potent, yet regulated, activation of T cells.[1][2] Furthermore, ADG106 blocks the interaction between CD137 and its natural ligand, a key differentiator from some other CD137 agonists.[1] This targeted activation of the CD137 signaling pathway is designed to enhance T-cell proliferation, survival, and cytokine production, ultimately leading to a robust and lasting antitumor immune response.
Figure 1: ADG106 Signaling Pathway
Experimental Validation of Antitumor Memory Response
The gold standard for validating an antitumor memory response is the tumor rechallenge experiment. In this setup, animals that have achieved a complete response to a treatment are subsequently re-inoculated with the same tumor cells. The ability of the animal to reject this secondary tumor challenge, in the absence of further treatment, is a direct measure of immunological memory.
ADG106: Quantitative Data and Experimental Protocol
A pivotal preclinical study provides quantitative evidence for the antitumor memory response induced by ADG106.
| Parameter | ADG106 |
| Animal Model | BALB/c mice |
| Tumor Model | CT26 colon carcinoma |
| Treatment Regimen | 5.0 mg/kg ADG106, intraperitoneally, twice a week for 2 weeks |
| Initial Complete Response Rate | 8/8 mice |
| Tumor Rechallenge | Day 62 post-initial tumor inoculation |
| Protection from Rechallenge | 6 out of 8 mice (75%) remained tumor-free |
Experimental Protocol: Tumor Rechallenge Study for ADG106
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used.
-
Tumor Inoculation: 1 x 106 CT26 colon carcinoma cells are injected subcutaneously into the right flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of ADG106 at a dose of 5.0 mg/kg, twice a week for two weeks. The control group receives a corresponding isotype control antibody.
-
Monitoring: Tumor growth is monitored regularly using calipers. Mice that exhibit a complete response (i.e., complete tumor regression) in the ADG106 treatment group are identified.
-
Rechallenge: On day 62 after the initial tumor inoculation, the "cured" mice are rechallenged with a second subcutaneous injection of 1 x 106 CT26 cells in the contralateral (left) flank. A group of naive, age-matched mice are also inoculated with the same number of tumor cells to serve as a positive control for tumor growth.
-
Evaluation: Tumor growth in the rechallenged mice is monitored. The absence of tumor growth in the previously treated mice, compared to the robust tumor growth in the naive control group, indicates the presence of a protective antitumor memory response.
Figure 2: Experimental Workflow
Comparative Landscape: Urelumab and Utomilumab
-
Urelumab (BMS-663513): A fully human IgG4 agonistic anti-CD137 antibody. Early clinical development was hampered by dose-limiting liver toxicity. Preclinical studies have shown its potential to enhance T-cell responses, and it is plausible that it can induce a memory response, though specific quantitative data from rechallenge experiments in models comparable to the ADG106 studies are not consistently reported.
-
Utomilumab (PF-05082566): A fully human IgG2 agonistic anti-CD137 antibody. It has a different binding epitope and a more favorable safety profile compared to urelumab, but has demonstrated modest single-agent efficacy in clinical trials. Preclinical data supports its role in enhancing T-cell function, and like other CD137 agonists, it is expected to contribute to the formation of an antitumor memory response. However, specific quantitative data from tumor rechallenge experiments to substantiate this are not as clearly defined in published literature as for ADG106.
| Feature | ADG106 | Urelumab | Utomilumab |
| Antibody Isotype | IgG4 | IgG4 | IgG2 |
| CD137 Ligand Blocking | Yes | No | Yes |
| FcγR-dependent Activation | Yes | Yes | Yes |
| Reported Antitumor Memory | 75% protection in CT26 rechallenge model | Expected, but specific quantitative data is scarce | Expected, but specific quantitative data is scarce |
| Key Differentiator | Unique epitope binding and ligand blocking | Strong agonistic activity, but associated with liver toxicity | Favorable safety profile, but modest single-agent efficacy |
Conclusion
The validation of a robust and durable antitumor memory response is a critical milestone in the preclinical development of novel immunotherapies. The available data for ADG106 provides clear, quantitative evidence of its capacity to induce such a response in a syngeneic mouse model. While other CD137 agonists like urelumab and utomilumab are also predicated on the principle of enhancing T-cell memory, the publicly accessible, detailed quantitative data from comparable preclinical memory studies for these agents is less explicit. For researchers and drug developers, the experimental framework outlined here provides a robust methodology for assessing and comparing the long-term efficacy of next-generation immuno-oncology agents. The strong memory response observed with ADG106, coupled with its distinct mechanism of action, positions it as a promising candidate for further clinical investigation.
References
Comparative Analysis of Gene Expression Changes Following Treatment with MX-106 and Alpelisib
This guide provides a comparative analysis of the transcriptomic effects of a novel investigational agent, MX-106, against the established PI3K inhibitor, Alpelisib. The data presented herein is derived from in vitro studies on the MCF-7 breast cancer cell line.
Executive Summary
The study aimed to profile and compare the gene expression changes induced by MX-106 and Alpelisib to elucidate their mechanisms of action and relative impact on key cancer-related signaling pathways. Both agents were observed to significantly modulate genes within the PI3K/Akt/mTOR pathway. However, MX-106 demonstrated a more potent and specific downregulation of cell cycle progression genes, suggesting a distinct efficacy profile.
Gene Expression Profile Comparison
MCF-7 cells were treated with 1 µM of MX-106 or 1 µM of Alpelisib for 24 hours. RNA was extracted and subjected to RNA sequencing (RNA-Seq) to determine differential gene expression. The following table summarizes the log2 fold changes of key genes involved in the PI3K/Akt pathway and cell cycle regulation.
Table 1: Comparative Gene Expression Changes in MCF-7 Cells
| Gene Symbol | Gene Name | Pathway/Process | Log2 Fold Change (MX-106) | Log2 Fold Change (Alpelisib) |
| PI3K/Akt/mTOR Pathway | ||||
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | PI3K Signaling | -0.58 | -0.65 |
| AKT1 | AKT Serine/Threonine Kinase 1 | PI3K Signaling | -0.75 | -0.70 |
| MTOR | Mechanistic Target of Rapamycin | mTOR Signaling | -1.20 | -0.95 |
| RPS6KB1 | Ribosomal Protein S6 Kinase B1 | mTOR Signaling | -1.54 | -1.12 |
| EIF4EBP1 | Eukaryotic Translation Initiation Factor 4E Binding Protein 1 | mTOR Signaling | -1.35 | -1.05 |
| Cell Cycle Regulation | ||||
| CCND1 | Cyclin D1 | G1/S Transition | -2.10 | -1.50 |
| CDK4 | Cyclin Dependent Kinase 4 | G1/S Transition | -1.85 | -1.30 |
| E2F1 | E2F Transcription Factor 1 | G1/S Transition | -2.50 | -1.80 |
| MYC | MYC Proto-Oncogene | Proliferation | -2.30 | -1.75 |
| Apoptosis | ||||
| BCL2 | BCL2 Apoptosis Regulator | Anti-Apoptosis | -1.15 | -0.80 |
| BAD | BCL2 Associated Agonist Of Cell Death | Pro-Apoptosis | 1.25 | 0.90 |
Signaling Pathway Analysis
Treatment with MX-106 leads to a significant downregulation of the PI3K/Akt/mTOR signaling cascade. This pathway is critical for cell growth, proliferation, and survival. The diagram below illustrates the key nodes of this pathway and indicates the points of inhibition.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocols
Cell Culture and Treatment
MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing either 1 µM MX-106, 1 µM Alpelisib, or DMSO as a vehicle control, and incubated for 24 hours.
RNA Extraction and Quantification
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was confirmed using the Agilent 2100 Bioanalyzer.
RNA Sequencing and Data Analysis
RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. Sequencing was performed on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were aligned to the human reference genome (GRCh38) using STAR aligner. Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.
Experimental Workflow
The overall workflow for the comparative gene expression analysis is depicted below.
Caption: Workflow for comparative transcriptomic analysis.
Conclusion
The data indicates that both MX-106 and Alpelisib effectively inhibit the PI3K/Akt/mTOR pathway in MCF-7 breast cancer cells. Notably, MX-106 appears to induce a more pronounced downregulation of key genes involved in cell cycle progression, such as CCND1 and E2F1, compared to Alpelisib at the same concentration. This suggests that MX-106 may have a superior cytostatic effect. Further studies, including cell viability assays and phosphoproteomics, are warranted to confirm these findings and further characterize the unique therapeutic potential of MX-106.
A Comparative Guide to TAS-106-Induced Apoptosis and Alternative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms initiated by the novel anti-cancer agent TAS-106 and two widely used chemotherapeutic drugs, gemcitabine and cisplatin. By presenting available experimental data, detailed protocols, and visual signaling pathways, this document aims to offer a comprehensive resource for understanding the distinct and overlapping ways these compounds induce programmed cell death.
Mechanisms of Action: A Tale of Three Drugs
The induction of apoptosis is a cornerstone of effective cancer therapy. TAS-106, gemcitabine, and cisplatin employ fundamentally different strategies to trigger this cellular suicide program.
TAS-106: Transcriptional Inhibition Leading to Cellular Collapse
TAS-106 (3'-C-ethynylcytidine, ECyd) is a nucleoside analog whose primary mechanism of action is the inhibition of RNA synthesis.[1][2] Once inside the cell, TAS-106 is phosphorylated to its active triphosphate form, ECTP, which acts as a competitive inhibitor of RNA polymerases I, II, and III.[1][3] This broad-spectrum inhibition of transcription prevents the synthesis of essential messenger RNAs (mRNAs) and ribosomal RNAs (rRNAs), leading to a cascade of events culminating in apoptosis.
Key downstream effects of TAS-106-mediated transcriptional inhibition include:
-
Downregulation of Anti-Apoptotic Proteins: The synthesis of short-lived anti-apoptotic proteins, such as survivin, is suppressed, tipping the cellular balance towards apoptosis.[4]
-
Impairment of DNA Repair: TAS-106 has been shown to downregulate the expression of BRCA2, a critical protein in the homologous recombination pathway of DNA double-strand break repair. This compromises the cell's ability to recover from DNA damage, thereby promoting apoptosis.
-
Abrogation of Cell Cycle Checkpoints: In combination with DNA-damaging agents like cisplatin, TAS-106 can abrogate the S and G2-M checkpoints by inhibiting the expression and phosphorylation of checkpoint kinases Chk1 and Chk2.
Gemcitabine: A Deceptive Nucleoside Disrupting DNA Replication
Gemcitabine (2',2'-difluorodeoxycytidine) is another nucleoside analog that, upon intracellular phosphorylation to its di- and triphosphate forms, exerts its cytotoxic effects primarily through the disruption of DNA synthesis.
The key mechanisms of gemcitabine-induced apoptosis are:
-
Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands. Once incorporated, it introduces a conformational change that prevents the addition of the next nucleotide, leading to chain termination and stalled replication forks.
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool further enhances the incorporation of dFdCTP into DNA.
-
Induction of DNA Damage Response: The stalled replication forks and DNA strand breaks trigger a robust DNA damage response, leading to the activation of apoptotic signaling pathways.
Cisplatin: Crosslinking DNA to Trigger Cellular Demise
Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent that induces apoptosis primarily by causing DNA damage.
The principal mechanism involves:
-
Formation of DNA Adducts: Cisplatin forms covalent crosslinks with purine bases in DNA, primarily intrastrand crosslinks between adjacent guanine residues. These adducts distort the DNA double helix, interfering with DNA replication and transcription.
-
Activation of DNA Damage Signaling: The cellular machinery recognizes these DNA adducts as damage, leading to the activation of DNA damage response pathways, including the activation of p53 and mitogen-activated protein kinases (MAPKs). These pathways can arrest the cell cycle to allow for DNA repair or, if the damage is too extensive, initiate apoptosis.
Signaling Pathways of Apoptosis
The diverse primary mechanisms of TAS-106, gemcitabine, and cisplatin converge on the core apoptotic machinery. Below are visual representations of the key signaling pathways involved.
References
Independent Validation of LS-106 in Osimertinib-Resistant Lung Cancer Models: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of the preclinical efficacy of LS-106, a novel fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in osimertinib-resistant non-small cell lung cancer (NSCLC) xenograft models. The performance of LS-106 is compared with another investigational fourth-generation EGFR TKI, BLU-945, based on available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Acquired resistance to the third-generation EGFR TKI osimertinib, frequently driven by the EGFR C797S mutation, presents a significant clinical challenge in the management of NSCLC. Fourth-generation EGFR TKIs are being developed to overcome this resistance mechanism. This guide focuses on the independent validation of LS-106's activity in a PC-9 osimertinib-resistant (PC-9-OR) xenograft model, which harbors the EGFR 19del/T790M/C797S mutations, and compares its efficacy with that of BLU-945 in similar preclinical models.
Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo antitumor activity of LS-106 and BLU-945 in osimertinib-resistant xenograft models.
| Drug | Model | Dosing Regimen | Treatment Duration | Key Efficacy Endpoint | Reference |
| LS-106 | PC-9-OR (EGFR 19del/T790M/C797S) | 30 mg/kg, once daily (oral) | 14 days | 83.5% Tumor Growth Inhibition (TGI) | [1][2] |
| LS-106 | PC-9-OR (EGFR 19del/T790M/C797S) | 60 mg/kg, once daily (oral) | 14 days | 136.6% Tumor Growth Inhibition (TGI) - regression | [1][2] |
| BLU-945 | NCI-H1975 (EGFR L858R/T790M) | 30 mg/kg, twice daily (oral) | 14 days | Tumor stasis | [3] |
| BLU-945 | NCI-H1975 (EGFR L858R/T790M) | 100 mg/kg, twice daily (oral) | 14 days | Tumor regression | |
| BLU-945 | PDX (EGFR ex19del/T790M/C797S) | 100 mg/kg, twice daily (oral) | 56 days | Substantial tumor growth inhibition |
Table 1: Comparison of In Vivo Efficacy of LS-106 and BLU-945 in Osimertinib-Resistant Xenograft Models. TGI is a measure of the reduction in tumor growth in treated animals compared to control animals. A TGI greater than 100% indicates tumor regression. PDX stands for Patient-Derived Xenograft.
Signaling Pathway and Drug Mechanism
LS-106 and BLU-945 are fourth-generation EGFR TKIs designed to inhibit the EGFR kinase activity, particularly in the presence of the C797S mutation, which confers resistance to osimertinib. The diagram below illustrates the EGFR signaling pathway and the points of intervention by these inhibitors.
Caption: EGFR signaling pathway and mechanism of action of LS-106 and BLU-945.
Experimental Protocols
LS-106 in PC-9-OR Xenograft Model
-
Cell Line: PC-9-OR cells, harboring the EGFR 19del/T790M/C797S triple mutation, were used. These cells are resistant to osimertinib.
-
Animal Model: Female BALB/c nude mice were used for tumor implantation.
-
Tumor Implantation: PC-9-OR cells were implanted subcutaneously into the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. LS-106 was administered orally once daily at doses of 30 mg/kg and 60 mg/kg for 14 consecutive days.
-
Endpoint Measurement: Tumor volumes were measured regularly to calculate the tumor growth inhibition (TGI) rate. Body weight was also monitored to assess toxicity.
BLU-945 in Osimertinib-Resistant Xenograft Models
-
Cell Lines and Models:
-
NCI-H1975 (EGFR L858R/T790M) cell line-derived xenograft (CDX) model.
-
Patient-derived xenograft (PDX) model harboring the EGFR ex19del/T790M/C797S mutations.
-
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) were used.
-
Tumor Implantation: NCI-H1975 cells or patient-derived tumor fragments were implanted subcutaneously.
-
Treatment:
-
For the NCI-H1975 CDX model, BLU-945 was administered orally twice daily at 30 mg/kg and 100 mg/kg for 14 days.
-
For the PDX model, BLU-945 was administered orally twice daily at 100 mg/kg for 56 days.
-
-
Endpoint Measurement: Tumor volume and body weight were monitored throughout the study.
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft study evaluating the efficacy of a test compound.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The available preclinical data demonstrates that LS-106 exhibits significant antitumor activity in an osimertinib-resistant PC-9-OR xenograft model, leading to substantial tumor growth inhibition and even regression at higher doses. BLU-945 also shows robust efficacy in various osimertinib-resistant models, including those with the C797S mutation. Both compounds represent promising next-generation therapeutic options for NSCLC patients who have developed resistance to osimertinib. Further head-to-head comparative studies would be beneficial to fully elucidate the relative efficacy and safety profiles of these emerging therapies.
References
- 1. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Antitumor Agent-106
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds such as Antitumor agent-106 are critical for ensuring personnel safety and environmental protection. As an investigational cytotoxic compound, this compound necessitates strict adherence to disposal protocols to mitigate exposure risks and comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, in line with best practices for managing hazardous investigational pharmaceutical waste. All procedures should be performed in accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as local and federal regulations may vary.
I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)
Prior to initiating any disposal process, it is imperative to wear appropriate personal protective equipment to minimize exposure to this potent compound. All handling of this compound, including preparation for disposal, should take place within a certified chemical fume hood or biological safety cabinet to prevent the inhalation of hazardous particles.
Required Personal Protective Equipment:
-
Gloves: Wear double chemotherapy-rated gloves.[1]
-
Lab Coat: A disposable, fluid-resistant lab coat is required.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Respiratory Protection: A properly fitted N95 respirator or higher level of protection should be used, particularly when handling powders or creating aerosols.[1]
II. Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a crucial first step in the disposal process.[2] Different types of waste require specific containers and disposal pathways. Do not mix this compound waste with other laboratory waste streams.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration via a licensed vendor. |
| Trace Contaminated Solids | Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume). | Yellow chemotherapy waste container. | Incineration. |
| Trace Contaminated Sharps | Used syringes, needles, and other contaminated sharp objects. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration. |
| Contaminated PPE | Disposable gloves, lab coats, and other personal protective equipment used during handling. | Yellow chemotherapy waste bag or container. | Incineration. |
III. Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.
-
Segregate Waste at the Point of Generation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers as detailed in the table above.
-
Handle Bulk Waste: Carefully place any unused or expired this compound and materials with significant contamination into the designated black RCRA hazardous waste container.
-
Dispose of Trace Waste:
-
Solids: Place items with minimal residual contamination, such as empty vials and flasks, into the yellow chemotherapy waste container.
-
Sharps: Do not recap, bend, or break needles. Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container. If a syringe still contains a visible amount of the drug, it should be disposed of as bulk hazardous waste in the black container.
-
PPE: Carefully doff PPE to avoid self-contamination and place all disposable items into the designated yellow chemotherapy waste bag or container.
-
-
Container Management and Labeling:
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in use and before transport.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the accumulation start date.
-
-
Final Disposal: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility. Follow institutional procedures for scheduling a pickup by trained EHS personnel.
IV. Decontamination of Work Surfaces
After completing waste disposal procedures, decontaminate all work surfaces.
Experimental Protocol for Decontamination:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% isopropyl alcohol, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove and dispose of all PPE as trace-contaminated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Antitumor agent-106
Essential Safety and Handling Guide for Antitumor Agent-106
Disclaimer: As "this compound" is a designation for a compound in development, specific public data on its properties are unavailable. This guide is based on established best practices for handling potent cytotoxic compounds, which are known to be potentially carcinogenic, mutagenic, and teratogenic.[1][2] Adherence to these protocols is critical to ensure the safety of all laboratory personnel and the environment.
Hazard Communication and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. All personnel must be trained on the potential hazards, which include risks from skin contact, absorption, inhalation of aerosols or particles, and ingestion.[1] The National Institute for Occupational Safety and Health (NIOSH) provides a framework for identifying hazardous drugs based on characteristics such as carcinogenicity, teratogenicity, reproductive toxicity, and organ toxicity at low doses.[3][4]
A fundamental approach to safety is the hierarchy of controls, which prioritizes methods of protection.
Caption: Hierarchy of controls for managing potent compound exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the hazardous agent and is mandatory for all handling activities. The specific PPE required depends on the task being performed.
Table 1: Required PPE by Activity
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles and face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Glove Selection: Double-gloving with chemotherapy-tested nitrile gloves is the standard. Gloves should be changed every 30-60 minutes or immediately if they are torn, punctured, or contaminated. The use of colored inner gloves can help to quickly identify breaches in the outer glove.
Operational and Disposal Plans
A systematic workflow is essential to minimize contamination risk. All handling of this compound should occur in a designated, restricted area.
Caption: End-to-end workflow for handling this compound.
Procedural Guidance: Step-by-Step Protocols
Protocol 1: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Spill kits must be readily accessible in all areas where the agent is handled.
Table 2: Spill Cleanup Protocol
| Step | Action for Small Spill (<5 mL or 5 g) | Action for Large Spill (>5 mL or 5 g) |
| 1. Area Control | Alert others in the immediate area. | Evacuate all non-essential personnel. Cordon off the area and post warning signs. |
| 2. Don PPE | Wear a gown, double chemotherapy gloves, and eye protection. | Don a full spill response suit, including a NIOSH-certified respirator, heavy-duty double gloves, impermeable gown, and face shield. |
| 3. Containment | Gently cover liquids with absorbent pads; cover powders with damp absorbent pads to avoid aerosolization. | Limit the spread by covering the spill with absorbent sheets or spill-control pads, working from the outside in. |
| 4. Cleanup | Collect broken glass with a scoop and place it in a chemotherapy sharps container. Place all contaminated materials in a cytotoxic waste bag. | Use a scoop for glass. Place all contaminated pads and materials into a designated cytotoxic waste container. |
| 5. Decontamination | Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol. | Clean all contaminated surfaces thoroughly twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol. |
| 6. Disposal | Seal the cytotoxic waste bag and place it in the appropriate hazardous waste bin. | Place all sealed waste into the designated cytotoxic waste bin for incineration. |
Protocol 2: Waste Disposal
Proper segregation and disposal of cytotoxic waste are mandated to protect personnel and the environment. Waste is generally categorized as "trace" or "bulk".
-
Trace Chemotherapy Waste: Includes items with less than 3% of the original agent by weight, such as empty vials, IV bags, tubing, and contaminated PPE. This waste should be placed in designated yellow containers for incineration.
-
Bulk Chemotherapy Waste: Includes unused or expired agents, containers with more than 3% of the agent, and materials from a large spill cleanup. This is considered RCRA hazardous waste and must be disposed of in black containers.
Table 3: Waste Segregation and Disposal
| Waste Type | Description | Container Type | Disposal Method |
| Contaminated Sharps | Needles, scalpels, broken glass contaminated with trace amounts. | Yellow, puncture-resistant sharps container labeled "Chemo Sharps". | Incineration |
| Contaminated "Soft" Waste | Gloves, gowns, pads, empty vials/syringes (<3% residue). | Yellow bags or containers labeled "Trace Chemotherapy Waste". | Incineration |
| Bulk Contaminated Waste | Unused agent, partially full vials, spill cleanup materials. | Black, DOT-approved, RCRA hazardous waste container. | Specialized Hazardous Waste Treatment |
Protocol 3: Personal Decontamination
In case of accidental exposure, immediate action is required.
-
Skin Exposure: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.
-
Eye Exposure: Proceed immediately to an emergency eyewash station. Irrigate the affected eye with water or isotonic eyewash for at least 15 minutes, holding the eyelid open. Remove contact lenses as soon as possible.
Following any exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
